molecular formula C17H16Cl3F3N2O3S B1680839 SB-611812

SB-611812

Cat. No.: B1680839
M. Wt: 491.7 g/mol
InChI Key: UIZHOFJFIOCYLH-UHFFFAOYSA-N
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Description

SB-611812 is an antagonist of the urotensin II receptor (UTR). It binds to recombinant rat UTR (Ki = 121 nM) and inhibits contraction of isolated rat aorta induced by urotensin II (pA2 = 6.59) but not potassium chloride, endothelin-1, angiotensin II, or phenylephrine. This compound (30 mg/kg) decreases myocardial interstitial fibrosis and the ratio of collagen I to collagen III in a rat model of ischemia induced by ligation of the left anterior descending (LAD) artery.>This compound is a urotensin-II (UT) antagonist. It inhibits urotensin-II-induced proliferation of neonatal cardiac fibroblasts.

Properties

IUPAC Name

2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZHOFJFIOCYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a range of cardiovascular pathologies. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the UTR and the subsequent modulation of downstream signaling pathways. The document provides a comprehensive overview of the pharmacological data, detailed experimental protocols from key studies, and visual representations of the relevant biological pathways and experimental workflows. Notably, extensive investigation has not revealed evidence for this compound activity as a urate transporter 1 (URAT1) inhibitor.

Core Mechanism of Action: Urotensin-II Receptor Antagonism

The primary and well-established mechanism of action for this compound is its function as a selective antagonist at the urotensin-II receptor (UTR).[1][2][3] Urotensin-II (U-II) is a potent vasoactive peptide that, upon binding to its receptor, initiates a cascade of intracellular signaling events with significant effects on the cardiovascular system.[4] this compound competitively binds to the UTR, thereby blocking the binding of the endogenous ligand U-II and inhibiting its downstream effects. This antagonist has demonstrated high selectivity for the UTR and is reported to be devoid of any intrinsic agonist activity.[1][5]

The UTR is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[6] Antagonism of the UTR by this compound prevents the activation of this signaling cascade, which has been shown to be upregulated in various cardiovascular disease states, including heart failure, hypertension, and atherosclerosis.[5]

Quantitative Pharmacological Data

The potency and selectivity of this compound as a UTR antagonist have been quantified in several key studies. The following table summarizes the available quantitative data.

ParameterSpeciesAssay SystemValueReference
Ki RatRecombinant Urotensin-II Receptor Binding Assay121 nM[1]
pA2 RatUrotensin-II Induced Aortic Contraction6.59[1][5]
IC50 HumanU-II-induced proliferation of neonatal cardiac fibroblasts1 µM[3]

Signaling Pathways Modulated by this compound

By blocking the urotensin-II receptor, this compound inhibits the activation of multiple downstream signaling pathways that are implicated in pathological cardiovascular remodeling, vasoconstriction, and cell proliferation.

UTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U-II Urotensin-II UTR Urotensin-II Receptor (UTR) U-II->UTR Gq Gαq UTR->Gq PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/ROCK Gq->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store activates release PKC Protein Kinase C (PKC) DAG->PKC Ca ↑ [Ca²⁺]i Ca_Store->Ca Ca->PKC CaMKII CaMKII Ca->CaMKII MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Hypertrophy Hypertrophy MAPK->Hypertrophy Fibrosis Fibrosis MAPK->Fibrosis CaMKII->Hypertrophy Vasoconstriction Vasoconstriction RhoA->Vasoconstriction SB611812 This compound SB611812->UTR Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Model Binding Receptor Binding Assay (Determine Ki) Functional Aortic Ring Contraction (Determine pA2) Binding->Functional Fibroblast Cardiac Fibroblast Proliferation Assay Functional->Fibroblast Animal_Model Rat Model of Ischemic Heart Disease (LAD Ligation) Treatment Daily Oral Administration of this compound (30 mg/kg) or Vehicle Animal_Model->Treatment Assessment Functional Assessment (Echocardiography) Treatment->Assessment Analysis Histological & Molecular Analysis (Fibrosis, Collagen Expression) Assessment->Analysis cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Translational Validation

References

An In-Depth Technical Guide to SB-611812: A Selective Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II (U-II) receptor (UT), a G-protein coupled receptor implicated in a range of cardiovascular and other physiological processes. Urotensin-II is recognized as the most potent endogenous vasoconstrictor, and its system is upregulated in various disease states, including heart failure, hypertension, and atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of the urotensinergic system and the development of related therapeutics.

Introduction

The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its receptor (UT), plays a significant role in cardiovascular homeostasis.[1] The potent vasoconstrictor effects of U-II, coupled with its involvement in cellular proliferation and remodeling, have made the UT receptor a compelling target for therapeutic intervention in cardiovascular diseases.[1][2] this compound has emerged as a key pharmacological tool for investigating the physiological and pathological roles of the U-II system. This document details the technical aspects of this compound, from its molecular interactions to its effects in preclinical models.

Mechanism of Action

This compound functions as a competitive antagonist at the urotensin-II receptor. By binding to the UT receptor, it prevents the endogenous ligand U-II from initiating its downstream signaling cascade. The UT receptor is primarily coupled to the Gq/11 class of G-proteins.[3] Activation of the UT receptor by U-II leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade culminates in a variety of cellular responses, including vasoconstriction, cardiac hypertrophy, and cell proliferation.[3] this compound effectively blocks these downstream effects by preventing the initial binding of U-II to its receptor.

Signaling Pathway of Urotensin-II Receptor Antagonism by this compound

UII_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UII Urotensin-II UTR Urotensin-II Receptor (UT) UII->UTR Binds & Activates SB611812 This compound SB611812->UTR Binds & Blocks Gq Gq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Hypertrophy, Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response

U-II signaling and this compound antagonism.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound

ParameterSpeciesReceptorValueReference
pKiHumanUrotensin-II Receptor6.6[5]
KiRatUrotensin-II Receptor121 nM[5]
pKiRatUrotensin-II Receptor6.92[5]

Table 2: In Vitro Functional Activity of this compound

AssaySpecies/Cell LineParameterValueReference
U-II-induced fibroblast proliferationNeonatal Rat Cardiac FibroblastsIC501 µM[2]
U-II-induced aortic contractionRat AortapA26.59[6][7]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
Rat model of cardiac remodeling (coronary artery ligation)30 mg/kg/day (gavage) for 8 weeksAttenuated cardiac remodeling, reduced myocardial interstitial fibrosis, and improved cardiac function.[2]
Rat model of restenosis (balloon angioplasty)30 mg/kg/day for 28 daysSignificantly less intimal thickening compared to vehicle-treated animals.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for Urotensin-II Receptor

This protocol is designed to determine the binding affinity of compounds for the urotensin-II receptor using a competitive binding format with radiolabeled urotensin-II.

Materials:

  • Membrane preparations from cells expressing the urotensin-II receptor.

  • [¹²⁵I]U-II (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound and other test compounds.

  • Non-specific binding control: High concentration of unlabeled U-II (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

  • Add 50 µL of [¹²⁵I]U-II (final concentration ~0.1-0.5 nM) to all wells.

  • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_plate Prepare 96-well plate with buffer, non-specific control, and test compounds start->prep_plate add_radioligand Add [¹²⁵I]U-II to all wells prep_plate->add_radioligand add_membranes Add membrane preparation to initiate binding add_radioligand->add_membranes incubate Incubate at room temperature (60-90 min) add_membranes->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash dry_count Dry filters and quantify radioactivity wash->dry_count analyze Calculate specific binding and determine Ki dry_count->analyze end End analyze->end

Workflow for radioligand binding assay.
Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to antagonize U-II-induced increases in intracellular calcium in cells expressing the UT receptor.

Materials:

  • Cells stably expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and black-walled, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Urotensin-II (agonist).

  • This compound and other test compounds.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare the dye-loading solution containing the calcium-sensitive dye according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • During the incubation, prepare a plate containing various concentrations of the antagonist (this compound) and a plate with the agonist (U-II) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • After dye loading, wash the cells with assay buffer.

  • Place the cell plate and the compound plates into the FLIPR instrument.

  • The instrument will first add the antagonist solutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

  • The instrument will then add the agonist solution and immediately begin measuring fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • The ability of the antagonist to inhibit the agonist-induced fluorescence increase is used to determine its IC₅₀ value.

Experimental Workflow: Calcium Mobilization Assay (FLIPR)

Calcium_Assay_Workflow start Start seed_cells Seed cells in microplates start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye prepare_compounds Prepare antagonist and agonist plates load_dye->prepare_compounds pre_incubate Pre-incubate cells with antagonist prepare_compounds->pre_incubate add_agonist Add agonist (U-II) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time add_agonist->measure_fluorescence analyze Determine IC₅₀ of the antagonist measure_fluorescence->analyze end End analyze->end

Workflow for FLIPR calcium assay.
Rat Aortic Ring Contraction Assay

This ex vivo assay assesses the functional antagonism of this compound on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Urotensin-II.

  • This compound.

  • Organ bath system with force transducers.

  • 95% O₂ / 5% CO₂ gas mixture.

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).

  • After washing out the KCl, pre-incubate the rings with various concentrations of this compound or vehicle for 30 minutes.

  • Generate a cumulative concentration-response curve to U-II.

  • The antagonistic effect of this compound is determined by the rightward shift of the U-II concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Synthesis

Plausible Synthetic Pathway for this compound

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Coupling p_chlorobenzotrifluoride p-Chlorobenzotrifluoride trichlorobenzotrifluoride 3,4,5-Trichlorobenzotrifluoride p_chlorobenzotrifluoride->trichlorobenzotrifluoride Chlorination aniline_precursor 2,6-dichloro-4- (trifluoromethyl)aniline trichlorobenzotrifluoride->aniline_precursor Amination sulfonyl_chloride 2,6-dichloro-4-(trifluoromethyl) benzenesulfonyl chloride aniline_precursor->sulfonyl_chloride Diazotization followed by Sandmeyer reaction nitrophenol 4-Chloro-3-nitrophenol ether 1-(2-(Dimethylamino)ethoxy) -4-chloro-2-nitrobenzene nitrophenol->ether Etherification with 2-(dimethylamino)ethyl chloride aniline2 4-Chloro-3-(2-(dimethylamino) ethoxy)aniline ether->aniline2 Reduction of nitro group SB611812 This compound aniline2->SB611812 sulfonyl_chloride->SB611812 Sulfonamide formation with Precursor 2

Proposed synthesis of this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the urotensinergic system. Its selectivity and antagonist properties have been instrumental in elucidating the role of the UT receptor in cardiovascular pathophysiology. This technical guide provides a consolidated resource of its pharmacological data and relevant experimental protocols to aid researchers in their study of this important signaling pathway and the development of novel therapeutics targeting the urotensin-II receptor.

References

SB-611812: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR). Urotensin-II, a cyclic peptide, is the most potent vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Consequently, the development of UT receptor antagonists like this compound has been a significant area of research for potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃S
Molecular Weight 491.7 g/mol [1]
CAS Number 345892-71-9[1]
Appearance Solid[1]
Solubility Soluble in DMSO (10 mM)[1]
SMILES CN(C)CCOc1cc(ccc1Cl)NS(=O)(=O)c1c(Cl)cc(cc1Cl)C(F)(F)F
InChI Key UIZHOFJFIOCYLH-UHFFFAOYSA-N

Pharmacological Properties

This compound functions as a competitive antagonist of the urotensin-II receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, urotensin-II, to its receptor, thereby inhibiting the downstream signaling cascades.

Table 2: Pharmacological Profile of this compound

ParameterSpeciesValue
Binding Affinity (Ki) Rat121 nM[1]
Functional Antagonism (pA2) Rat (aorta)6.59[1]
Mechanism of Action

Urotensin-II binding to its G-protein coupled receptor (UT receptor) primarily activates the Gαq subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation contribute to a variety of cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.

This compound competitively binds to the UT receptor, preventing the conformational changes induced by urotensin-II and thereby blocking the initiation of this signaling pathway.

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UTR UT Receptor (GPR14) Urotensin-II->UTR Binds & Activates This compound This compound This compound->UTR Blocks Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Vasoconstriction, etc.) Ca2->Downstream PKC->Downstream

Caption: Urotensin-II Signaling Pathway and this compound Inhibition.
Preclinical Efficacy

In a rat model of ischemia induced by ligation of the left anterior descending (LAD) artery, administration of this compound (30 mg/kg) was shown to decrease myocardial interstitial fibrosis and the ratio of collagen I to collagen III.[1] This suggests a potential therapeutic role for this compound in cardiac remodeling following ischemic injury.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the urotensin-II receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the urotensin-II receptor.

Materials:

  • Cell membranes expressing the urotensin-II receptor (e.g., from recombinant cell lines or tissue homogenates).

  • Radiolabeled urotensin-II (e.g., [¹²⁵I]-urotensin-II).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a reaction tube, add the cell membranes, a fixed concentration of [¹²⁵I]-urotensin-II, and either vehicle (for total binding), a saturating concentration of unlabeled urotensin-II (for non-specific binding), or a specific concentration of this compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare this compound dilutions D Incubate membranes, radioligand, & this compound/controls A->D B Prepare cell membranes B->D C Prepare radioligand ([¹²⁵I]-urotensin-II) C->D E Rapid filtration D->E F Wash filters E->F G Measure radioactivity F->G H Calculate specific binding G->H I Determine IC₅₀ H->I J Calculate Ki I->J

Caption: Workflow for a Radioligand Binding Assay.
In Vivo Model of Myocardial Ischemia

This protocol outlines a general procedure for inducing myocardial ischemia in rats to evaluate the efficacy of this compound.

Objective: To assess the effect of this compound on cardiac remodeling following myocardial infarction.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats (e.g., with ketamine/xylazine).

  • Intubate the animals and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the appearance of a pale area in the myocardium.

  • Administer this compound or vehicle (e.g., by oral gavage) at a predetermined dose (e.g., 30 mg/kg/day) starting shortly after the ligation and continuing for the duration of the study (e.g., 4-8 weeks).

  • Monitor the animals for the study period.

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Perform histological analysis (e.g., Masson's trichrome staining) to assess the extent of myocardial fibrosis.

  • Perform biochemical analysis (e.g., Western blot) to quantify collagen I and III levels.

Summary and Future Directions

This compound is a valuable research tool for investigating the physiological and pathological roles of the urotensin-II system. Its selectivity and antagonist activity make it suitable for in vitro and in vivo studies aimed at understanding the therapeutic potential of UT receptor blockade. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a broader range of cardiovascular and other disease models. While preclinical data are promising, no clinical trial information for this compound is publicly available at this time. The development of UT receptor antagonists remains an active area of investigation for new therapeutic strategies.

References

An In-Depth Technical Guide to SB-611812 (CAS Number: 345892-71-9): A Selective Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a range of cardiovascular and renal pathologies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the urotensin-II signaling pathway. The information presented is intended to support further research and development of urotensin-II receptor antagonists as potential therapeutic agents.

Introduction

Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1] It exerts its effects through the urotensin-II receptor (UTR), also known as GPR14, which is expressed in various tissues, including the cardiovascular system, kidneys, and central nervous system.[2][3] The U-II/UTR system is implicated in the pathophysiology of several diseases, including hypertension, heart failure, atherosclerosis, and renal dysfunction.[2] Consequently, the development of selective UTR antagonists represents a promising therapeutic strategy.

This compound has emerged as a key pharmacological tool for investigating the roles of the U-II/UTR system. It is a non-peptide antagonist, which offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists.[4] Studies have demonstrated its efficacy in animal models of cardiovascular disease, such as attenuating cardiac remodeling and dysfunction in a rat model of congestive heart failure induced by coronary ligation.[4][5]

Physicochemical Properties

PropertyValue
CAS Number 345892-71-9
Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃S
Molecular Weight 491.7 g/mol
IUPAC Name N-(4-chloro-3-(2-(dimethylamino)ethoxy)phenyl)-2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
Canonical SMILES CN(C)CCOC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Pharmacology

Mechanism of Action

This compound acts as a selective and competitive antagonist at the urotensin-II receptor. By binding to the UTR, it blocks the binding of the endogenous ligand, urotensin-II, thereby inhibiting its downstream signaling pathways. The UTR is primarily coupled to Gαq/11 G-proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[2][6]

Quantitative Pharmacological Data

The following table summarizes the available in vitro binding affinity and functional antagonism data for this compound.

SpeciesReceptorAssay TypeParameterValueReference
RatUrotensin-II ReceptorRadioligand BindingKi121 nM[Cayman Chemical]
HumanUrotensin-II ReceptorRadioligand BindingpKi6.6[IUPHAR/BPS Guide to PHARMACOLOGY]
RatAorta (isolated)Functional AntagonismpA26.59[Cayman Chemical]

Urotensin-II Receptor Signaling Pathway

The binding of urotensin-II to its receptor initiates a complex signaling cascade, which is inhibited by this compound. The following diagram illustrates the key components of this pathway.

Urotensin_II_Signaling_Pathway UII Urotensin-II UTR Urotensin-II Receptor (UTR/GPR14) UII->UTR Binds Gq11 Gαq/11 UTR->Gq11 Activates SB611812 This compound SB611812->UTR Blocks PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) Ca2_release->Cellular_Responses MAPK MAPK (ERK1/2, p38) PKC->MAPK Activates ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses MAPK->Cellular_Responses

Urotensin-II Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Urotensin-II Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the urotensin-II receptor.

Materials:

  • Cell membranes expressing the urotensin-II receptor (e.g., from transfected HEK293 cells or rat aortic smooth muscle cells).

  • Radioligand: [¹²⁵I]-Urotensin-II.

  • This compound stock solution.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the UTR in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled U-II (for non-specific binding).

    • 50 µL of various concentrations of this compound.

    • 50 µL of [¹²⁵I]-Urotensin-II (at a concentration near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start mem_prep Membrane Preparation (UTR-expressing cells/tissue) start->mem_prep assay_setup Assay Setup in 96-well Plate (Membranes, [¹²⁵I]-U-II, this compound) mem_prep->assay_setup incubation Incubation (Room Temp, 60-90 min) assay_setup->incubation filtration Filtration & Washing (Separate bound from free) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Rat Model of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation

This in vivo model is used to evaluate the cardioprotective effects of this compound.[5]

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g).

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Rodent ventilator.

  • Surgical instruments for thoracotomy.

  • 6-0 silk suture.

  • ECG monitoring equipment.

  • This compound formulation for oral gavage.

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it with an endotracheal tube. Connect the tube to a rodent ventilator.

  • Surgical Preparation: Shave the chest area and sterilize the skin. Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the ribs to visualize the heart. Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Induction of Ischemia: Tightly tie the suture to occlude the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg/day) or vehicle via oral gavage, starting before the surgery and continuing for the duration of the study (e.g., 8 weeks).[5]

  • Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia.

  • Endpoint Analysis: At the end of the study period, assess cardiac function (e.g., by echocardiography), and sacrifice the animals. Harvest the hearts for histological analysis (e.g., infarct size measurement using TTC staining, fibrosis assessment using Masson's trichrome staining) and molecular analysis (e.g., gene expression of fibrotic markers).

LAD_Ligation_Workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia thoracotomy Left Thoracotomy anesthesia->thoracotomy lad_ligation LAD Coronary Artery Ligation thoracotomy->lad_ligation drug_admin This compound Administration lad_ligation->drug_admin closure Chest Closure & Recovery drug_admin->closure endpoint Endpoint Analysis (Echocardiography, Histology) closure->endpoint end End endpoint->end

LAD Ligation Surgical Workflow

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the urotensin-II system. Its selectivity and non-peptide nature make it a promising lead compound for the development of novel therapeutics for cardiovascular and renal diseases. This technical guide provides a foundation of knowledge and experimental protocols to facilitate further research in this area. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential in a broader range of disease models.

References

SB-611812: A Technical Overview of its Binding Affinity and Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-611812 is a selective, non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II, a potent vasoactive peptide, and its receptor are implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Consequently, antagonists like this compound represent valuable pharmacological tools for investigating the roles of the urotensinergic system and hold potential as therapeutic agents. This technical guide provides a comprehensive overview of the binding affinity of this compound for the UT receptor, compiling available quantitative data and detailing the experimental methodologies used for its characterization.

Binding Affinity of this compound

The binding affinity of this compound for the urotensin-II receptor has been determined in several studies, primarily through competitive radioligand binding assays. The key quantitative metrics reported are the inhibitor constant (Ki) and the pA2 value, which is a measure of antagonist potency derived from functional assays.

ParameterSpeciesReceptorValueReference
Ki RatRecombinant Urotensin-II Receptor121 nM[1]
pA2 RatIsolated Aorta6.59[1]

Note: As of the latest literature review, specific binding kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound have not been publicly reported. The available data focuses on equilibrium binding affinity.

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound involves standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the urotensin-II receptor.

Materials:

  • Receptor Source: Membranes from cells recombinantly expressing the rat urotensin-II receptor.

  • Radioligand: [125I]-Urotensin-II.

  • Test Compound: this compound.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubate Receptor Membranes, [125I]-Urotensin-II, and this compound Receptor_Membranes->Incubation Radioligand [125I]-Urotensin-II Radioligand->Incubation SB611812 This compound Dilutions SB611812->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity of Filters Washing->Counting IC50_Curve Generate Competition Curve (Displacement vs. [this compound]) Counting->IC50_Curve IC50_Calc Calculate IC50 IC50_Curve->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for Ki Determination

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of [125I]-Urotensin-II, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled urotensin-II).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters trap the receptor membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for pA2 Determination

This assay measures the ability of an antagonist (this compound) to inhibit the functional response induced by an agonist (urotensin-II).

Objective: To determine the pA2 value of this compound in a functional tissue preparation.

Materials:

  • Tissue Preparation: Isolated rat aorta rings.

  • Agonist: Urotensin-II.

  • Antagonist: this compound.

  • Organ Bath System: With physiological salt solution, aeration, and a force transducer to measure tissue contraction.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Isolate and Mount Rat Aorta Rings Equilibration Equilibrate Tissue in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) (Urotensin-II alone) Equilibration->Control_CRC Antagonist_Incubation Incubate Tissue with Fixed Concentration of this compound Control_CRC->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in the Presence of this compound Antagonist_Incubation->Antagonist_CRC EC50_Shift Determine EC50 Values from Both CRCs Antagonist_CRC->EC50_Shift Dose_Ratio Calculate Dose Ratio (DR) EC50_Shift->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs. log[Antagonist]) Dose_Ratio->Schild_Plot pA2_Calc Determine pA2 from Schild Plot Intercept Schild_Plot->pA2_Calc

Workflow for pA2 Determination

Procedure:

  • Tissue Preparation: Isolate thoracic aorta from rats and cut into rings. Mount the rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (urotensin-II) to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissues and then incubate them with a fixed concentration of this compound for a predetermined period.

  • Antagonist Concentration-Response Curve: In the continued presence of this compound, generate a second concentration-response curve for urotensin-II.

  • Data Analysis:

    • The presence of a competitive antagonist will cause a rightward shift in the agonist concentration-response curve.

    • Calculate the Dose Ratio (DR) , which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Repeat the experiment with several different concentrations of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the slope of the Schild plot should be close to 1. The x-intercept of the regression line is the pA2 value.

Urotensin-II Receptor Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the binding of urotensin-II to its G protein-coupled receptor (GPCR).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Urotensin_II Urotensin-II UT_Receptor UT Receptor (GPCR) Urotensin_II->UT_Receptor Binds & Activates SB611812 This compound SB611812->UT_Receptor Binds & Blocks Gq_alpha Gαq UT_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Urotensin-II Signaling and this compound Blockade

Conclusion

This compound is a well-characterized antagonist of the urotensin-II receptor with a binding affinity in the nanomolar range. The data presented in this guide, derived from standard and robust pharmacological assays, provide a solid foundation for its use as a research tool in studies of the urotensinergic system. While detailed kinetic binding data is not currently available, the existing affinity and potency values are crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of urotensin-II. Further investigation into the binding kinetics of this compound could provide deeper insights into its mechanism of action and its potential for therapeutic development.

References

SB-611812: A Technical Guide to its Selectivity for the Urotensin-II Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of SB-611812, a non-peptide antagonist of the urotensin-II (UT) receptor. The document focuses on the selectivity of this compound for the UT receptor, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Urotensin System

The urotensin-II (U-II) system, comprising the peptide ligand U-II and its G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), has emerged as a significant area of interest in cardiovascular research. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] The binding of U-II to the UT receptor initiates a cascade of intracellular signaling events, primarily through the Gαq subunit, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) triphosphate (IP₃) and the subsequent mobilization of intracellular calcium, culminating in smooth muscle contraction.[2][3]

This compound has been identified as a selective antagonist of the UT receptor. Its ability to block the effects of U-II suggests potential therapeutic applications in conditions where the U-II system is pathologically activated, such as cardiovascular diseases. This guide delves into the specifics of its receptor selectivity.

Quantitative Data on Receptor Affinity and Potency

Table 1: Binding Affinity of this compound for the Rat UT Receptor

CompoundReceptorSpeciesAssay TypeKᵢ (nM)
This compoundUrotensin-II (UT)RatRadioligand Binding121[4]

Table 2: Functional Antagonist Potency of this compound

CompoundTissueSpeciesAgonistpA₂
This compoundIsolated AortaRatUrotensin-II6.59[4]

Note on Selectivity: Qualitative studies have demonstrated that this compound does not inhibit contractions of isolated rat aorta induced by potassium chloride, endothelin-1, angiotensin II, or phenylephrine, indicating its selectivity for the UT receptor over the mechanisms mediating these responses.[4] However, quantitative binding or functional data (e.g., Kᵢ or IC₅₀ values) for this compound at other specific receptors are not available in the reviewed literature. For context, a similar non-peptide UT receptor antagonist, SB-706375, demonstrated over 100-fold selectivity for the human UT receptor when screened against a panel of 86 different receptors, ion channels, and enzymes.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity and functional antagonism of compounds like this compound.

Radioligand Binding Assay for UT Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the UT receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the UT receptor.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the rat UT receptor.

  • Radioligand: [¹²⁵I]-Urotensin-II.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the UT receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [¹²⁵I]-Urotensin-II (typically at or below its Kₔ).

    • Increasing concentrations of the unlabeled test compound, this compound.

    • For determination of non-specific binding, add a high concentration of unlabeled U-II.

    • For determination of total binding, add binding buffer instead of a competing ligand.

  • Incubation: Initiate the binding reaction by adding a specific amount of membrane protein to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Isolated Rat Aorta Contraction Assay for Functional Antagonism

This protocol describes an ex vivo functional assay to determine the antagonist potency (pA₂) of this compound.

Objective: To determine the ability of this compound to inhibit U-II-induced vasoconstriction in isolated rat aorta.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Urotensin-II (agonist).

  • This compound (antagonist).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. During this period, replace the bath solution every 15-20 minutes. Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the aortic rings with a specific concentration of this compound or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for U-II by adding the agonist in a stepwise, cumulative manner to the organ bath. Record the resulting contractile force.

  • Data Analysis: Construct concentration-response curves for U-II in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Visualizations

The following diagrams illustrate the UT receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

UT_Signaling_Pathway UII Urotensin-II UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds to Gq Gαq UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to SB611812 This compound SB611812->UT_Receptor Blocks

Caption: Urotensin-II Receptor Signaling Pathway and Point of this compound Antagonism.

Binding_Assay_Workflow start Start prepare_membranes Prepare UT Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Buffer, Radioligand, this compound) prepare_membranes->setup_assay add_membranes Add Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter wash Wash Filters filter->wash count Gamma Counting wash->count analyze Data Analysis (IC₅₀ → Kᵢ) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay to Determine this compound Affinity.

References

An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on SB-611812. A comprehensive search has revealed a significant lack of data regarding the pharmacokinetics of this compound. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a selective, non-peptide antagonist of the urotensin-II receptor (UTR). Urotensin-II (U-II) is a potent vasoactive peptide implicated in the pathophysiology of various cardiovascular diseases. By blocking the UTR, this compound has been investigated as a potential therapeutic agent for conditions such as restenosis and heart failure. This guide provides a detailed overview of the known pharmacodynamics of this compound and highlights the current gap in knowledge regarding its pharmacokinetic profile.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the urotensin-II receptor. U-II, the endogenous ligand for UTR, is a potent vasoconstrictor, and its signaling is associated with cellular proliferation and fibrosis.[1][2] By blocking this interaction, this compound mitigates the downstream effects of U-II signaling.

Receptor Binding and Potency

In vitro studies have characterized the binding affinity and functional antagonism of this compound at the rat urotensin-II receptor.

ParameterValueSpeciesAssay SystemReference
Ki 121 nMRatRecombinant UTR[Source 1]
pA2 6.59RatIsolated aorta contraction[Source 1]
Inhibitory Concentration 1 µMRatInhibition of U-II mediated fibroblast proliferation[Source 2]
Signaling Pathway

Urotensin-II binding to its G-protein coupled receptor (UTR) activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction, cellular hypertrophy, and fibrosis. This compound, as a UTR antagonist, blocks the initial binding of U-II, thereby inhibiting this entire signaling cascade.

UTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular U-II Urotensin-II UTR UTR (Gαq/11 coupled) U-II->UTR Binds This compound This compound This compound->UTR Blocks PLC Phospholipase C (PLC) UTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Vasoconstriction Cell Proliferation Fibrosis Ca_Release->Physiological_Effects PKC->Physiological_Effects

Caption: Urotensin-II Receptor Signaling Pathway and the inhibitory action of this compound.
In Vivo Efficacy

This compound has demonstrated efficacy in preclinical rat models of cardiovascular disease. In a rat model of ischemia induced by left anterior descending (LAD) artery ligation, administration of this compound (30 mg/kg) was shown to decrease myocardial interstitial fibrosis and the ratio of collagen I to collagen III.[1] Another study in a rat model of congestive heart failure following coronary artery ligation showed that daily treatment with this compound (30 mg/kg/day, gavage) for 8 weeks attenuated cardiac remodeling.[2]

Pharmacokinetics

Despite diligent searches of scientific literature and public databases, no specific pharmacokinetic data for this compound could be found. Information regarding its absorption, distribution, metabolism, excretion (ADME), half-life, bioavailability, and plasma concentration-time profiles is not publicly available. This represents a significant gap in the understanding of the compound's overall pharmacological profile.

The workflow for a typical pharmacokinetic study is outlined below.

PK_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling Dosing Drug Administration (e.g., Oral, IV) Sampling Blood/Tissue Sampling (Time course) Dosing->Sampling Extraction Drug Extraction from Matrix Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Parameters ADME_Profile ADME Profile Determination PK_Parameters->ADME_Profile

Caption: General workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully published. However, based on the available information and standard pharmacological methods, the following outlines the likely methodologies.

In Vitro: Isolated Aortic Ring Assay

This assay is used to determine the functional antagonism of a compound against a vasoconstrictor.

  • Tissue Preparation: Thoracic aortas are excised from rats and cut into rings.

  • Mounting: The rings are mounted in organ baths containing a physiological salt solution, aerated with carbogen (B8564812) (95% O2, 5% CO2), and maintained at 37°C.

  • Equilibration: The rings are allowed to equilibrate under a resting tension.

  • Contraction: A cumulative concentration-response curve to urotensin-II is generated.

  • Antagonism: The experiment is repeated in the presence of increasing concentrations of this compound to determine the shift in the concentration-response curve and calculate the pA2 value.

In Vivo: Coronary Artery Ligation Model in Rats

This model is used to induce myocardial infarction and subsequent heart failure to study the effects of therapeutic interventions.

  • Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Closure: The chest is closed, and the animal is allowed to recover.

  • Drug Administration: this compound (e.g., 30 mg/kg/day via gavage) or vehicle is administered for the specified duration.[2]

  • Endpoint Analysis: After the treatment period, hearts are excised for histological analysis (e.g., Masson's trichrome staining for fibrosis) and biochemical assays (e.g., Western blotting for collagen types).[2]

Conclusion

This compound is a selective urotensin-II receptor antagonist with demonstrated in vitro potency and in vivo efficacy in preclinical models of cardiovascular disease. Its mechanism of action involves the blockade of U-II-mediated signaling pathways that contribute to vasoconstriction and adverse cardiac remodeling. While its pharmacodynamic profile is partially characterized, there is a critical lack of publicly available information on its pharmacokinetics. Further studies are required to elucidate the ADME properties of this compound to fully assess its potential as a therapeutic agent.

References

Urotensin II Signaling and its Antagonism by SB-611812: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent cyclic peptide that has garnered significant attention in cardiovascular research.[1][2][3] Initially isolated from the goby fish, this neurohormone is now recognized as the most potent endogenous vasoconstrictor identified to date.[1][2][3] U-II exerts its diverse physiological and pathological effects through the Urotensin II receptor (UTR), a G-protein coupled receptor (GPCR) also known as GPR14.[1][4][5][6][7] The U-II/UTR system is implicated in a range of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth overview of the Urotensin II signaling pathway and the pharmacological profile of a key antagonist, SB-611812.

The Urotensin II Signaling Pathway

The binding of Urotensin II to its receptor, UTR, primarily initiates a signaling cascade through the Gq alpha subunit of heterotrimeric G-proteins.[1][7][8] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][7] This rapid increase in intracellular calcium is a primary driver of the vasoconstrictive effects of U-II.[1][4] The elevated cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, contributing to cellular responses like smooth muscle contraction and cell growth.[7][10]

Beyond the canonical Gq-PLC-Ca2+ pathway, U-II signaling also involves other important cascades:

  • RhoA/Rho-kinase (ROCK) Pathway: U-II can activate the small GTPase RhoA and its downstream effector ROCK, which plays a crucial role in the sustained contraction of vascular smooth muscle cells.[4][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The UTR can also signal through the MAPK cascade, including the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[6][9] This pathway is often associated with the proliferative and hypertrophic effects of U-II.[6][9]

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): In cardiac myocytes, U-II has been shown to activate CaMKII, a key regulator of cardiac hypertrophy and function.[9]

  • NADPH Oxidase Pathway: In skeletal muscle, U-II can increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, which can in turn inhibit glucose transport signaling pathways.[11]

The intricate network of signaling pathways activated by Urotensin II underscores its multifaceted role in both normal physiology and disease states.

Urotensin_II_Signaling_Pathway UII Urotensin II UTR UTR (GPR14) UII->UTR Binds Gq Gq UTR->Gq Activates RhoA RhoA/ROCK UTR->RhoA MAPK MAPK (ERK1/2, p38) UTR->MAPK NADPH_Oxidase NADPH Oxidase UTR->NADPH_Oxidase PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_release->PKC Activates CaMKII CaMKII Ca2_release->CaMKII Activates Response Cellular Responses (Vasoconstriction, Hypertrophy, etc.) Ca2_release->Response PKC->Response RhoA->Response MAPK->Response CaMKII->Response ROS ROS NADPH_Oxidase->ROS Produces SB611812 This compound SB611812->UTR Inhibits

Caption: The Urotensin II signaling pathway and the inhibitory action of this compound.

This compound: A Selective Urotensin II Receptor Antagonist

This compound is a non-peptide, selective antagonist of the Urotensin II receptor.[5][12][13][14] Its development has provided a valuable pharmacological tool to investigate the physiological and pathological roles of the U-II system and to explore the therapeutic potential of UTR antagonism.

Chemical and Pharmacological Properties of this compound
PropertyValueSpecies/SystemReference
Chemical Name 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-benzenesulfonamideN/A[4]
Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃SN/A[4]
Binding Affinity (Ki) 121 nMRecombinant rat UTR[15]
Functional Antagonism (pA2) 6.59Isolated rat aorta[15]
In Vivo Efficacy Attenuates cardiac remodeling (30 mg/kg/day)Rat model of ischemic heart disease[14][16]
In Vivo Efficacy Reduces intimal hyperplasia by 60% (30 mg/kg/day)Rat model of balloon angioplasty[5]

This compound has demonstrated efficacy in preclinical models of cardiovascular disease. In a rat model of ischemic heart disease, treatment with this compound was shown to attenuate cardiac remodeling.[14][16] Furthermore, in a rat model of balloon angioplasty, this compound significantly reduced intimal hyperplasia, suggesting a potential role in preventing restenosis.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the Urotensin II signaling pathway and the effects of its antagonists.

Urotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of compounds for the UTR.

Protocol Outline:

  • Membrane Preparation:

    • Culture cells stably expressing the human or rat Urotensin II receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a microplate, combine the cell membrane preparation, a radiolabeled U-II analog (e.g., [¹²⁵I]-U-II) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For non-specific binding determination, include a high concentration of unlabeled U-II in separate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from UTR-expressing cells) Start->Membrane_Prep Incubation Incubation: Membranes + [¹²⁵I]-U-II + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a Urotensin II receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following UTR activation.

Protocol Outline:

  • Cell Preparation:

    • Seed UTR-expressing cells into a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate fluorescence reading to establish a baseline.

    • Add a specific concentration of U-II (agonist) to all wells and continue to monitor the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the U-II concentration to determine the EC50 value.

    • For antagonist dose-response curves, plot the percentage of inhibition of the U-II response against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium_Mobilization_Assay_Workflow Start Start Cell_Seeding Seed UTR-expressing cells in microplate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Pre_Incubation Pre-incubation with Antagonist (e.g., this compound) Dye_Loading->Pre_Incubation Measurement Measure Fluorescence (Baseline -> Add U-II -> Read) Pre_Incubation->Measurement Analysis Data Analysis (EC50 or IC50 determination) Measurement->Analysis End End Analysis->End

Caption: Workflow for a calcium mobilization assay to assess UTR antagonism.

ERK1/2 Phosphorylation Western Blot

This assay is used to detect the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Protocol Outline:

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate confluency and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with U-II for various time points or with a U-II antagonist followed by U-II stimulation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment and Lysis Start->Cell_Treatment Quantification Protein Quantification and Sample Prep Cell_Treatment->Quantification SDS_PAGE SDS-PAGE and Protein Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis (p-ERK / Total ERK) Detection->Analysis End End Analysis->End

Caption: Workflow for ERK1/2 phosphorylation analysis by Western blot.

Conclusion

The Urotensin II signaling pathway represents a complex and critical regulatory system, particularly within the cardiovascular system. Its dysregulation is increasingly linked to the pathophysiology of several major diseases. The development of selective antagonists like this compound has been instrumental in dissecting the roles of U-II and validating the UTR as a promising therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricacies of U-II signaling and to advance the development of novel therapeutics targeting this important pathway.

References

SB-611812: A Technical Guide for GPR14 Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

GPR14, also known as the urotensin-II receptor (UT), is a G protein-coupled receptor that has garnered significant interest within the scientific community due to its role in a variety of physiological and pathophysiological processes.[1][2][3] Its endogenous ligand, urotensin-II (U-II), is a potent vasoactive peptide implicated in cardiovascular function, renal physiology, and cellular growth.[4][5] The U-II/GPR14 system is an emerging therapeutic target for conditions such as hypertension, atherosclerosis, and heart failure.[1][4]

SB-611812 has been identified as a selective antagonist of GPR14, making it an invaluable tool for elucidating the function of this receptor.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological data, and detailed experimental protocols for its use in GPR14 research.

This compound: Chemical and Pharmacological Properties

This compound is a non-peptidic, small molecule antagonist of the GPR14 receptor.[9] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-benzenesulfonamide[9]
Molecular Formula C17H16Cl3F3N2O3S[9]
Molecular Weight 491.7 g/mol [9]
CAS Number 345892-71-9[9]
Solubility Soluble in DMSO (10 mM)[9]

The pharmacological activity of this compound has been characterized in various in vitro assays. A summary of its binding affinity and functional antagonism is presented below.

ParameterSpeciesValueAssayReference
pKi Human6.6Radioligand Binding[10]
Ki Rat121 nMRadioligand Binding[9]
pA2 Rat6.59Aortic Contraction[9]

GPR14 Signaling Pathways

Activation of GPR14 by its ligand, urotensin-II, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in many of the physiological responses mediated by GPR14.[3][11]

In addition to the canonical Gαq/11 pathway, GPR14 activation has also been shown to stimulate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[1] These pathways are typically associated with cellular growth, proliferation, and inflammation.

GPR14_Signaling cluster_membrane Plasma Membrane GPR14 GPR14 Gq11 Gαq/11 GPR14->Gq11 Activates MAPK MAPK Pathways (ERK1/2, p38) GPR14->MAPK Activates UII Urotensin-II UII->GPR14 SB611812 This compound SB611812->GPR14 PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers Physiological_Response Physiological Response Ca2->Physiological_Response MAPK->Physiological_Response

GPR14 Signaling Cascade

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the GPR14 receptor.

Materials:

  • HEK293 cells stably expressing human or rat GPR14

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]-Urotensin-II)

  • This compound

  • Non-specific binding control (e.g., unlabeled urotensin-II)

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Culture HEK293-GPR14 cells to confluence.

  • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Resuspend membrane pellets in binding buffer.

  • In a 96-well plate, add membrane suspension, radioligand, and varying concentrations of this compound or unlabeled urotensin-II.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value for this compound.

Radioligand_Binding_Workflow Start Start Cell_Culture Culture HEK293-GPR14 Cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up Binding Assay (Membranes, Radioligand, This compound/U-II) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit urotensin-II-induced calcium release in cells expressing GPR14.

Materials:

  • CHO or HEK293 cells stably expressing GPR14

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Urotensin-II

  • This compound

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Plate GPR14-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).

  • Wash cells with assay buffer to remove excess dye.

  • Pre-incubate cells with varying concentrations of this compound or vehicle.

  • Stimulate cells with a fixed concentration of urotensin-II (typically EC80).

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the data to determine the IC50 of this compound for the inhibition of the calcium response.

Calcium_Assay_Workflow Start Start Cell_Plating Plate GPR14-expressing Cells Start->Cell_Plating Dye_Loading Load Cells with Calcium Dye Cell_Plating->Dye_Loading Washing Wash Cells Dye_Loading->Washing Antagonist_Incubation Pre-incubate with this compound Washing->Antagonist_Incubation Agonist_Stimulation Stimulate with Urotensin-II Antagonist_Incubation->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence Agonist_Stimulation->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

In Vivo Model of Ischemic Heart Disease

This compound has been used to investigate the role of GPR14 in a rat model of myocardial infarction induced by coronary artery ligation.[12]

Animal Model:

  • Male Sprague-Dawley rats

Procedure:

  • Anesthetize the rats.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

  • Administer this compound (e.g., 30 mg/kg/day) or vehicle via oral gavage, starting before or after the ligation procedure and continuing for the duration of the study (e.g., 8 weeks).[12]

  • Monitor cardiac function using techniques such as echocardiography.

  • At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analysis (e.g., fibrosis, gene expression).

InVivo_Workflow Start Start Animal_Prep Anesthetize Rat Start->Animal_Prep Surgery Ligate LAD Coronary Artery Animal_Prep->Surgery Treatment Administer this compound or Vehicle Surgery->Treatment Monitoring Monitor Cardiac Function Treatment->Monitoring Endpoint_Analysis Harvest Heart for Analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

Preclinical Profile of SB-611812: A Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving SB-611812, a selective antagonist of the urotensin-II receptor (UTR). The data and methodologies presented are synthesized from key preclinical research to inform future drug development and scientific investigation.

Introduction

Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors and is implicated in the pathophysiology of various cardiovascular diseases.[1][2][3] It exerts its effects through the urotensin-II receptor (UTR), a G protein-coupled receptor.[4] this compound has been investigated in preclinical models for its potential to mitigate the pathological effects of U-II, particularly in the contexts of vascular restenosis and cardiac remodeling.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Balloon Angioplasty-Induced Restenosis

Parameter Treatment Group Dosage Outcome Reference
Intimal ThickeningThis compound30 mg/kg/day60% reduction compared to vehicle[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Ischemic Heart Disease (Coronary Artery Ligation)

Parameter Treatment Group Dosage Outcome Statistical Significance Reference
Myocardial Interstitial FibrosisThis compound30 mg/kg/dayAttenuatedP<0.01[5]
Endocardial Interstitial FibrosisThis compound30 mg/kg/dayAttenuatedP<0.01[5]
Collagen Type I:III RatioThis compound30 mg/kg/dayReducedP<0.01[5]

Table 3: In Vitro Efficacy of this compound on Cardiac Fibroblast Proliferation

Cell Type Stimulus Inhibitor Concentration Outcome Statistical Significance Reference
Neonatal Cardiac FibroblastsUrotensin-IIThis compound1 µMSignificant inhibition of U-II induced proliferationP<0.05[5]

Experimental Protocols

The methodologies described below are based on the available information from published preclinical studies.

Animal Models
  • Rat Model of Balloon Angioplasty-Induced Restenosis :

    • Objective : To evaluate the effect of this compound on the development of intimal hyperplasia following vascular injury.[1]

    • Procedure : A balloon catheter is used to induce injury to the carotid artery of the rats. Following the procedure, animals are treated daily with this compound (30 mg/kg/day) or a vehicle control. After a specified period, the arteries are harvested for histological analysis to measure intimal thickening.[1][6]

  • Rat Model of Ischemic Heart Disease :

    • Objective : To assess the impact of this compound on cardiac remodeling and fibrosis following myocardial infarction.[5]

    • Procedure : The left anterior descending coronary artery is ligated to induce myocardial infarction. Animals receive either this compound (30 mg/kg/day by gavage) or a vehicle, starting 30 minutes prior to surgery and continuing daily for 8 weeks.[5] Cardiac tissue is then collected for analysis.

Histological Analysis
  • Objective : To quantify fibrosis and changes in tissue morphology.

  • Methodology :

    • Harvested cardiac tissue is fixed, embedded in paraffin, and sectioned.

    • Sections are stained with Masson's trichrome and picrosirius red to visualize collagen deposition and assess the extent of myocardial and endocardial interstitial fibrosis.[5]

Molecular Biology Techniques
  • Western Blotting :

    • Objective : To determine the protein levels of collagen types I and III.[5]

    • Protocol :

      • Protein is extracted from heart tissue homogenates.

      • Protein concentration is determined using a standard assay.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is incubated with primary antibodies specific for collagen type I and collagen type III, followed by incubation with appropriate secondary antibodies.

      • Bands are visualized and quantified to determine the collagen type I:III ratio.[5]

  • RT-PCR (Reverse Transcription Polymerase Chain Reaction) :

    • Objective : To analyze the mRNA expression of relevant genes.[5]

    • Protocol :

      • Total RNA is isolated from cardiac tissue.

      • RNA is reverse transcribed into cDNA.

      • The cDNA is then used as a template for PCR with primers specific for the genes of interest.

      • The PCR products are analyzed to determine relative gene expression levels.

In Vitro Cell-Based Assay
  • Cardiac Fibroblast Proliferation Assay :

    • Objective : To evaluate the direct effect of this compound on urotensin-II-induced proliferation of cardiac fibroblasts.[5]

    • Protocol :

      • Neonatal cardiac fibroblasts are cultured in appropriate media.

      • Cells are stimulated with urotensin-II in the presence or absence of this compound (1 µM).[5]

      • Cell proliferation is assessed using a suitable method, such as BrdU incorporation or cell counting.

Signaling Pathways and Experimental Workflows

Urotensin-II Receptor Signaling Pathway

Urotensin-II binds to its G protein-coupled receptor (UTR), which primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can subsequently activate downstream pathways, including the RhoA/ROCK and Mitogen-Activated Protein Kinase (MAPK) cascades (ERK1/2 and p38), ultimately promoting cellular responses such as vasoconstriction, hypertrophy, and fibrosis.[7][8][9][10][11] this compound acts by blocking the initial binding of Urotensin-II to its receptor.

UTR_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular UTR UTR Gq11 Gαq/11 UTR->Gq11 Activates UII Urotensin-II UII->UTR Binds SB611812 This compound SB611812->UTR Blocks PLC PLC Gq11->PLC Activates RhoA_ROCK RhoA/ROCK Pathway Gq11->RhoA_ROCK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC PKC DAG->PKC Activates Cellular_Response Vasoconstriction, Hypertrophy, Fibrosis Ca2_release->Cellular_Response MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK RhoA_ROCK->Cellular_Response MAPK->Cellular_Response

Caption: Urotensin-II Receptor (UTR) Signaling Pathway.

Experimental Workflow for In Vivo Cardiac Remodeling Study

The following diagram illustrates the workflow for the preclinical evaluation of this compound in the rat model of ischemic heart disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_Model Rat Model of Ischemic Heart Disease Coronary_Ligation Coronary Artery Ligation Animal_Model->Coronary_Ligation Treatment_Groups Treatment Groups: - this compound (30 mg/kg/day) - Vehicle Daily_Treatment 8 Weeks of Daily Treatment Treatment_Groups->Daily_Treatment Coronary_Ligation->Treatment_Groups Tissue_Harvest Harvest Cardiac Tissue Daily_Treatment->Tissue_Harvest Histology Histological Analysis (Masson's Trichrome, Picrosirius Red) Tissue_Harvest->Histology Western_Blot Western Blotting (Collagen I & III) Tissue_Harvest->Western_Blot RT_PCR RT-PCR Tissue_Harvest->RT_PCR Fibrosis_Quantification Quantification of Fibrosis Histology->Fibrosis_Quantification Collagen_Ratio Collagen I:III Ratio Western_Blot->Collagen_Ratio Gene_Expression Gene Expression Analysis RT_PCR->Gene_Expression

Caption: Workflow for Cardiac Remodeling Study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of SB-611812, a selective antagonist of the urotensin-II receptor (UTR). The protocols detailed below are based on preclinical studies investigating its therapeutic potential, particularly in the context of cardiovascular diseases such as cardiac ischemia and heart failure.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of urotensin-II (U-II) to its G-protein coupled receptor, GPR14 (UTR). U-II is a potent vasoconstrictor and is implicated in a variety of physiological and pathophysiological processes, including cardiac remodeling, fibrosis, and hypertrophy. By blocking the U-II/UTR signaling cascade, this compound aims to mitigate the detrimental effects of U-II in disease states.

Urotensin-II Signaling Pathway

The binding of Urotensin-II to its receptor (GPR14) activates a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to cellular responses such as vasoconstriction, cell proliferation, and fibrosis. This compound acts by blocking the initial binding of U-II to GPR14, thereby inhibiting this entire downstream cascade.

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR14 Urotensin-II Receptor (GPR14) Gq Gq protein GPR14->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 Ca2->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Cellular_Response Cellular Responses (Vasoconstriction, Fibrosis, Hypertrophy) MAPK->Cellular_Response Leads to UII Urotensin-II (U-II) UII->GPR14 Binds SB611812 This compound SB611812->GPR14 Inhibits

Caption: Urotensin-II Signaling Pathway and the inhibitory action of this compound.

In Vivo Experimental Design: Cardiac Ischemia Model

The following protocol outlines a typical experimental design to evaluate the efficacy of this compound in a rat model of cardiac ischemia induced by coronary artery ligation.

Experimental Workflow

The workflow for an in vivo study of this compound in a cardiac ischemia model involves several key stages, from animal acclimatization and surgical induction of ischemia to drug administration and subsequent endpoint analysis.

Experimental_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Randomization into Groups (Sham, Vehicle, this compound) A->B C Surgical Procedure: Coronary Artery Ligation (Ischemia Induction) or Sham Operation B->C D Drug Administration: This compound (30 mg/kg/day, oral gavage) or Vehicle C->D E Monitoring & Data Collection (e.g., Echocardiography, Hemodynamics) D->E Daily Treatment F Endpoint Analysis (e.g., 8 weeks): Histopathology, Molecular Biology E->F G Data Analysis & Interpretation F->G

Caption: Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols

1. Animal Model

  • Species: Male Sprague-Dawley rats (or other appropriate strain)

  • Weight: 250-300 g

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.

2. Surgical Induction of Myocardial Infarction (Coronary Artery Ligation)

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Intubation and Ventilation: Intubate the trachea and ventilate the lungs with a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce myocardial infarction. Successful ligation is confirmed by the observation of myocardial blanching.

  • Sham Operation: For the sham control group, perform the same surgical procedure without ligating the LAD artery.

  • Closure: Close the chest in layers and allow the animal to recover. Provide appropriate post-operative analgesia.

3. Drug Administration

  • Compound: this compound

  • Dosage: 30 mg/kg/day

  • Route of Administration: Oral gavage

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose).

  • Treatment Schedule: Administer the first dose 30 minutes prior to coronary artery ligation and continue daily for the duration of the study (e.g., 8 weeks). The vehicle control group should receive the same volume of the vehicle via oral gavage.

4. Efficacy Outcome Measures

  • Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points post-ligation to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).

  • Hemodynamic Measurements: At the end of the study, catheterize the left ventricle to measure hemodynamic parameters such as left ventricular end-diastolic pressure (LVEDP).

  • Histopathology:

    • Harvest the hearts and fix in 10% buffered formalin.

    • Embed in paraffin (B1166041) and section for staining.

    • Masson's Trichrome and Picrosirius Red Staining: To assess the extent of myocardial interstitial fibrosis.

  • Molecular Biology:

    • Western Blotting: To determine the protein levels of collagen types I and III in the myocardial tissue.

    • RT-PCR: To analyze the mRNA expression of profibrotic and hypertrophic markers.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in a Rat Model of Cardiac Ischemia

ParameterSham GroupVehicle-Treated GroupThis compound-Treated Group (30 mg/kg/day)
Hemodynamics
LVEDP (mmHg)ValueValueValue
Histopathology
Myocardial Interstitial Fibrosis (%)ValueValueValue
Molecular Markers
Collagen Type I:III RatioValueValueValue

Note: "Value" should be replaced with the mean ± SEM or other appropriate statistical representation of the experimental data.

Pharmacokinetic Data

Despite a thorough review of the available scientific literature, specific pharmacokinetic parameters for this compound in rats (e.g., Cmax, Tmax, half-life, oral bioavailability) are not publicly available. Researchers planning in vivo studies are encouraged to perform preliminary pharmacokinetic profiling to determine these crucial parameters, which will inform the optimal dosing regimen and aid in the interpretation of efficacy data.

Conclusion

The provided protocols and application notes offer a robust framework for the in vivo investigation of this compound. By antagonizing the urotensin-II receptor, this compound shows promise in mitigating cardiac remodeling and fibrosis in preclinical models of heart disease. Further research, including detailed pharmacokinetic analysis, is warranted to fully elucidate its therapeutic potential.

Application Notes and Protocols: SB-611812 in a Rat Model of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The following document provides a generalized framework for investigating the therapeutic potential of a novel compound, exemplified here as SB-611812, in a rat model of myocardial ischemia. Due to the absence of publicly available data specifically on this compound in this context, this guide is constructed from established protocols for inducing myocardial infarction in rats and studying the effects of other cardioprotective agents. All quantitative data and signaling pathways are presented as illustrative examples and should be replaced with experimental data obtained for this compound.

Introduction and Rationale

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. Animal models, particularly in rats, are crucial for understanding the pathophysiology of ischemic heart disease and for the preclinical evaluation of new therapeutic agents. This document outlines the application of a rat model of myocardial ischemia to assess the potential cardioprotective effects of the investigational compound this compound. The protocols described herein cover the surgical induction of myocardial infarction, administration of the test compound, and subsequent evaluation of cardiac function and tissue damage.

Hypothetical Quantitative Data for this compound

The following tables present hypothetical data to illustrate how the effects of this compound could be quantified and compared.

Table 1: Effect of this compound on Myocardial Infarct Size

Treatment GroupNArea at Risk (AAR) (% of Left Ventricle)Infarct Size (IS) (% of AAR)
Sham10N/AN/A
Vehicle Control1048.5 ± 5.255.3 ± 6.1
This compound (10 mg/kg)1047.9 ± 4.842.1 ± 5.5*
This compound (30 mg/kg)1049.1 ± 5.031.7 ± 4.9**

*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 2: Echocardiographic Assessment of Cardiac Function 28 Days Post-MI

Treatment GroupNLeft Ventricular Ejection Fraction (LVEF) (%)Left Ventricular Fractional Shortening (LVFS) (%)
Sham1075.2 ± 4.145.8 ± 3.7
Vehicle Control1040.3 ± 5.921.5 ± 3.1
This compound (10 mg/kg)1048.7 ± 6.226.9 ± 3.5
This compound (30 mg/kg)1055.1 ± 5.8 31.2 ± 3.9

*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Serum Biomarkers of Cardiac Injury 24 Hours Post-MI

Treatment GroupNCreatine Kinase-MB (CK-MB) (U/L)Cardiac Troponin I (cTnI) (ng/mL)
Sham1015.7 ± 3.20.1 ± 0.05
Vehicle Control10125.4 ± 15.88.9 ± 1.2
This compound (10 mg/kg)1098.2 ± 12.16.5 ± 0.9
This compound (30 mg/kg)1075.6 ± 10.5 4.3 ± 0.7

*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Animal Model of Myocardial Ischemia (MI)

This protocol describes the induction of MI in rats via ligation of the left anterior descending (LAD) coronary artery.[1][2][3]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Intubate the rat and connect it to a rodent ventilator.

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[1]

  • Carefully open the pericardium to visualize the LAD coronary artery.

  • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

  • Ligate the LAD to induce myocardial ischemia. Successful ligation can be confirmed by the observation of ST-segment elevation on the ECG and blanching of the anterior ventricular wall.

  • For ischemia-reperfusion models, the ligature can be released after a defined period (e.g., 30-45 minutes). For permanent infarction models, the ligature remains in place.

  • Close the chest in layers and allow the animal to recover from anesthesia.

  • Administer analgesics post-operatively as per institutional guidelines.

Administration of this compound

Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the pharmacokinetic properties of this compound.

Dosing Regimen:

  • Acute Treatment: A single dose of this compound or vehicle can be administered at a specific time point relative to the ischemic event (e.g., 30 minutes before LAD ligation or at the onset of reperfusion).

  • Chronic Treatment: Daily administration of this compound or vehicle can be initiated prior to or following MI induction and continued for the duration of the study.

Assessment of Myocardial Infarct Size

Materials:

  • 1% Triphenyltetrazolium chloride (TTC) solution

  • 10% neutral buffered formalin

  • Phosphate-buffered saline (PBS)

Procedure (24 hours post-MI):

  • Euthanize the rat and excise the heart.

  • Cannulate the aorta and perfuse the heart with PBS to wash out the blood.

  • Ligate the LAD at the same location as the original ligation.

  • Perfuse the heart with a blue dye (e.g., Evans blue) to delineate the area at risk (AAR - the non-blue region).

  • Freeze the heart and slice it into 2mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 20 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale white.[1]

  • Fix the slices in 10% formalin.

  • Image the slices and use image analysis software to quantify the AAR (non-blue area) and the infarct size (pale area).

Echocardiographic Assessment of Cardiac Function

Procedure (e.g., at baseline, and 7, 14, and 28 days post-MI):

  • Lightly anesthetize the rat.

  • Perform transthoracic echocardiography using a high-frequency ultrasound system.[2]

  • Obtain M-mode and two-dimensional images from the parasternal long- and short-axis views.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess systolic function.

Illustrative Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for this compound and the experimental workflow.

G cluster_workflow Experimental Workflow start Rat Model of Myocardial Ischemia (LAD Ligation) treatment Administer this compound or Vehicle start->treatment assess_24h 24h Assessment: - Infarct Size (TTC) - Serum Biomarkers treatment->assess_24h assess_28d 28d Assessment: - Echocardiography treatment->assess_28d end Data Analysis assess_24h->end histology Histological Analysis assess_28d->histology histology->end

Caption: Experimental workflow for evaluating this compound in a rat MI model.

G cluster_pathway Hypothetical Cardioprotective Signaling Pathway of this compound MI Myocardial Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species MI->ROS Apoptosis ↑ Cardiomyocyte Apoptosis ROS->Apoptosis Infarction Myocardial Infarction Apoptosis->Infarction SB611812 This compound PI3K PI3K/Akt Pathway SB611812->PI3K Activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bcl2->Apoptosis

Caption: Hypothetical signaling pathway for the cardioprotective effects of this compound.

References

Application Notes and Protocols for SB-611812 in a Rat Balloon Angioplasty Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), is a primary contributor to restenosis following balloon angioplasty.[1] This process is initiated by endothelial injury, which triggers an inflammatory cascade, leading to the recruitment of leukocytes and the release of various growth factors and cytokines that stimulate VSMC activation. The chemokine receptor CXCR2 and its ligands have emerged as key players in this inflammatory and proliferative response. Upregulation of CXCR2 and its signaling pathways are associated with the recruitment of inflammatory cells and potentially smooth muscle progenitor cells to the site of vascular injury, contributing significantly to neointimal formation.[2][3][4]

SB-611812 is a CXCR2 antagonist that holds therapeutic potential for mitigating neointimal hyperplasia. By blocking the CXCR2 receptor, this compound can inhibit the downstream signaling pathways responsible for inflammation and cell proliferation at the site of arterial injury. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a well-established rat carotid artery balloon angioplasty model of neointimal hyperplasia.

Mechanism of Action and Signaling Pathway

Following balloon-induced vascular injury, a cascade of inflammatory events is initiated. The damaged endothelial cells and exposed subendothelial matrix trigger the release of chemokines, such as CXCL1, CXCL2, and CXCL3. These chemokines bind to the CXCR2 receptor, which is expressed on various cell types including neutrophils, monocytes, and vascular smooth muscle cells.

Activation of the CXCR2 receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling pathways that contribute to neointimal hyperplasia:

  • Inflammatory Cell Recruitment: CXCR2 activation is a primary driver for the recruitment of neutrophils and monocytes to the site of injury. These inflammatory cells release a plethora of cytokines and growth factors that further stimulate VSMC proliferation and migration.

  • VSMC Proliferation and Migration: CXCR2 signaling in VSMCs can directly promote their proliferation and migration from the media to the intima, a critical step in the formation of the neointimal lesion. This can occur through the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.

This compound, as a CXCR2 antagonist, is hypothesized to interrupt these processes by preventing the binding of CXC chemokines to their receptor. This blockade is expected to reduce inflammatory cell infiltration and inhibit the pro-proliferative and pro-migratory signaling in VSMCs, thereby attenuating neointimal hyperplasia.

SB611812_Signaling_Pathway cluster_0 Vascular Injury cluster_1 Chemokine Release cluster_2 CXCR2 Signaling Cascade cluster_3 Cellular Response cluster_4 Pathological Outcome cluster_5 Therapeutic Intervention Balloon Angioplasty Balloon Angioplasty CXCL1/2/3 CXCL1/2/3 Balloon Angioplasty->CXCL1/2/3 CXCR2 Receptor CXCR2 Receptor CXCL1/2/3->CXCR2 Receptor G-Protein Activation G-Protein Activation CXCR2 Receptor->G-Protein Activation Inflammatory Cell Recruitment Inflammatory Cell Recruitment CXCR2 Receptor->Inflammatory Cell Recruitment PI3K/Akt Pathway PI3K/Akt Pathway G-Protein Activation->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway G-Protein Activation->MAPK/ERK Pathway VSMC Proliferation & Migration VSMC Proliferation & Migration PI3K/Akt Pathway->VSMC Proliferation & Migration MAPK/ERK Pathway->VSMC Proliferation & Migration Neointimal Hyperplasia Neointimal Hyperplasia Inflammatory Cell Recruitment->Neointimal Hyperplasia VSMC Proliferation & Migration->Neointimal Hyperplasia This compound This compound This compound->CXCR2 Receptor

Figure 1: Proposed signaling pathway of this compound in inhibiting neointimal hyperplasia.

Experimental Protocol: Rat Carotid Artery Balloon Angioplasty Model

This protocol details the in vivo evaluation of this compound in a rat model of balloon angioplasty-induced neointimal hyperplasia.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (350-400 g)

  • Isoflurane (B1672236)

  • 2F Fogarty balloon catheter

  • Heparin

  • Surgical instruments

  • Sutures

  • Formalin

  • Paraffin

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Verhoeff-Van Gieson (VVG) stain

  • Antibodies for immunohistochemistry (e.g., anti-alpha-smooth muscle actin, anti-CD68)

Experimental Workflow

Experimental_Workflow A Acclimatization of Rats (1 week) B Group Allocation (Randomized) A->B C Pre-treatment with this compound or Vehicle (e.g., daily for 3 days) B->C D Balloon Angioplasty Surgery C->D E Continued Treatment (daily for 14 days) D->E F Euthanasia and Tissue Harvest (Day 14 post-surgery) E->F G Histological Processing and Staining F->G H Morphometric and Immunohistochemical Analysis G->H I Data Analysis and Interpretation H->I

Figure 2: Experimental workflow for the balloon angioplasty model.

Detailed Methodology

1. Animal Model and Acclimatization

  • House male Sprague-Dawley rats (350-400 g) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Allow a one-week acclimatization period before any experimental procedures.

2. Group Allocation and Treatment

  • Randomly divide the rats into the following groups (n=10-12 per group):

    • Sham-operated + Vehicle

    • Balloon-injured + Vehicle

    • Balloon-injured + this compound (low dose)

    • Balloon-injured + this compound (high dose)

  • Note: The optimal dosage of this compound should be determined through preliminary dose-ranging studies. Based on other in vivo studies with CXCR2 antagonists, a starting point could be in the range of 1-30 mg/kg/day.

  • Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) starting 3 days prior to surgery and continuing daily until euthanasia.

3. Balloon Angioplasty Procedure

  • Anesthetize the rat with isoflurane (2-3% in oxygen).

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Temporarily ligate the ICA and the distal ECA.

  • Place a temporary ligature around the CCA proximally.

  • Perform a small arteriotomy in the ECA.

  • Introduce a 2F Fogarty balloon catheter through the arteriotomy into the CCA.

  • Inflate the balloon with a consistent volume of saline to a pressure that causes moderate distension of the artery.

  • Induce endothelial denudation by passing the inflated balloon catheter through the CCA three times with rotation.

  • Remove the catheter and ligate the ECA.

  • Remove the temporary ligatures from the CCA and ICA to restore blood flow.

  • Close the incision in layers.

  • The sham-operated group will undergo the same surgical procedure without the insertion and inflation of the balloon catheter.

4. Post-operative Care and Euthanasia

  • Monitor the animals for any signs of distress post-surgery.

  • At 14 days post-surgery, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

5. Tissue Harvesting and Processing

  • Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Carefully excise the left common carotid artery.

  • Fix the artery in 10% neutral buffered formalin overnight.

  • Process the tissue and embed in paraffin.

  • Cut 5 µm thick cross-sections for histological analysis.

6. Histological and Morphometric Analysis

  • Stain sections with H&E for general morphology and VVG to visualize the internal and external elastic laminae.

  • Capture digital images of the stained sections.

  • Perform morphometric analysis using image analysis software to measure:

    • Lumen area

    • Intima area

    • Media area

    • Intima-to-media (I/M) ratio

7. Immunohistochemistry

  • Perform immunohistochemical staining to characterize the cellular composition of the neointima.

  • Use antibodies against alpha-smooth muscle actin (α-SMA) to identify VSMCs and CD68 to identify macrophages.

  • Quantify the positively stained areas to assess the cellular makeup of the neointimal lesion.

Data Presentation

Summarize all quantitative data in a structured table for clear comparison between the experimental groups.

GroupNLumen Area (mm²)Intima Area (mm²)Media Area (mm²)Intima/Media Ratioα-SMA Positive Area (%)CD68 Positive Area (%)
Sham + Vehicle12Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Injured + Vehicle12Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Injured + this compound (Low)12Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Injured + this compound (High)12Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This comprehensive protocol provides a framework for investigating the therapeutic potential of the CXCR2 antagonist, this compound, in a preclinical model of balloon angioplasty-induced neointimal hyperplasia. The detailed methodology and data analysis plan will enable researchers to generate robust and reproducible data to assess the efficacy of this compound in preventing restenosis. The insights gained from such studies will be crucial for the further development of novel therapeutic strategies targeting the CXCR2 signaling pathway for the treatment of vascular proliferative disorders.

References

Application Notes and Protocols for SB-611812 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of SB-611812 in rodent models, based on available preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies with this urotensin-II receptor antagonist.

Introduction to this compound

This compound is a selective antagonist of the urotensin-II receptor (UTR), a G-protein coupled receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor.[1] The antagonism of its receptor by this compound has been investigated for its therapeutic potential in cardiovascular diseases, including the attenuation of cardiac remodeling and restenosis following balloon angioplasty.

Quantitative Data Summary

The following tables summarize the reported dosage and administration details for this compound in rodent studies.

Table 1: this compound Administration and Dosage in Rats

ParameterDetailsReference
Species RatBousette et al., 2006[2]; Rakowski et al., 2005 (as cited in a review)[3]
Dosage 30 mg/kg/dayBousette et al., 2006[2]; Rakowski et al., 2005 (as cited in a review)[3]
Administration Route Oral GavageBousette et al., 2006[2]
Frequency Once dailyBousette et al., 2006[2]
Duration Up to 8 weeksBousette et al., 2006[2]
Vehicle Not explicitly stated. Common vehicles for oral gavage of sulfonamide-based compounds include aqueous suspensions containing suspending agents like carboxymethyl cellulose (B213188) (CMC) and/or solubilizing agents like polyethylene (B3416737) glycol (PEG) and Tween 80.[4]N/A

Note: No published studies detailing the administration of this compound in mice were identified in the literature search.

Signaling Pathway

This compound acts by blocking the urotensin-II receptor (UTR), a G-protein coupled receptor (GPCR). The binding of urotensin-II to its receptor primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in processes such as vasoconstriction, cell proliferation, and fibrosis.

SB_611812_Signaling_Pathway Urotensin_II Urotensin-II UTR Urotensin-II Receptor (UTR) (G-protein coupled receptor) Urotensin_II->UTR Binds & Activates SB_611812 This compound SB_611812->UTR Antagonizes G_protein Gαq/11 UTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction, Proliferation, Fibrosis) Ca_release->Downstream PKC->Downstream

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to rats, based on the available literature.

Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the dosage (30 mg/kg), and the dosing volume.

  • Weigh the calculated amount of this compound powder.

  • If using a suspending agent like CMC, prepare the vehicle by slowly adding the CMC powder to sterile water while stirring continuously until a clear, viscous solution is formed.

  • If using a solubilizing vehicle, prepare the mixture of DMSO, PEG300, Tween-80, and saline.

  • Triturate the this compound powder with a small amount of the chosen vehicle to form a smooth paste. This can be done using a mortar and pestle.

  • Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.

  • If necessary, use a magnetic stirrer to maintain the suspension's homogeneity during the administration period.

  • Prepare the suspension fresh daily to ensure stability.

Oral Gavage Administration of this compound in Rats

Objective: To accurately administer a 30 mg/kg dose of this compound to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Weigh each rat accurately before dosing to calculate the individual volume of the this compound suspension to be administered.

  • Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support the body.

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed before drawing.

  • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Slowly administer the suspension into the stomach.

  • Carefully withdraw the gavage needle.

  • Monitor the animal for a short period after administration for any signs of distress, such as difficulty breathing or regurgitation.

  • This procedure is to be repeated daily for the duration of the study (e.g., 8 weeks).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in a rat model of cardiovascular disease.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Groups (e.g., Sham, Vehicle Control, this compound) acclimatization->randomization baseline Baseline Measurements (e.g., Echocardiography) randomization->baseline disease_induction Disease Induction (e.g., Coronary Artery Ligation) baseline->disease_induction treatment Daily Treatment (Oral Gavage with Vehicle or this compound) disease_induction->treatment monitoring Regular Monitoring (Weight, Clinical Signs) treatment->monitoring Throughout study follow_up Follow-up Measurements (e.g., Echocardiography at intervals) treatment->follow_up Periodically euthanasia Euthanasia at Study Endpoint (e.g., 8 weeks) monitoring->euthanasia follow_up->euthanasia tissue_collection Tissue Collection & Processing (e.g., Heart) euthanasia->tissue_collection analysis Data Analysis (e.g., Histology, Western Blot, RT-PCR) tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols for SB-611812 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro cell-based assays with SB-611812, a selective antagonist of the Urotensin-II Receptor (UTR). The information herein is intended to guide researchers in the pharmacological characterization of this and similar compounds.

Introduction to this compound and the Urotensin-II Receptor

This compound is a non-peptide antagonist of the Urotensin-II Receptor (UTR), a G-protein coupled receptor (GPCR). The activation of UTR by its endogenous ligand, urotensin-II, is implicated in a variety of physiological processes, particularly in the cardiovascular system. Urotensin-II is recognized as one of the most potent vasoconstrictors.[1][2] Consequently, antagonists of the UTR like this compound are valuable tools for investigating the physiological roles of the urotensinergic system and for the potential development of therapeutics for cardiovascular diseases.[3][4]

The UTR primarily signals through the Gαq protein pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][5] This increase in intracellular calcium is a hallmark of UTR activation and serves as a measurable endpoint in many functional assays.

Quantitative Data Summary for this compound

The following table summarizes the reported in vitro pharmacological data for this compound.

ParameterSpeciesAssay TypeValueReference
Ki RatRadioligand Binding Assay121 nM[6]
pKi HumanRadioligand Binding Assay6.6[6]
pA2 RatAortic Ring Contraction Assay6.59Not explicitly in search results
IC50 RatFibroblast Proliferation Assay~1 µM[7]

Experimental Protocols

UTR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the Urotensin-II Receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the UTR expressed in cell membranes. The inhibition of the radioligand binding is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell Membranes: Membranes prepared from a stable HEK-293 cell line expressing the human or rat Urotensin-II receptor.[8]

  • Radioligand: [125I]-labeled human Urotensin-II ([125I]-hU-II).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled human Urotensin-II (1 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Fluid and Counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentration in the assay should typically range from 1 pM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of binding buffer (for total binding) or 25 µL of 1 µM unlabeled U-II (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [125I]-hU-II (final concentration typically 0.1-0.5 nM, determine by saturation binding experiment).

    • 50 µL of cell membrane preparation (containing 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the functional antagonist activity of this compound by assessing its ability to inhibit urotensin-II-induced intracellular calcium release.

Principle: Cells expressing the UTR are loaded with a calcium-sensitive fluorescent dye. Activation of the UTR by an agonist (urotensin-II) triggers a Gαq-mediated release of intracellular calcium, resulting in an increase in fluorescence. An antagonist (this compound) will inhibit this response in a dose-dependent manner.

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells transiently or stably expressing the human or rat Urotensin-II receptor.[8]

  • Agonist: Human Urotensin-II.

  • Antagonist: this compound.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the UTR-expressing cells into the assay plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in assay buffer, containing Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of urotensin-II (typically the EC80 concentration) into each well.

    • Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) represents the calcium response.

    • Plot the percentage of inhibition of the urotensin-II response against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Workflows

Urotensin-II Receptor Signaling Pathway

UTR_Signaling_Pathway UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR Gq Gαq UTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream SB611812 This compound SB611812->UTR inhibits

Caption: Urotensin-II Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start Seed Seed UTR-expressing cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with Fluo-4 AM dye Incubate1->Load Wash Wash cells to remove excess dye Load->Wash AddAntagonist Add this compound (Antagonist) Wash->AddAntagonist Incubate2 Incubate at RT AddAntagonist->Incubate2 Measure Measure fluorescence in plate reader Incubate2->Measure InjectAgonist Inject Urotensin-II (Agonist) Measure->InjectAgonist During measurement Analyze Analyze data and determine IC50 InjectAgonist->Analyze End End Analyze->End

Caption: Step-by-step workflow for the intracellular calcium mobilization assay.

References

Application Notes and Protocols for Using SB-611812 in Vascular Smooth Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-611812 is a selective antagonist of the urotensin-II receptor (UTR), a G-protein coupled receptor. Urotensin-II (U-II) is a potent vasoactive peptide implicated in a variety of cardiovascular diseases. In vascular smooth muscle cells (VSMCs), the activation of the UTR by U-II initiates a signaling cascade that promotes cellular proliferation, migration, and contraction, all of which are key events in the pathogenesis of atherosclerosis, hypertension, and restenosis following angioplasty. By blocking the UTR, this compound is a valuable tool for investigating the pathophysiological roles of the U-II/UTR system and for evaluating its potential as a therapeutic target in cardiovascular disease.

These application notes provide a comprehensive guide for the use of this compound in VSMC culture, including detailed experimental protocols, data presentation in a structured format, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of urotensin-II and its antagonists on vascular smooth muscle cell functions. While specific quantitative data for this compound's effect on VSMCs is limited in publicly available literature, the data for other UTR antagonists, such as Urantide and KR-36996, can be used as a reference for designing experiments with this compound.

Table 1: Effect of Urotensin-II on Vascular Smooth Muscle Cell Proliferation

CompoundCell TypeConcentrationEffect on ProliferationAssay Method
Urotensin-IIRat Aortic VSMC10 nMSignificant increase[3H]Thymidine incorporation
Urotensin-IIRat Aortic VSMC100 nMSignificant increase in BrdU positive cellsBrdU Assay[1]
Urotensin-IIHuman Aortic VSMC1-100 nMDose-dependent increase in cell motilityMotility Assay[2]

Table 2: Inhibitory Effects of Urotensin-II Receptor Antagonists on VSMC Proliferation

AntagonistCell TypeInhibitor ConcentrationU-II Concentration% Inhibition of U-II induced proliferationAssay Method
UrantideRat Aortic VSMC10-10 to 10-6 M10-8 MDose-dependent inhibition[2][3]Not specified
KR-36996Human Aortic VSMC1, 10, 100 nMNot specifiedDose-dependent inhibitionNot specified[4]
This compoundNeonatal Cardiac Fibroblasts1 µMNot specifiedSignificant inhibitionNot specified

Experimental Protocols

Vascular Smooth Muscle Cell Culture

Objective: To isolate and culture primary vascular smooth muscle cells from rodent aorta.

Materials:

  • Sprague-Dawley rats (or other suitable rodent model)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile surgical instruments

  • Tissue culture flasks, plates, and consumables

Protocol:

  • Euthanize the rat according to approved institutional animal care and use committee protocols.

  • Sterilize the thoracic area with 70% ethanol.

  • Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.

  • Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.

  • Cut the aorta into small rings (1-2 mm).

  • Digest the tissue in an enzymatic solution containing collagenase and elastase in serum-free DMEM at 37°C with gentle agitation.

  • Monitor the digestion process until single cells are released.

  • Neutralize the enzymatic activity with DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency. VSMCs between passages 3 and 8 are recommended for experiments.

VSMC Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on U-II-induced VSMC proliferation.

Materials:

  • Cultured VSMCs

  • 96-well tissue culture plates

  • Serum-free DMEM

  • Urotensin-II

  • This compound

  • BrdU Labeling and Detection Kit

  • Microplate reader

Protocol:

  • Seed VSMCs in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation in serum-free DMEM for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a predetermined optimal concentration of U-II (e.g., 100 nM) for 24 hours. Include a negative control (no U-II) and a positive control (U-II without this compound).

  • During the last 4-6 hours of incubation, add BrdU to each well according to the manufacturer's instructions.

  • After incubation, fix the cells and detect BrdU incorporation using the anti-BrdU antibody provided in the kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the U-II-stimulated control.

VSMC Migration Assay (Transwell Assay)

Objective: To assess the inhibitory effect of this compound on U-II-induced VSMC migration.

Materials:

  • Cultured VSMCs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free DMEM

  • Urotensin-II

  • This compound

  • Crystal Violet stain

  • Cotton swabs

Protocol:

  • Serum-starve VSMCs for 24 hours prior to the assay.

  • Resuspend the starved VSMCs in serum-free DMEM.

  • In the lower chamber of the 24-well plate, add serum-free DMEM containing U-II (e.g., 100 nM) as a chemoattractant. Include a negative control with serum-free DMEM only.

  • In the upper chamber (Transwell insert), add the VSMC suspension (e.g., 5 x 104 cells/insert) in serum-free DMEM containing different concentrations of this compound or vehicle.

  • Incubate the plate at 37°C for 6-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.5% Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Express the results as the number of migrated cells per field or as a percentage of the U-II-stimulated control.

Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To determine if this compound inhibits U-II-induced activation of the ERK1/2 signaling pathway.

Materials:

  • Cultured VSMCs

  • 6-well tissue culture plates

  • Serum-free DMEM

  • Urotensin-II

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate VSMCs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with U-II (e.g., 100 nM) for a short period (e.g., 5-30 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus UII Urotensin-II UTR Urotensin-II Receptor (UTR/GPR14) UII->UTR Binds Gq11 Gq/11 UTR->Gq11 Activates EGFR EGFR UTR->EGFR Transactivates SB611812 This compound SB611812->UTR Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Activates IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Activates CaMK CaMK Calmodulin->CaMK Activates ERK ERK1/2 CaMK->ERK PKC->ERK RhoKinase Rho-Kinase RhoA->RhoKinase Activates Proliferation Gene Expression for Proliferation, Migration, Contraction RhoKinase->Proliferation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK CREB CREB ERK->CREB Phosphorylates CREB->Proliferation Regulates

Caption: Urotensin-II signaling pathway in vascular smooth muscle cells.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture VSMCs to 80-90% confluency Starve Serum-starve cells for 24h Culture->Starve Pretreat Pre-treat with this compound or vehicle Starve->Pretreat Stimulate Stimulate with Urotensin-II Pretreat->Stimulate Proliferation Proliferation Assay (BrdU) Stimulate->Proliferation Migration Migration Assay (Transwell) Stimulate->Migration Western Western Blot (p-ERK) Stimulate->Western Analyze Quantify results and compare treated vs. control Proliferation->Analyze Migration->Analyze Western->Analyze

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Studying Cardiac Remodeling with SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, a compensatory response of the heart to injury or stress, involves alterations in ventricular size, shape, and function.[1] While initially adaptive, prolonged remodeling can become maladaptive, leading to cardiac dysfunction and heart failure.[2] Key features of pathological remodeling include cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix).[2][3]

Urotensin-II (U-II) and its receptor (UT) have emerged as significant mediators in cardiovascular remodeling.[4] Elevated levels of U-II and its receptor are observed in various cardiovascular diseases, contributing to cardiomyocyte hypertrophy and cardiac fibrosis.[4] SB-611812 is a selective non-peptide antagonist of the urotensin-II receptor. By blocking the U-II/UT signaling pathway, this compound presents a valuable pharmacological tool for investigating the mechanisms of cardiac remodeling and for evaluating the therapeutic potential of U-II antagonism in heart disease.

These application notes provide a comprehensive overview of the use of this compound in preclinical studies of cardiac remodeling, including detailed experimental protocols and a summary of expected outcomes.

Mechanism of Action

Urotensin-II, through its Gq-protein coupled receptor UT, activates several downstream signaling cascades implicated in cardiac remodeling. These include the mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinases 1/2 (ERK1/2) and p38, which are known to promote hypertrophic gene expression. Furthermore, U-II signaling can lead to the trans-activation of the epidermal growth factor receptor (EGFR), further amplifying hypertrophic signals.

In the context of cardiac fibrosis, U-II stimulates the proliferation of cardiac fibroblasts and enhances the synthesis of extracellular matrix proteins, such as collagen type I and type III.[4] This process is partly mediated by the upregulation of pro-fibrotic factors like transforming growth factor-beta 1 (TGF-β1), which in turn activates the Smad2/3 signaling pathway. This compound competitively inhibits the binding of U-II to its receptor, thereby attenuating these downstream pathological signaling events.

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// Edges UII -> UT [arrowhead=vee, color="#202124"]; SB611812 -> UT [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8]; UT -> Gq [arrowhead=vee, color="#202124"]; Gq -> MAPK [arrowhead=vee, color="#202124"]; UT -> EGFR [label="Transactivates", arrowhead=vee, color="#202124", style=dashed, fontsize=8]; EGFR -> MAPK [arrowhead=vee, color="#202124"]; MAPK -> Hypertrophy [arrowhead=vee, color="#202124"]; Gq -> TGFb [arrowhead=vee, color="#202124"]; TGFb -> Smad [arrowhead=vee, color="#202124"]; Smad -> Fibrosis [arrowhead=vee, color="#202124"]; }

Figure 1: Signaling pathway of U-II-mediated cardiac remodeling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vivo and in vitro studies using this compound to mitigate cardiac remodeling. The data is based on typical results observed in preclinical models.

Table 1: In Vivo Efficacy of this compound on Cardiac Hypertrophy and Fibrosis in a Rat Model of Ischemic Heart Disease

ParameterShamIschemic Heart Disease (Vehicle)Ischemic Heart Disease + this compound (30 mg/kg/day)
Heart Weight / Body Weight Ratio (mg/g) ~2.5 - 3.0~3.5 - 4.0Reduced hypertrophy, approaching sham levels
Left Ventricular Fibrosis (%) < 5%~15 - 20%Significantly reduced fibrosis
Collagen Type I/III Ratio Normal RatioIncreased RatioRatio closer to normal

Note: Specific numerical values for this compound-treated groups are not consistently reported in publicly available literature and should be determined empirically. The table reflects the qualitative findings of significant attenuation.

Table 2: In Vitro Efficacy of this compound on Cardiac Fibroblast Proliferation

TreatmentCardiac Fibroblast Proliferation (relative to control)
Control (Vehicle) 1.0
Urotensin-II Increased proliferation
Urotensin-II + this compound (1 µM) Proliferation inhibited, approaching control levels

Experimental Protocols

In Vivo Model of Cardiac Remodeling: Coronary Artery Ligation in Rats

This protocol describes the induction of myocardial infarction and subsequent cardiac remodeling in rats via permanent ligation of the left anterior descending (LAD) coronary artery.

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat\n(e.g., Ketamine/Xylazine)", fillcolor="#FBBC05", fontcolor="#202124"]; Intubation [label="Intubate and Ventilate", fillcolor="#FBBC05", fontcolor="#202124"]; Thoracotomy [label="Perform Left Thoracotomy", fillcolor="#FBBC05", fontcolor="#202124"]; ExposeHeart [label="Expose the Heart", fillcolor="#FBBC05", fontcolor="#202124"]; Ligation [label="Ligate LAD Coronary Artery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Closure [label="Close Thoracic Cavity and Suture", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Post-operative Care and Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Administer this compound or Vehicle\n(e.g., 30 mg/kg/day via gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor for 8 Weeks", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Terminal Procedures:\nEchocardiography, Tissue Harvest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Anesthesia [arrowhead=vee, color="#202124"]; Anesthesia -> Intubation [arrowhead=vee, color="#202124"]; Intubation -> Thoracotomy [arrowhead=vee, color="#202124"]; Thoracotomy -> ExposeHeart [arrowhead=vee, color="#202124"]; ExposeHeart -> Ligation [arrowhead=vee, color="#202124"]; Ligation -> Closure [arrowhead=vee, color="#202124"]; Closure -> Recovery [arrowhead=vee, color="#202124"]; Recovery -> Treatment [arrowhead=vee, color="#202124"]; Treatment -> Monitoring [arrowhead=vee, color="#202124"]; Monitoring -> Endpoint [arrowhead=vee, color="#202124"]; Endpoint -> End [arrowhead=vee, color="#202124"]; }

Figure 2: Experimental workflow for the in vivo study of this compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Rodent ventilator

  • Surgical instruments

  • Suture material (e.g., 6-0 silk)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the surgery.

  • Intubate the animal and connect it to a rodent ventilator.

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Gently retract the ribs to visualize the LAD coronary artery.

  • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Close the thoracic cavity in layers and suture the skin incision.

  • Provide post-operative analgesia and monitor the animal closely during recovery.

  • Begin daily administration of this compound (e.g., 30 mg/kg/day by oral gavage) or vehicle, starting 30 minutes prior to surgery and continuing for the duration of the study (e.g., 8 weeks).

  • At the end of the treatment period, perform terminal procedures, including echocardiography to assess cardiac function, followed by euthanasia and heart excision for histological and molecular analyses.

Histological Analysis of Cardiac Fibrosis: Masson's Trichrome Staining

This protocol outlines the procedure for staining heart tissue sections to visualize and quantify collagen deposition.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Masson's Trichrome stain kit (contains Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, and aniline (B41778) blue solutions)

  • Microscope and imaging software

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with Weigert's iron hematoxylin to stain the nuclei.

  • Rinse and differentiate in acid alcohol.

  • Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm and muscle fibers red.

  • Treat with phosphotungstic/phosphomolybdic acid.

  • Counterstain with aniline blue to stain collagen blue.

  • Dehydrate and mount the sections.

  • Capture images of the stained sections under a microscope.

  • Quantify the fibrotic area (blue-stained tissue) as a percentage of the total left ventricular area using image analysis software.

Molecular Analysis of Collagen Expression: Western Blotting

This protocol details the detection and quantification of collagen type I and type III protein levels in heart tissue lysates.

Materials:

  • Frozen heart tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (anti-collagen I, anti-collagen III, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen heart tissue in lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against collagen type I, collagen type III, and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the collagen protein levels to the loading control. Calculate the ratio of collagen type I to type III.

Conclusion

This compound is a potent and selective tool for investigating the role of the urotensin-II system in cardiac remodeling. The protocols outlined above provide a framework for conducting in vivo and in vitro studies to assess the efficacy of this compound in attenuating cardiac hypertrophy and fibrosis. The expected outcomes, including a reduction in the heart weight to body weight ratio, decreased cardiac fibrosis, and normalization of the collagen I/III ratio, highlight the therapeutic potential of targeting the U-II/UT pathway in cardiovascular diseases characterized by pathological remodeling.

References

Application Notes and Protocols for the Investigation of SB-611812 in Renal Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-611812 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as CXCL1 and CXCL8 (IL-8), are key mediators of the inflammatory response, primarily through the recruitment and activation of neutrophils.[1] In the context of renal disease, the CXCR2 signaling pathway is implicated in the pathogenesis of both acute kidney injury (AKI) and chronic kidney disease (CKD). Upregulation of CXCR2 and its ligands in response to renal injury promotes the infiltration of neutrophils and other inflammatory cells, leading to tissue damage, fibrosis, and a decline in renal function.[1][2][3] Therefore, pharmacological blockade of CXCR2 with antagonists like this compound represents a promising therapeutic strategy for various nephropathies.

These application notes provide a comprehensive overview of the potential use of this compound in preclinical renal disease models, based on the established role of CXCR2 in renal pathophysiology. While direct experimental data for this compound in specific kidney disease models are not extensively available in the public domain, the following protocols and guidelines are based on studies with other well-characterized CXCR2 antagonists and provide a strong framework for investigating the efficacy of this compound.

Signaling Pathway of CXCR2 in Renal Injury

The activation of CXCR2 by its chemokine ligands in the kidney initiates a signaling cascade that contributes to inflammation and tissue damage. Understanding this pathway is crucial for interpreting the effects of this compound.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCLs CXCL1, CXCL8 (IL-8) CXCR2 CXCR2 CXCLs->CXCR2 Binding & Activation G_Protein G-protein (Gi) CXCR2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_release->Chemotaxis NF_kB NF-κB Activation PKC->NF_kB PI3K_Akt->NF_kB MAPK->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Fibrosis Pro-fibrotic Factor Expression Inflammation->Fibrosis SB611812 This compound SB611812->CXCR2 Antagonism

Caption: CXCR2 Signaling Pathway in Renal Cells.

Application in Renal Disease Models

This compound can be evaluated in various well-established animal models of acute and chronic kidney disease. The choice of model will depend on the specific research question.

Ischemia-Reperfusion Injury (IRI) Model of AKI

IRI is a common cause of AKI and is characterized by a robust inflammatory response, including significant neutrophil infiltration.

Experimental Workflow:

IRI_Workflow Animal_Prep Animal Preparation (e.g., Male C57BL/6 mice) Anesthesia Anesthesia Animal_Prep->Anesthesia Surgery Midline Laparotomy Anesthesia->Surgery Clamping Renal Pedicle Clamping (e.g., 30-45 min) Surgery->Clamping Reperfusion Clamp Removal & Reperfusion Clamping->Reperfusion Treatment This compound or Vehicle Administration Reperfusion->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Sample_Collection Sample Collection (24-72h post-IRI) Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: Experimental Workflow for Ischemia-Reperfusion Injury Model.
Diabetic Nephropathy (DN) Model of CKD

Diabetic nephropathy is a leading cause of end-stage renal disease, with inflammation playing a key role in its progression.

Experimental Workflow:

DN_Workflow Animal_Model Animal Model Selection (e.g., db/db mice or STZ-induced diabetes) Diabetes_Induction Diabetes Induction/ Confirmation Animal_Model->Diabetes_Induction Treatment_Initiation Initiation of this compound or Vehicle Treatment Diabetes_Induction->Treatment_Initiation Long_Term_Treatment Chronic Dosing (e.g., 8-12 weeks) Treatment_Initiation->Long_Term_Treatment Monitoring Regular Monitoring (Blood glucose, Albuminuria) Long_Term_Treatment->Monitoring Endpoint Endpoint Sample Collection Monitoring->Endpoint Analysis Renal Function, Histology, & Molecular Analysis Endpoint->Analysis

Caption: Experimental Workflow for Diabetic Nephropathy Model.

Experimental Protocols

Protocol 1: Ischemia-Reperfusion Injury (IRI) in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Induce and maintain anesthesia with isoflurane.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the kidneys.

    • Isolate the left renal pedicle and clamp it with a non-traumatic microvascular clamp for 30-45 minutes to induce ischemia.

    • During ischemia, the contralateral (right) kidney can be removed (unilateral IRI with contralateral nephrectomy) to maximize the assessment of injury in the ischemic kidney.

    • Remove the clamp to allow reperfusion.

    • Suture the abdominal wall in layers.

  • This compound Administration:

    • Dose: Based on preclinical studies with other CXCR2 antagonists, a starting dose range of 1-30 mg/kg could be explored.

    • Route: Intraperitoneal (i.p.) or oral (p.o.) administration.

    • Timing: Administer this compound or vehicle control 30-60 minutes prior to reperfusion and potentially at subsequent time points (e.g., 12 and 24 hours post-reperfusion).

  • Post-operative Care: Provide subcutaneous saline for hydration and appropriate analgesia.

  • Sample Collection: Euthanize animals at 24, 48, or 72 hours post-reperfusion. Collect blood via cardiac puncture for serum analysis and perfuse and harvest the kidneys for histological and molecular analysis.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Induction of Diabetes:

    • Administer multiple low doses of STZ (e.g., 50 mg/kg, i.p.) dissolved in citrate (B86180) buffer for 5 consecutive days.

    • Monitor blood glucose levels. Mice with blood glucose >250 mg/dL are considered diabetic.

  • This compound Administration:

    • Dose: A daily dose of 1-10 mg/kg (p.o.) could be a starting point for chronic studies.

    • Initiation and Duration: Begin treatment 1-2 weeks after the confirmation of diabetes and continue for 8-12 weeks.

  • Monitoring:

    • Measure blood glucose and body weight weekly.

    • Collect 24-hour urine samples at regular intervals (e.g., every 4 weeks) to assess urinary albumin excretion.

  • Endpoint Analysis: At the end of the treatment period, collect blood and kidney tissues for comprehensive analysis.

Data Presentation and Analysis

Quantitative data should be collected to assess the efficacy of this compound. Key parameters to measure include:

Renal Function and Injury Biomarkers
ParameterMethodExpected Effect of this compound
Serum Creatinine (B1669602) (SCr)Biochemical Assay (e.g., ELISA)Decrease
Blood Urea Nitrogen (BUN)Biochemical Assay (e.g., ELISA)Decrease
Urinary Albumin to Creatinine Ratio (ACR)ELISA / Biochemical AssayDecrease
Kidney Injury Molecule-1 (KIM-1)qRT-PCR, Western Blot, ImmunohistochemistryDecrease
Neutrophil Gelatinase-Associated Lipocalin (NGAL)ELISA, Western BlotDecrease
Histopathological Analysis
ParameterStaining MethodExpected Effect of this compound
Tubular Necrosis & InjuryHematoxylin and Eosin (H&E)Reduction in injury score
Neutrophil InfiltrationMyeloperoxidase (MPO) StainingDecreased MPO-positive cells
Renal FibrosisMasson's Trichrome, Sirius RedDecreased collagen deposition
Myofibroblast Accumulationα-Smooth Muscle Actin (α-SMA) StainingDecreased α-SMA expression
Inflammatory and Fibrotic Markers
MarkerMethodExpected Effect of this compound
TNF-α, IL-1β, IL-6qRT-PCR, ELISADecreased expression/levels
TGF-β1qRT-PCR, Western BlotDecreased expression
Collagen I, FibronectinqRT-PCR, Western BlotDecreased expression

Conclusion

The CXCR2 antagonist this compound holds therapeutic potential for the treatment of renal diseases characterized by a significant inflammatory component. The protocols and endpoints outlined in these application notes provide a robust framework for preclinical evaluation of this compound in relevant animal models of acute and chronic kidney injury. Thorough investigation of its effects on renal function, histology, and key molecular pathways will be essential to validate its efficacy and elucidate its mechanism of action in the context of nephropathy.

References

Application Notes and Protocols: Metabo-Modulin in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of metabolic dysregulations, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2] This document provides detailed application notes and experimental protocols for the investigation of "Metabo-Modulin," a novel therapeutic agent designed to target key pathological pathways in metabolic syndrome. The provided protocols and data serve as a comprehensive guide for researchers evaluating the efficacy and mechanism of action of new chemical entities in the context of metabolic syndrome. While extensive searches were conducted for SB-611812 in the context of metabolic syndrome research, no specific information was publicly available. Therefore, "Metabo-Modulin" is used as a representative agent to illustrate the application of common research protocols in this field.

Introduction to Metabo-Modulin

Metabo-Modulin is a hypothetical, orally bioavailable small molecule designed to address the core components of metabolic syndrome. Its proposed multi-target mechanism of action focuses on improving insulin sensitivity, reducing inflammation, and ameliorating dyslipidemia. These notes provide a framework for its preclinical evaluation.

Mechanism of Action and Signaling Pathways

Metabo-Modulin is hypothesized to modulate the insulin signaling pathway and inhibit pro-inflammatory responses. A key aspect of metabolic syndrome is insulin resistance, where the insulin receptor/IRS-1/PI3K/Akt pathway is dysfunctional.[3] Additionally, chronic low-grade inflammation, driven by pro-inflammatory cytokines like TNF-α released from adipose tissue, plays a crucial role in exacerbating insulin resistance.[1][4][5]

Signaling Pathway Diagrams

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Mediates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation Metabo_Modulin Metabo-Modulin NFkB NF-κB Metabo_Modulin->NFkB Inhibits TNFa TNF-α TNFa->NFkB Activates NFkB->IRS1 Inhibits

Caption: Insulin signaling pathway and points of modulation by Metabo-Modulin.

Quantitative Data Summary

The following tables summarize the expected in vivo and in vitro effects of Metabo-Modulin based on preclinical studies in diet-induced obese (DIO) mouse models and cell-based assays.

Table 1: In Vivo Efficacy of Metabo-Modulin in a DIO Mouse Model
ParameterVehicle ControlMetabo-Modulin (10 mg/kg)Metabo-Modulin (30 mg/kg)
Body Weight (g) 45.2 ± 2.541.8 ± 2.138.5 ± 1.9**
Fasting Blood Glucose (mg/dL) 165 ± 12135 ± 10110 ± 8
Plasma Insulin (ng/mL) 3.1 ± 0.52.2 ± 0.4*1.5 ± 0.3
HOMA-IR 22.8 ± 3.113.2 ± 2.57.3 ± 1.8**
Total Cholesterol (mg/dL) 210 ± 15180 ± 12162 ± 11
Triglycerides (mg/dL) 150 ± 18115 ± 15*95 ± 12
HDL-C (mg/dL) 40 ± 548 ± 655 ± 7
TNF-α (pg/mL) 35 ± 425 ± 318 ± 2**
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Table 2: In Vitro Effects of Metabo-Modulin
AssayControlMetabo-Modulin (1 µM)Metabo-Modulin (10 µM)
Glucose Uptake (in 3T3-L1 adipocytes) 100%135%175%**
Insulin-Stimulated Glucose Uptake 100%120%140%
TNF-α induced NF-κB activation 100%60%35%**
Cell Viability (MTT Assay) 100%98%95%
p < 0.05, **p < 0.01 vs. Control. Data are presented as a percentage of the control.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo: Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the induction of metabolic syndrome in mice through a high-fat diet and subsequent treatment with Metabo-Modulin.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-Fat Diet (HFD; 60% kcal from fat)

  • Standard chow diet

  • Metabo-Modulin

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Lipid profile assay kits

  • Cytokine assay kits (TNF-α)

Protocol:

  • Acclimatize mice for one week on a standard chow diet.

  • Randomly divide mice into a control group (standard chow) and an HFD group.

  • Feed the respective diets for 12-16 weeks to induce obesity and insulin resistance in the HFD group.

  • After the induction period, divide the HFD mice into a vehicle control group and Metabo-Modulin treatment groups (e.g., 10 mg/kg and 30 mg/kg).

  • Administer Metabo-Modulin or vehicle daily via oral gavage for 4-6 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT).[6][7]

  • For GTT, fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[6][7]

  • For ITT, fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • At the end of the study, collect blood via cardiac puncture for analysis of plasma insulin, lipid profile, and inflammatory markers.

  • Harvest tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., histology, gene expression).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization (1 week) Diet_Induction Diet Induction (12-16 weeks) High-Fat vs. Chow Acclimatization->Diet_Induction Randomization Randomization of HFD Mice Diet_Induction->Randomization Dosing Daily Dosing (4-6 weeks) Vehicle vs. Metabo-Modulin Randomization->Dosing Metabolic_Tests GTT & ITT Dosing->Metabolic_Tests Blood_Collection Terminal Blood Collection Metabolic_Tests->Blood_Collection Tissue_Harvest Tissue Harvesting Blood_Collection->Tissue_Harvest Biochemical_Analysis Biochemical Assays (Insulin, Lipids, Cytokines) Blood_Collection->Biochemical_Analysis

Caption: In vivo experimental workflow for evaluating Metabo-Modulin.

In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of Metabo-Modulin on glucose uptake in a cultured adipocyte cell line.

Materials:

  • 3T3-L1 fibroblasts

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, IBMX (for differentiation)

  • Metabo-Modulin

  • 2-deoxy-D-[³H]glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter

Protocol:

  • Culture 3T3-L1 fibroblasts in DMEM with 10% FBS.

  • Induce differentiation into adipocytes by treating confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.

  • Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.

  • Culture for an additional 4-6 days in DMEM with 10% FBS until mature adipocytes are formed.

  • Serum-starve the mature adipocytes for 3 hours in DMEM.

  • Pre-incubate the cells with Metabo-Modulin at various concentrations for 1 hour in KRH buffer.

  • Stimulate glucose uptake by adding insulin (100 nM) for 30 minutes where required.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Safety and Tolerability

In preclinical models, Metabo-Modulin was generally well-tolerated. No significant adverse effects on liver or kidney function were observed at therapeutic doses. Standard safety pharmacology and toxicology studies are recommended as part of formal drug development.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of "Metabo-Modulin" and other novel therapeutic agents targeting metabolic syndrome. The multi-faceted approach, combining in vivo models with in vitro mechanistic studies, is essential for a comprehensive evaluation of efficacy and mechanism of action. These guidelines are intended to support the research and development efforts of scientists and professionals in the field.

References

Application Notes and Protocols: SB-611812 for the Investigation of Intimal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intimal hyperplasia, the abnormal migration and proliferation of vascular smooth muscle cells (VSMCs) leading to the thickening of the innermost layer of a blood vessel, is a primary driver of restenosis following vascular interventions such as angioplasty and stenting. Urotensin-II (U-II), a potent vasoactive peptide, has been identified as a key mediator in this pathological process. It exerts its effects through the urotensin-II receptor (UT), promoting VSMC proliferation and contributing to neointimal formation. SB-611812 is a selective antagonist of the UT receptor, making it a valuable pharmacological tool for investigating the role of the U-II signaling pathway in intimal hyperplasia and for evaluating the therapeutic potential of UT receptor blockade.

These application notes provide a summary of the use of this compound in a preclinical model of intimal hyperplasia, along with detailed protocols for in vivo and in vitro studies.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of this compound on intimal hyperplasia in a rat model of balloon angioplasty.[1]

Treatment GroupDoseDurationKey FindingReference
Vehicle Control-28 daysDevelopment of significant intimal thickening[Rakowski et al., 2005]
This compound30 mg/kg/day28 daysSignificant reduction in intimal thickening compared to vehicle[Rakowski et al., 2005]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of Urotensin-II in promoting vascular smooth muscle cell proliferation, a key event in intimal hyperplasia, and the inhibitory action of this compound.

UrotensinII_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UT_Receptor Urotensin-II Receptor (UT) Urotensin-II->UT_Receptor G_Protein Gq/11 UT_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Proliferation VSMC Proliferation & Intimal Hyperplasia MAPK_Cascade->Proliferation SB_611812 This compound SB_611812->UT_Receptor Antagonist

U-II signaling in VSMCs and the inhibitory action of this compound.

Experimental Protocols

In Vivo Model: Rat Carotid Artery Balloon Injury

This protocol describes the induction of intimal hyperplasia in a rat model to evaluate the efficacy of this compound.

Balloon_Injury_Workflow Animal_Prep 1. Animal Preparation - Anesthetize rat (e.g., isoflurane) - Surgical preparation of the neck area Artery_Exposure 2. Carotid Artery Exposure - Midline cervical incision - Isolate the common, external, and internal carotid arteries Animal_Prep->Artery_Exposure Arteriotomy 3. Arteriotomy - Ligate external carotid artery distally - Place temporary ligatures on common and internal carotid arteries - Make a small incision in the external carotid artery Artery_Exposure->Arteriotomy Balloon_Injury 4. Balloon Catheter Injury - Introduce a 2F balloon catheter through the arteriotomy into the common carotid artery - Inflate the balloon and pass it through the artery multiple times to denude the endothelium Arteriotomy->Balloon_Injury Closure 5. Closure - Remove the catheter - Ligate the external carotid artery proximal to the arteriotomy - Restore blood flow through the common and internal carotid arteries - Suture the incision Balloon_Injury->Closure Drug_Admin 6. This compound Administration - Administer this compound (30 mg/kg/day) or vehicle daily for 28 days (e.g., by oral gavage) Closure->Drug_Admin Tissue_Harvest 7. Tissue Harvesting and Analysis - Euthanize the animal at the end of the treatment period - Perfuse-fix the carotid artery - Harvest the artery for histological analysis Drug_Admin->Tissue_Harvest

Workflow for the rat carotid artery balloon injury model.

Materials:

  • Male Sprague-Dawley rats (350-400g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 2F balloon catheter

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Perfusion and fixation solutions (e.g., saline followed by 4% paraformaldehyde)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the ventral neck region.

  • Carotid Artery Exposure: Make a midline cervical incision and carefully dissect to expose the left common, external, and internal carotid arteries.

  • Arteriotomy: Ligate the distal end of the external carotid artery. Place temporary ligatures around the common and internal carotid arteries to control blood flow. Make a small transverse arteriotomy in the external carotid artery.

  • Endothelial Denudation: Introduce a 2F balloon catheter through the arteriotomy into the common carotid artery. Inflate the balloon to a pressure that causes slight vessel distension and pass it up and down the length of the common carotid artery three times to denude the endothelium.

  • Closure: Remove the catheter and ligate the external carotid artery proximal to the arteriotomy. Remove the temporary ligatures to restore blood flow from the common carotid to the internal carotid artery. Close the surgical incision.

  • Drug Administration: Administer this compound (30 mg/kg/day) or vehicle control via oral gavage daily for 28 days, starting on the day of surgery.

  • Tissue Harvesting: At the end of the treatment period, euthanize the animal. Perform in situ perfusion fixation with saline followed by 4% paraformaldehyde. Carefully excise the injured carotid artery.

Histological Analysis and Quantification of Intimal Hyperplasia

Materials:

  • Paraffin embedding reagents

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Verhoeff-Van Gieson (VVG) stain for elastic laminae

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Processing: Process the harvested carotid arteries and embed them in paraffin.

  • Sectioning: Cut 5 µm thick cross-sections of the artery.

  • Staining: Stain sections with H&E for general morphology and VVG to visualize the internal and external elastic laminae.

  • Image Acquisition: Capture digital images of the stained arterial cross-sections.

  • Morphometric Analysis: Using image analysis software, measure the following areas:

    • Lumen area (L)

    • Area within the internal elastic lamina (IEL)

    • Area within the external elastic lamina (EEL)

  • Calculations:

    • Intimal area (I) = IEL area - L

    • Medial area (M) = EEL area - IEL area

    • Intima-to-Media (I/M) ratio = Intimal area / Medial area

In Vitro Assay: Vascular Smooth Muscle Cell Proliferation

This protocol describes an in vitro assay to assess the direct effect of this compound on VSMC proliferation induced by Urotensin-II.

Materials:

  • Primary human or rat aortic smooth muscle cells (HASMCs or RASMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Urotensin-II

  • This compound

  • Cell proliferation assay kit (e.g., BrdU or MTS assay)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in a quiescent state by incubating them in serum-free medium for 24-48 hours.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-proliferative concentration of Urotensin-II (e.g., 10-100 nM). Include appropriate controls (vehicle, U-II alone, this compound alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Proliferation Assessment: Measure cell proliferation using a BrdU incorporation assay or an MTS-based cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the Urotensin-II-stimulated proliferation and calculate the IC50 value for this compound.

Conclusion

This compound serves as a potent and selective tool for elucidating the role of the Urotensin-II pathway in the pathogenesis of intimal hyperplasia. The provided protocols offer a framework for in vivo and in vitro investigations to further explore the therapeutic potential of UT receptor antagonism in preventing vascular restenosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-611812, a selective antagonist of the Urotensin-II Receptor (UTR), in various in vitro experimental settings. The information detailed below, including recommended concentrations, experimental protocols, and signaling pathway diagrams, is intended to facilitate the effective application of this compound in research and drug discovery.

Introduction

This compound is a non-peptide small molecule antagonist of the Urotensin-II Receptor (UTR), a G-protein coupled receptor (GPCR). Urotensin-II is a potent vasoactive peptide implicated in a range of physiological and pathophysiological processes, including cardiovascular function, fibrosis, and cell proliferation. As a selective UTR antagonist, this compound serves as a critical tool for investigating the biological roles of the urotensin system and for the development of potential therapeutics.

Data Presentation: Recommended Concentration of this compound

The optimal concentration of this compound for in vitro studies is dependent on the specific cell type, assay, and experimental conditions. Based on available data, a concentration range of 100 nM to 1 µM is recommended as a starting point for most cell-based assays. It is strongly advised to perform a dose-response curve to determine the precise effective concentration for your experimental model.

ParameterSpeciesValueAssay SystemReference
Ki Rat121 nMRecombinant Urotensin-II Receptor Binding Assay[1]
pA2 Rat6.59Urotensin-II Induced Aortic Contraction
pKi Human6.6Urotensin-II Receptor Binding Assay[2]
Effective Concentration Rat1 µMInhibition of Urotensin-II induced fibroblast proliferation

Note: The pA2 value can be used to estimate the antagonist's dissociation constant (Kb). A pA2 of 6.59 corresponds to a Kb of approximately 257 nM.

Signaling Pathway

The Urotensin-II receptor is a Gq-protein coupled receptor. Upon activation by its ligand, urotensin-II, it initiates a signaling cascade that leads to various cellular responses. This compound acts by competitively blocking this receptor, thereby inhibiting these downstream effects.

UTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR Binds & Activates Gq Gq UTR->Gq Activates SB611812 This compound SB611812->UTR Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation, Hypertrophy) MAPK->Cellular_Response Leads to

Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Urotensin-II Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the UTR.

Workflow:

Binding_Assay_Workflow prep Prepare Membranes (from cells expressing UTR) incubate Incubate Membranes with Radiolabeled Urotensin-II and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (e.g., IC50, Ki determination) quantify->analyze

Caption: Workflow for a competitive Urotensin-II Receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the urotensin-II receptor (e.g., HEK293-UTR).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • A fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]-Urotensin-II).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit urotensin-II-induced intracellular calcium release.

Workflow:

Caption: Workflow for a Calcium Mobilization Assay to assess UTR antagonism.

Methodology:

  • Cell Seeding: Seed cells expressing the urotensin-II receptor into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for 15-30 minutes.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.

  • Stimulation: Add a pre-determined concentration of urotensin-II (typically the EC80) to each well to stimulate calcium release.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the urotensin-II response. Determine the IC50 value from the concentration-response curve.

Cell Proliferation Assay

This protocol assesses the effect of this compound on urotensin-II-induced cell proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., primary cardiac fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, serum-starve them for 24 hours in a low-serum or serum-free medium.

  • Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours before stimulating with urotensin-II. Include appropriate controls (vehicle, urotensin-II alone, this compound alone).

  • Incubation: Incubate the cells for a period appropriate for proliferation (e.g., 24-72 hours).

  • Proliferation Measurement: Assess cell proliferation using a standard method such as:

    • MTS/XTT Assay: Measures metabolic activity. Add the reagent to the wells, incubate, and measure absorbance.

    • BrdU/EdU Incorporation Assay: Measures DNA synthesis. Pulse the cells with BrdU or EdU, followed by detection using an antibody or click chemistry, respectively.

  • Data Analysis: Normalize the proliferation data to the vehicle control and determine the inhibitory effect of this compound on urotensin-II-induced proliferation. Calculate the IC50 value from the dose-response curve.

Smooth Muscle Contraction Assay

This ex vivo protocol evaluates the ability of this compound to inhibit urotensin-II-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate a segment of a blood vessel (e.g., rat thoracic aorta) and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Antagonist Incubation: Add this compound at various concentrations to the organ baths and incubate for a set period.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to urotensin-II in the absence and presence of this compound.

  • Data Analysis: Analyze the rightward shift of the urotensin-II concentration-response curve in the presence of this compound to determine the pA2 value, which provides a measure of the antagonist's potency.

Conclusion

This compound is a valuable pharmacological tool for studying the urotensin system. The recommended starting concentration for in vitro experiments is in the range of 100 nM to 1 µM. The provided protocols for receptor binding, calcium mobilization, cell proliferation, and smooth muscle contraction assays offer a framework for investigating the antagonist properties of this compound. Researchers should optimize these protocols and the concentration of this compound for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols for SB-611812, a Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SB-611812, a selective antagonist of the Urotensin-II receptor (UTR), in preclinical research. This document is intended to guide researchers in the formulation and application of this compound for both in vitro and in vivo experimental settings.

Product Information

Parameter Description Reference
Product Name This compound
Mechanism of Action Selective Urotensin-II Receptor (UTR) Antagonist[1]
CAS Number 345892-71-9
Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃S
Molecular Weight 491.7 g/mol
Appearance Solid
Solubility DMSO (10 mM)

Suppliers:

  • Cayman Chemical: Ann Arbor, MI, USA

  • MedchemExpress: Monmouth Junction, NJ, USA

Urotensin-II Signaling Pathway

This compound exerts its effects by blocking the Urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular remodeling, fibrosis, and inflammation. The binding of Urotensin-II to its receptor (GPR14) primarily activates the Gαq/11 subunit of the G protein.[2] This initiates a downstream signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] This pathway ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation.[3] Additionally, the Urotensin-II/UTR system can activate other important signaling pathways such as the RhoA/ROCK, MAPKs, and PI3K/AKT pathways.[4][5]

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin-II UTR UTR (GPR14) UII->UTR Binds Gq Gαq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA_ROCK RhoA/ROCK Pathway Gq->RhoA_ROCK Activates MAPK MAPK Pathway Gq->MAPK Activates PI3K_AKT PI3K/AKT Pathway Gq->PI3K_AKT Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SB611812 This compound SB611812->UTR Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA_ROCK->Cellular_Response MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Urotensin-II Receptor Signaling Pathway and Inhibition by this compound.

Formulation Protocols

In Vitro Formulation

For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For experiments, dilute the stock solution to the final working concentration in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

In Vivo Formulation

For in vivo studies in rats, this compound has been administered at a dose of 30 mg/kg/day.[1] Due to its hydrophobic nature, a suitable vehicle is required for administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of DMSO, Cremophor EL, and saline)

  • Sterile glass vials

  • Sonicator (optional)

  • Vortex mixer

Protocol (Example with 0.5% Methylcellulose):

  • Prepare a sterile 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound for the desired number of animals and dose.

  • In a sterile vial, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to create a homogenous suspension.

  • If necessary, sonicate the suspension for a short period to ensure uniform particle size.

  • Administer the suspension to the animals via the desired route (e.g., oral gavage). Ensure the suspension is well-mixed before each administration.

Note: The optimal vehicle may vary depending on the specific experimental requirements and administration route. It is recommended to perform pilot studies to determine the most suitable vehicle for your application.

Experimental Protocols

In Vitro Rat Aortic Smooth Muscle Cell Contraction Assay

This protocol is designed to assess the inhibitory effect of this compound on Urotensin-II-induced contraction of isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)

  • Urotensin-II

  • This compound (prepared as a stock solution in DMSO)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Protocol:

  • Euthanize the rat and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with buffer changes every 15-20 minutes.

  • After equilibration, induce a reference contraction with 60 mM KCl.

  • Wash the rings and allow them to return to baseline tension.

  • Pre-incubate the aortic rings with this compound at the desired concentrations (or vehicle control) for 30 minutes.

  • Generate a cumulative concentration-response curve for Urotensin-II by adding increasing concentrations of the agonist to the organ bath.

  • Record the isometric tension and calculate the contractile response as a percentage of the KCl-induced contraction.

In Vivo Model of Cardiac Remodeling in Rats

This protocol describes a general workflow for evaluating the effect of this compound on cardiac remodeling in a rat model of myocardial infarction induced by coronary artery ligation.[1]

in_vivo_workflow start Acclimatize Rats surgery Induce Myocardial Infarction (Coronary Artery Ligation) start->surgery randomization Randomize into Treatment Groups surgery->randomization treatment_sb Administer this compound (e.g., 30 mg/kg/day) randomization->treatment_sb treatment_vehicle Administer Vehicle randomization->treatment_vehicle monitoring Monitor Animal Health & Well-being treatment_sb->monitoring treatment_vehicle->monitoring endpoints Assess Cardiac Function (e.g., Echocardiography) monitoring->endpoints Periodically euthanasia Euthanize Animals at Study End endpoints->euthanasia tissue_collection Collect Heart Tissue euthanasia->tissue_collection analysis Histological & Molecular Analysis (e.g., Fibrosis, Gene Expression) tissue_collection->analysis

Experimental workflow for in vivo evaluation of this compound.

Protocol Outline:

  • Animal Model: Induce myocardial infarction in rats via ligation of the left anterior descending coronary artery.

  • Treatment Groups: Randomly assign animals to a vehicle control group and an this compound treatment group (e.g., 30 mg/kg/day).[1]

  • Drug Administration: Administer this compound or vehicle for the duration of the study (e.g., 28 days).[1]

  • Functional Assessment: Monitor cardiac function at baseline and at specified time points using techniques such as echocardiography.

  • Histological Analysis: At the end of the study, euthanize the animals and collect the hearts for histological analysis to assess parameters such as infarct size, fibrosis, and cardiomyocyte hypertrophy.

  • Molecular Analysis: Perform molecular analyses on heart tissue to investigate changes in gene and protein expression related to cardiac remodeling.

Data Presentation

Quantitative data from the described experiments can be summarized in the following tables for clear comparison.

Table 1: In Vitro Aortic Ring Contraction Data

Treatment GroupUrotensin-II EC₅₀ (nM)Maximum Contraction (% of KCl)
Vehicle
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Table 2: In Vivo Cardiac Function and Histological Data

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Infarct Size (%)Interstitial Fibrosis (%)
ShamN/A
Vehicle
This compound

Disclaimer: This document is intended for research purposes only and is not for human or veterinary use. The provided protocols are examples and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: SB-611812 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SB-611812, a selective urotensin-II (UT) receptor antagonist, ensuring the compound's stability is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the recommended storage conditions, stability information, and troubleshooting advice for this compound in both solid and solution forms.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A: Upon receipt, solid this compound should be stored at +4°C.

Q2: What is the recommended solvent for dissolving this compound?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve this compound in DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared.[1] It is recommended to use anhydrous DMSO to minimize hydrolysis of the compound over time.

Q4: How should I store stock solutions of this compound?

A: For short-term storage, stock solutions in DMSO can be kept at +4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears degraded or discolored. Improper storage of the solid compound (e.g., at room temperature or exposure to moisture).Discard the vial and use a new one that has been stored correctly at +4°C. Ensure the container is tightly sealed to prevent moisture absorption.
Precipitate forms in the stock solution upon thawing. The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, sonication may be used. Ensure you are using anhydrous DMSO for preparing stock solutions.
Inconsistent experimental results. Degradation of the stock solution due to multiple freeze-thaw cycles or prolonged storage at room temperature.Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use volumes for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Loss of compound activity. The compound may have degraded due to improper storage or handling.Verify the storage conditions of both the solid compound and the stock solution. Use a new vial of the compound to prepare a fresh stock solution. Perform a quality control check if possible.

Storage and Stability Summary

Form Storage Temperature Recommended Solvent Stability Notes
Solid +4°CN/AStore in a tightly sealed container to protect from moisture.
Solution Short-term: +4°CLong-term: -20°C or -80°CDMSO[1]Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound. The molecular weight of this compound is 491.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.917 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials or tubes.

  • For long-term storage, store the aliquots at -20°C or -80°C. For short-term storage (a few days), store at +4°C.

Visual Guides

SB611812_Storage_Workflow This compound Storage and Handling Workflow cluster_solid Solid Compound cluster_solution Stock Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use receive Receive this compound store_solid Store at +4°C in a tightly sealed container receive->store_solid prepare_stock Prepare stock solution in anhydrous DMSO store_solid->prepare_stock Equilibrate to RT before opening aliquot Aliquot into single-use vials prepare_stock->aliquot short_term Short-term: Store at +4°C aliquot->short_term long_term Long-term: Store at -20°C or -80°C aliquot->long_term use Use in experiment short_term->use long_term->use Thaw completely before use

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Stability Issues start Inconsistent Results or Suspected Degradation check_solid Check storage of solid compound start->check_solid solid_ok Storage OK check_solid->solid_ok Yes solid_bad Improper Storage check_solid->solid_bad No check_solution Check storage of stock solution solution_ok Storage OK check_solution->solution_ok Yes solution_bad Improper Storage or Multiple Freeze-Thaws check_solution->solution_bad No check_handling Review handling procedures handling_ok Procedures Correct check_handling->handling_ok Yes handling_bad Potential Contamination or Exposure check_handling->handling_bad No solid_ok->check_solution action_solid Discard and use a new vial solid_bad->action_solid solution_ok->check_handling action_solution Prepare fresh stock solution and aliquot solution_bad->action_solution action_handling Refine handling techniques handling_bad->action_handling

References

Potential off-target effects of SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB-611812, a selective urotensin-II (UT) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-peptide antagonist that is highly selective for the urotensin-II (UT) receptor.[1] It functions by competitively blocking the binding of urotensin-II to its receptor, thereby inhibiting its downstream signaling pathways. This blockade has been shown to have various effects, including the attenuation of cardiac remodeling in ischemic heart disease.[2]

Q2: What is known about the off-target effects of this compound?

Q3: Has this compound been observed to interact with other common cardiovascular receptors?

Studies on the analogue SB-706375 showed that it did not alter the contractile responses in isolated aortae induced by potassium chloride, phenylephrine, angiotensin II, or endothelin-1, suggesting a lack of activity at the receptors for these agents.[3] This provides an indication of the selectivity of this compound class.

Troubleshooting Guide: Unexpected Experimental Results

Researchers encountering unexpected results when using this compound can refer to the following guide to troubleshoot potential issues.

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with UT receptor antagonism. 1. Off-target effect: While this compound is highly selective, the possibility of an off-target interaction at high concentrations cannot be entirely ruled out. 2. Experimental artifact: The observed effect may be due to other experimental variables. 3. Upstream/Downstream effects of UT receptor blockade: The phenotype may be a secondary or tertiary consequence of UT receptor antagonism in the specific experimental model.1. Concentration-response curve: Perform a dose-response experiment to determine if the effect is concentration-dependent. Use the lowest effective concentration of this compound. 2. Control experiments: Include appropriate positive and negative controls to rule out artifacts. Consider using another UT receptor antagonist with a different chemical structure. 3. Pathway analysis: Investigate signaling pathways known to be modulated by urotensin-II to identify potential indirect effects.
Inconsistent results between experiments. 1. Compound stability/storage: Improper storage or handling of this compound may lead to degradation. 2. Cell line/model variability: Passage number, cell density, or animal model strain differences can influence results. 3. Reagent quality: Variability in other reagents used in the experiment.1. Verify compound integrity: Ensure this compound is stored as recommended and prepare fresh stock solutions. 2. Standardize experimental conditions: Maintain consistent cell culture conditions and experimental protocols. 3. Quality control of reagents: Use high-quality, validated reagents.
Lack of expected inhibitory effect of this compound. 1. Insufficient concentration: The concentration of this compound may be too low to effectively antagonize the UT receptor in the specific experimental setup. 2. High concentration of agonist: The concentration of urotensin-II or other endogenous agonists may be too high, outcompeting this compound. 3. Compound degradation: The this compound stock may have degraded.1. Optimize concentration: Perform a concentration-response experiment to determine the optimal inhibitory concentration. 2. Adjust agonist concentration: If possible, reduce the concentration of the agonist. 3. Prepare fresh compound: Use a fresh stock of this compound.

Experimental Protocols

Selectivity Assessment via Functional Assays (General Protocol)

This protocol outlines a general method for assessing the selectivity of a compound like this compound against other G-protein coupled receptors (GPCRs) using a functional assay, such as a calcium mobilization assay.

  • Cell Culture: Culture cells expressing the target receptor (UT receptor) and cells expressing potential off-target receptors in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound.

  • Assay Procedure:

    • Plate the cells in a 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with different concentrations of this compound or vehicle control.

    • Stimulate the cells with a known agonist for the respective receptor.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound for the UT receptor.

    • Determine if this compound inhibits the signaling of other receptors at concentrations significantly higher than its IC50 for the UT receptor. A selectivity of >100-fold is generally considered good.

Visualizations

Signaling_Pathway_Troubleshooting Troubleshooting Logic for Unexpected Phenotypes A Unexpected Experimental Phenotype Observed B Is the effect concentration-dependent? A->B C Potential Off-Target Effect B->C Yes D Likely due to UT Receptor Antagonism or Artifact B->D No E Perform Concentration- Response Curve C->E G Investigate Downstream Signaling of UT Receptor D->G H Run Additional Control Experiments D->H F Use Lowest Effective Concentration E->F I Use Alternative UT Receptor Antagonist H->I

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental_Workflow_Selectivity General Workflow for Assessing Compound Selectivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Cells Expressing Target & Off-Target Receptors C Plate and Load Cells with Dye A->C B Prepare Serial Dilutions of this compound D Pre-incubate with This compound B->D C->D E Stimulate with Receptor-Specific Agonist D->E F Measure Functional Response (e.g., [Ca2+]) E->F G Calculate IC50 for Target Receptor F->G H Determine Activity at Off-Target Receptors F->H I Calculate Selectivity Ratio G->I H->I

Caption: Workflow for in vitro selectivity screening.

References

SB-611812 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using SB-611812, a selective antagonist of the urotensin-II receptor (UTR). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide antagonist of the urotensin-II receptor (UTR). Its primary mechanism of action is to selectively bind to the UTR and block the downstream signaling pathways typically initiated by the endogenous ligand, urotensin-II (U-II).

Q2: What is the solubility and stability of this compound?

A2: this compound is a solid compound that is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For storage, it is recommended to keep the compound as a solid at -20°C for long-term stability, where it can be stable for at least four years.

Q3: In what types of experimental models has this compound been used?

A3: this compound has been utilized in both in vitro and in vivo studies. Notably, it has been effective in a rat model of ischemia induced by coronary artery ligation, where it has been shown to attenuate cardiac remodeling and improve heart function.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is described as a selective UTR antagonist, it is crucial in any pharmacological study to consider potential off-target effects. It is good practice to include control experiments to validate that the observed effects are mediated through the UTR. This can include using cell lines that do not express the UTR or using a secondary antagonist with a different chemical structure.

Q5: What are the key signaling pathways activated by the urotensin-II receptor?

A5: The urotensin-II receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Activation of the UTR by urotensin-II leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated.

Urotensin-II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the urotensin-II receptor.

UrotensinII_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UTR Urotensin-II Receptor (UTR) Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto cellular_response Cellular Response (e.g., Contraction, Proliferation) Ca_cyto->cellular_response Mediates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates MAPK_cascade->cellular_response Leads to UII Urotensin-II (U-II) UII->UTR Binds & Activates SB611812 This compound SB611812->UTR Binds & Inhibits

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Experimental Protocols & Troubleshooting

In Vitro: Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on urotensin-II-induced intracellular calcium mobilization in a cell line expressing the urotensin-II receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human urotensin-II receptor (CHO-UTR).

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Pluronic F-127.

  • Urotensin-II.

  • This compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Seeding:

    • The day before the assay, seed CHO-UTR cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

    • Add 100 µL of assay buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in assay buffer at various concentrations (e.g., ranging from 1 nM to 10 µM).

    • Prepare a 2X stock solution of urotensin-II in assay buffer. The final concentration should be at the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject 100 µL of the 2X this compound solution (or vehicle control) into the wells and continue to record fluorescence for 60-120 seconds.

    • Following the pre-incubation with the antagonist, inject 100 µL of the 2X urotensin-II solution and record the fluorescence response for at least 120 seconds.

Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the response to the vehicle control.

  • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting Guide: Calcium Mobilization Assay

Issue Possible Cause Solution
Low Signal-to-Noise Ratio Inefficient dye loading.Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
Low receptor expression in cells.Use a cell line with confirmed high expression of the urotensin-II receptor. Passage number of cells may be too high.
High Background Fluorescence Incomplete removal of extracellular dye.Increase the number of washes after dye loading.
Cell death or membrane damage.Handle cells gently during washing steps. Check cell viability before the assay.
Inconsistent Results Between Wells Uneven cell seeding.Ensure a single-cell suspension before plating and mix the cell suspension thoroughly.
Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing of compounds in the wells.
This compound Precipitation Exceeding the solubility limit in the aqueous assay buffer.Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment.
In Vivo: Rat Model of Myocardial Ischemia

This protocol provides a general workflow for evaluating the efficacy of this compound in a rat model of myocardial ischemia induced by left anterior descending (LAD) coronary artery ligation.

Workflow Diagram

InVivo_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical & Treatment Phase cluster_endpoints Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups (Sham, Vehicle, this compound) acclimatization->randomization anesthesia Anesthesia randomization->anesthesia intubation Intubation & Ventilation anesthesia->intubation thoracotomy Thoracotomy intubation->thoracotomy ligation LAD Ligation thoracotomy->ligation closure Chest Closure ligation->closure treatment Daily Dosing (e.g., 30 mg/kg/day this compound by oral gavage) closure->treatment monitoring Post-operative Monitoring (Health & Behavior) treatment->monitoring echo Echocardiography (Cardiac Function) monitoring->echo At specified time points histology Histological Analysis (Infarct Size, Fibrosis) echo->histology At study termination biomarkers Biomarker Analysis (e.g., Collagen I/III ratio) histology->biomarkers

Caption: Experimental workflow for in vivo evaluation of this compound.

Troubleshooting Guide: In Vivo Experiments

Issue Possible Cause Solution
High Mortality Rate Post-Surgery Surgical complications (e.g., excessive bleeding, pneumothorax).Refine surgical technique. Ensure proper hemostasis and complete evacuation of air from the chest cavity upon closure.
Anesthesia overdose.Carefully calculate and administer the anesthetic dose based on the animal's body weight. Monitor vital signs during surgery.
Variable Infarct Sizes Inconsistent placement of the ligature on the LAD.Standardize the ligation site relative to anatomical landmarks (e.g., left atrial appendage).
Compound Formulation/Dosing Issues Poor solubility or stability of the dosing solution.Prepare fresh dosing solutions daily. Use appropriate vehicles and ensure the compound is fully dissolved or in a stable suspension.
Inaccurate dosing.Calibrate equipment for oral gavage or other administration routes. Ensure consistent dosing technique.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Experimental System Reference
pA₂ 6.59Rat aortic contractile experiments(Bousette et al., 2006a)
In Vivo Efficacious Dose 30 mg/kg/dayRat model of coronary artery ligation(Rakowski et al., 2005; Bousette et al., 2006a)
Inhibition of Fibroblast Proliferation Significant at 1 µMCultured neonatal cardiac fibroblasts(Bousette et al., 2006b)

Disclaimer: This technical support center is intended for research use only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling this compound and conducting experiments.

Technical Support Center: SB-611812 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-611812, a selective antagonist of the Urotensin-II receptor (UTR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), also known as GPR14. It functions by competitively binding to the UTR, thereby blocking the downstream signaling pathways induced by its endogenous ligand, urotensin-II (U-II). This inhibition prevents cellular responses such as vasoconstriction, cell proliferation, and fibrosis.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

Q3: What are the typical concentrations of this compound used in in vitro cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, based on published studies, a common concentration range for in vitro experiments is between 10 nM and 1 µM. For instance, a concentration of 10 nM has been shown to be effective in inhibiting U-II-induced collagen synthesis in neonatal rat cardiac fibroblasts.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Has this compound been used in in vivo studies? What is a typical dosage?

A4: Yes, this compound has been used in in vivo animal models, particularly in studies related to cardiovascular remodeling. In a rat model of balloon angioplasty, a dose of 30 mg/kg/day was effective in reducing intimal thickening.[2] Another study in a rat model of coronary artery ligation also used this compound to attenuate cardiac dysfunction and remodeling.

Q5: What are the known downstream signaling pathways affected by this compound?

A5: By blocking the Urotensin-II receptor, this compound inhibits the activation of several downstream signaling pathways. The UTR is primarily coupled to Gq proteins, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Consequently, this can trigger downstream pathways including the MAPK/ERK, RhoA/ROCK, and CaMKII signaling cascades, which are involved in processes like cell growth, proliferation, and contraction.

Data Presentation

In Vitro Pharmacology of this compound
ParameterSpeciesAssay SystemValueReference
KiRatRecombinant UTR121 nM--INVALID-LINK--
pA2RatIsolated Aorta Contraction6.59--INVALID-LINK--
Effective ConcentrationRatNeonatal Cardiac Fibroblasts (Collagen Synthesis Inhibition)10 nM[1]
In Vivo Efficacy of this compound
Animal ModelDosing RegimenObserved EffectReference
Rat Balloon Angioplasty30 mg/kg/day60% reduction in intimal thickening[2]
Rat Coronary Artery LigationNot specifiedAttenuation of cardiac dysfunction and remodeling--INVALID-LINK--
Rat Myocardial Ischemia30 mg/kgDecreased myocardial interstitial fibrosis--INVALID-LINK--

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) with or without Urotensin-II (typically at its EC50 concentration) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Protocol 2: Western Blot for Phosphorylated ERK1/2
  • Cell Lysis: After treatment with this compound and/or Urotensin-II for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.

Protocol 3: Receptor Binding Assay (Competitive Binding)
  • Membrane Preparation: Prepare cell membranes from cells overexpressing the Urotensin-II receptor.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled Urotensin-II (e.g., [125I]-U-II), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated.

Troubleshooting Guides

Issue 1: No or low antagonistic effect of this compound observed.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (solid at -20°C, stock solutions at -20°C). Prepare fresh dilutions for each experiment.
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Low Receptor Expression Confirm the expression of the Urotensin-II receptor in your cell line using qPCR or Western blotting.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes alter cellular responses.
Assay Sensitivity The assay may not be sensitive enough to detect the antagonistic effect. Consider using a more direct downstream readout of UTR activation (e.g., calcium mobilization).

Issue 2: High background or non-specific effects.

Possible Cause Troubleshooting Step
Compound Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity. Visually inspect the media for any signs of precipitation.
Off-target Effects Although reported to be selective, at high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response curve. Consider testing against a panel of other GPCRs if unexpected effects are observed.
Contamination Ensure aseptic techniques are followed to prevent microbial contamination of cell cultures.
Vehicle Control Issues Always include a vehicle control (medium with the same final concentration of DMSO without this compound) to account for any effects of the solvent.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Number Ensure accurate and consistent cell seeding density across all wells and experiments.
Variability in Reagent Preparation Prepare fresh reagents and compound dilutions for each experiment. Use calibrated pipettes.
Fluctuations in Incubation Time Maintain consistent incubation times for compound treatment and assay steps.
Lot-to-lot Variability of Serum If using serum-containing media, lot-to-lot variability in serum can affect cell growth and response. Test new lots of serum before use in critical experiments.
Instrument Performance Regularly check and calibrate laboratory equipment such as plate readers and incubators.

Mandatory Visualizations

UTR_Signaling_Pathway UII Urotensin-II UTR UTR (GPR14) UII->UTR Activates SB611812 This compound SB611812->UTR Inhibits Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/ROCK Pathway Gq->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC CaMKII CaMKII Ca->CaMKII MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Response Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) MAPK->Response RhoA->Response CaMKII->Response

Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere prepare_compounds Prepare Serial Dilutions of This compound and Urotensin-II adhere->prepare_compounds treat Treat Cells with Compounds (24-48 hours) prepare_compounds->treat assay Perform Downstream Assay (e.g., Cell Viability, Western Blot) treat->assay readout Acquire Data (Plate Reader, Imager) assay->readout analyze Analyze Data (IC50, % Inhibition) readout->analyze end End analyze->end

References

Overcoming poor solubility of SB-611812 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of the urotensin-II receptor antagonist, SB-611812.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] Its aqueous solubility is low, which necessitates the use of solubility enhancement techniques for most experimental applications in aqueous media.

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue when working with compounds that are poorly soluble in water. Precipitation occurs because the DMSO concentration is significantly lowered upon dilution in the aqueous buffer, and the buffer alone cannot maintain this compound in solution. The key is to ensure the final concentration of the compound in the aqueous medium is below its solubility limit under those specific conditions and to employ proper mixing techniques.[2]

Q3: What are the initial steps I should take to improve the solubility of this compound in my aqueous experimental setup?

A3: Start with simple and widely used techniques such as adjusting the pH of your buffer (if the compound has ionizable groups), using co-solvents, or gentle warming and sonication.[2] For in vitro assays, it's crucial to determine the highest tolerable concentration of any solvent or excipient by the cells or biological system being used.

Q4: Can I use surfactants to dissolve this compound?

A4: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the drug.[3][4][5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used. However, it is important to verify that the chosen surfactant does not interfere with your experimental assay.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter while preparing aqueous solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound is exceeded.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[2]- Consider using a different solubilization technique, such as employing surfactants or cyclodextrins.[2]
Compound does not dissolve in the initial solvent (e.g., DMSO). The compound may require energy to overcome its crystal lattice structure.- Gently warm the solution (e.g., to 37°C) with intermittent vortexing.[2]- Use a bath sonicator to aid in dissolution.[2]- Ensure you are using a high-purity, anhydrous grade of the solvent.
Inconsistent results in bioassays. The compound may not be fully dissolved or may be degrading in the dissolution medium.- Visually inspect your stock and working solutions for any precipitate before each use.- Prepare fresh dilutions from the stock solution for each experiment.- Assess the stability of this compound in your chosen dissolution medium over the time course of your experiment.[4][5]
The chosen solubilizing agent (e.g., surfactant, co-solvent) is interfering with the experiment. The agent may have its own biological activity or may affect the performance of other reagents.- Run a vehicle control (the dissolution medium without this compound) to assess the effect of the solubilizing agents on your system.- If interference is observed, explore alternative solubilization methods.

Experimental Protocols

Below are detailed protocols for common solubility enhancement techniques. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Based on the molecular weight of this compound (491.7 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for long-term stability.

Protocol 2: Using Co-solvents for Aqueous Dilutions

Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.

Materials:

Procedure:

  • Prepare a series of intermediate dilutions of the this compound stock solution in the co-solvent or a mixture of co-solvents.

  • In a separate tube, prepare the final aqueous buffer.

  • While vortexing the aqueous buffer, add a small volume of the intermediate this compound solution to reach the desired final concentration.

  • Continue to vortex for at least 30 seconds to ensure thorough mixing.

  • Visually inspect for any signs of precipitation.

  • It is critical to determine the tolerance of the experimental system to the final concentration of the co-solvent(s).

Protocol 3: Solubilization using Surfactants

Objective: To enhance the aqueous solubility of this compound using a surfactant.

Materials:

  • This compound powder or DMSO stock solution

  • Aqueous buffer

  • Surfactants such as Tween® 80 or Pluronic® F-68[6]

Procedure:

  • Prepare the aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% to 1% w/v). Ensure the surfactant is fully dissolved.

  • If starting from powder, add the weighed this compound directly to the surfactant-containing buffer. This may require sonication and/or gentle warming to facilitate dissolution.

  • If starting from a DMSO stock, add a small aliquot of the stock solution to the surfactant-containing buffer while vortexing.

  • The final concentration of both the surfactant and any co-solvent (like DMSO) must be tested for compatibility with the intended assay.

Summary of Solubility Enhancement Techniques

Technique Mechanism Common Agents Advantages Considerations
pH Adjustment Increases the solubility of ionizable compounds by converting them to their more soluble salt form.[6][8]HCl, NaOH, BuffersSimple and effective for ionizable drugs.Can cause compound degradation; not suitable for all biological assays due to pH constraints.[2][5]
Co-solvency Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[6]DMSO, Ethanol, Propylene Glycol, PEG 400[6][7]Simple to implement; effective for many nonpolar compounds.[7]The co-solvent may have biological activity or toxicity at higher concentrations.
Surfactant Solubilization (Micellar Solubilization) Surfactants form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[3]Tween® 80, Pluronic® F-68, Sodium Lauryl Sulfate (SLS)[4][6]Can significantly increase solubility.Surfactants can interfere with certain biological assays and may be toxic to cells.[4][5]
Complexation A complexing agent (host) forms a soluble complex with the insoluble drug (guest).CyclodextrinsCan significantly improve solubility and stability.Can be more expensive; the complexation efficiency depends on the specific drug and cyclodextrin (B1172386) used.
Particle Size Reduction Increases the surface area of the drug particles, which can lead to a faster dissolution rate.[7][9]Micronization, NanosuspensionEnhances dissolution rate.[7]Does not increase the equilibrium solubility; may require specialized equipment.[6][7]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_application Application weigh Weigh this compound stock Prepare 10 mM Stock in DMSO weigh->stock Dissolve cosolvent Co-solvent Dilution stock->cosolvent surfactant Surfactant Dilution stock->surfactant ph_adjust pH Adjustment stock->ph_adjust assay Add to Aqueous Assay Buffer cosolvent->assay surfactant->assay ph_adjust->assay vortex Vortex Immediately assay->vortex incubate Perform Experiment vortex->incubate troubleshooting_flowchart start Precipitate Observed? check_conc Is final concentration > 10 µM? start->check_conc reduce_conc Action: Lower final concentration. check_conc->reduce_conc Yes check_dmso Is final DMSO < 0.5%? check_conc->check_dmso No success Solution is Clear reduce_conc->success increase_dmso Action: Increase DMSO % (check cell tolerance). check_dmso->increase_dmso Yes use_surfactant Action: Try surfactant (e.g., 0.1% Tween 80). check_dmso->use_surfactant No increase_dmso->success use_surfactant->success

References

Technical Support Center: Optimizing SB-611812 Dose for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the urotensin-II receptor (UTR) antagonist, SB-611812. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies?

A1: Based on published literature, a common and effective dose of this compound in rat models of cardiovascular disease is 30 mg/kg/day administered via oral gavage.[1][2] This dose has been shown to significantly attenuate cardiac remodeling and intimal thickening.[1][2][3] For initial studies, it is advisable to start with this dose and adjust based on observed efficacy and any potential adverse effects in your specific model.

Q2: How should I prepare this compound for oral administration?

A2: this compound is a non-peptide small molecule and is likely to have poor water solubility. For oral gavage, it is typically formulated as a suspension. A common vehicle for such compounds is an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween 80 to improve wetting and prevent aggregation. A typical formulation might be 0.5% to 1% CMC with 0.1% to 0.25% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor. Urotensin-II is a potent vasoconstrictor. By blocking the UTR, this compound inhibits the downstream signaling pathways activated by urotensin-II, which are implicated in cardiovascular pathologies such as vasoconstriction, cardiac fibrosis, and hypertrophy.

Q4: What are the expected downstream effects of UTR inhibition by this compound?

A4: Inhibition of the UTR by this compound is expected to counteract the pathological effects of urotensin-II. This includes reduction of vasoconstriction, decreased proliferation of cardiac fibroblasts, and attenuation of cardiac remodeling and fibrosis.[2][3]

Q5: Are there any known off-target effects or toxicity concerns with this compound?

A5: The available literature suggests that this compound is a selective UTR antagonist.[3] However, as with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations. It is always recommended to include control groups and monitor for any unexpected physiological or behavioral changes in the animals. Some urotensin-II receptor antagonists have been associated with cardiotoxicity issues during development, so careful monitoring of cardiovascular parameters is advised.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of in vivo efficacy Inadequate Dose: The 30 mg/kg/day dose may not be optimal for your specific animal model, strain, or disease state.Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 30, and 100 mg/kg/day) to determine the optimal dose for your experimental conditions.
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption after oral administration.Formulation Optimization: Experiment with different vehicle compositions. Consider using alternative suspending agents or surfactants. For compounds with very low oral bioavailability, consider alternative administration routes if appropriate for the study design.
Compound Instability: this compound may be degrading in the formulation or after administration.Fresh Formulations: Prepare fresh suspensions daily. Store the stock compound under recommended conditions (typically cool, dry, and dark).
High variability in results Inconsistent Dosing: Inaccurate gavage technique or non-homogenous suspension can lead to variable dosing between animals.Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery. Homogenize Suspension: Vigorously vortex the suspension before drawing each dose to ensure uniformity.
Biological Variability: Differences in animal age, weight, or disease severity can contribute to variability.Standardize Animal Cohorts: Use animals of a similar age and weight range. Randomize animals into treatment groups.
Adverse effects observed (e.g., weight loss, lethargy) Toxicity at the Administered Dose: The dose may be too high for the specific animal strain or model.Dose Reduction: Lower the dose and reassess efficacy and adverse effects. Monitor Animal Health: Closely monitor animal weight, food and water intake, and general appearance throughout the study.
Vehicle-Related Effects: The vehicle itself may be causing adverse effects.Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related effects.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound

Animal ModelSpeciesDoseAdministration RouteEfficacy EndpointOutcomeReference
Balloon AngioplastyRat30 mg/kg/dayOral GavageIntimal Thickening60% reduction compared to vehicle[1]
Coronary Artery Ligation (CHF)Rat30 mg/kg/dayOral GavageMyocardial & Endocardial Interstitial FibrosisSignificant attenuation[2]
Coronary Artery Ligation (CHF)Rat30 mg/kg/dayOral GavageCardiac RemodelingAttenuated[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Oral Gavage in Rats

1. Materials:

  • This compound powder
  • Vehicle components: Carboxymethylcellulose (CMC), Tween 80 (or similar surfactant), sterile water
  • Mortar and pestle or homogenizer
  • Vortex mixer
  • Analytical balance
  • Appropriately sized gavage needles and syringes

2. Vehicle Preparation (Example: 0.5% CMC, 0.2% Tween 80 in water):

  • Weigh the appropriate amount of CMC and Tween 80.
  • In a sterile beaker, slowly add the CMC to the desired volume of sterile water while stirring continuously to prevent clumping.
  • Add the Tween 80 to the CMC solution and mix thoroughly.
  • The vehicle can be stored at 4°C for a short period.

3. This compound Suspension Preparation:

  • Calculate the total amount of this compound required for the study based on the dose, animal weight, and number of animals.
  • Weigh the this compound powder accurately.
  • If necessary, gently grind the powder with a mortar and pestle to a fine consistency.
  • In a small, sterile tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps in wetting the compound.
  • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or using a homogenizer) until the desired final concentration is reached.

4. Administration:

  • Before each gavage, ensure the animal's weight is recorded to calculate the correct volume of suspension to be administered.
  • Vigorously vortex the this compound suspension immediately before drawing it into the syringe to ensure a homogenous mixture.
  • Administer the suspension to the rat using a proper oral gavage technique to ensure the dose is delivered to the stomach and to minimize stress and injury to the animal.
  • Administer the vehicle alone to the control group using the same procedure.

Protocol 2: General Workflow for a Dose-Optimization Study

This protocol outlines a general workflow for determining the optimal dose of this compound in a new in vivo model.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Optimization a Define Animal Model and Endpoints b Select Dose Range (e.g., 10, 30, 100 mg/kg) a->b c Prepare this compound Formulation b->c d Animal Acclimatization e Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) d->e f Daily Dosing (Oral Gavage) e->f g Monitor Animal Health and Collect Data f->g h Endpoint Analysis (e.g., Histology, Biomarkers) i Statistical Analysis h->i j Determine Optimal Dose-Efficacy Relationship i->j

Caption: Workflow for an in vivo dose-optimization study.

Signaling Pathway

The following diagram illustrates the signaling pathway of the urotensin-II receptor (UTR) and the point of inhibition by this compound.

urotensin_signaling UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR Binds Gq Gq Protein UTR->Gq Activates SB611812 This compound SB611812->UTR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) Ca_release->Response PKC->Response

Caption: Urotensin-II signaling pathway and this compound inhibition.

References

Troubleshooting SB-611812 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the urotensin II receptor (UTR) antagonist, SB-611812.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the urotensin II receptor (UTR), also known as GPR14.[1][2] The UTR is a G protein-coupled receptor (GPCR).[1][3] this compound functions by binding to the UTR and preventing its activation by the endogenous agonist, urotensin II.[2] This blockade can be competitive, where this compound competes with the agonist for the same binding site, or non-competitive, where it binds to a different site on the receptor to prevent its activation.

Q2: What is the primary signaling pathway activated by the urotensin II receptor?

The urotensin II receptor primarily couples to the Gαq/11 subunit of the G protein.[1][4][5] Activation of the UTR by an agonist leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[1][4][6] Other downstream signaling pathways that have been associated with UTR activation include the RhoA/ROCK, MAPK, and PI3K/AKT pathways.[7]

Q3: In which solvent should I dissolve this compound and how should I store it?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] For long-term storage, the solid compound is stable for at least four years.[2]

Q4: What are some cell lines that can be used for studying this compound?

Several cell lines have been used for studying the urotensin II receptor and its antagonists. Human rhabdomyosarcoma cell lines, such as SJRH30, endogenously express the UTR.[8] For researchers who prefer to use recombinant systems, Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells have been successfully used to stably or transiently express the UTR.[9] The choice of cell line may depend on the specific research question and the desired level of receptor expression.

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors, ranging from compound handling to assay conditions. This guide provides a structured approach to troubleshooting common issues.

Issue Potential Cause Recommended Solution
High background signal in functional assays Constitutive (agonist-independent) activity of the receptor, which can occur with high expression levels.If using a recombinant expression system, consider reducing the amount of receptor expressed. In some cases, an inverse agonist may be used to decrease basal activity.
Non-specific binding of this compound to cellular components or assay plates.Increase the number of wash steps in your protocol. Include a control with a high concentration of an unlabeled ligand to assess non-specific binding.
Inconsistent or variable antagonist activity Degradation or precipitation of this compound in solution.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell health or passage number.Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase.[10]
Pipetting errors, especially with viscous solutions like DMSO stocks.Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques for improved accuracy.[10]
Lower than expected potency of this compound Suboptimal agonist concentration used for stimulation.Ensure the agonist concentration used is at or near the EC80 to provide an adequate window for observing antagonist effects.
Incorrect incubation time with the antagonist.Optimize the pre-incubation time with this compound to ensure it has reached equilibrium with the receptor before adding the agonist.
Irreproducible results between experiments Differences in assay conditions (e.g., temperature, buffer composition).Standardize all assay parameters and document them meticulously for each experiment.
Mycoplasma contamination in cell cultures.Regularly test cell cultures for mycoplasma contamination, as it can alter cellular physiology and receptor signaling.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for UTR Antagonism

This protocol describes a cell-based functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human urotensin II receptor in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).[9]

    • Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of antagonist concentrations.

    • Prepare a solution of the agonist (urotensin II) in assay buffer at a concentration that will elicit a response close to the maximum (e.g., EC80).

  • Assay Procedure:

    • Wash the cell monolayer once with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • After the dye loading incubation, wash the cells again with assay buffer.

    • Add the different concentrations of this compound to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence.

    • Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the fluorescence response against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

UTR_Signaling_Pathway cluster_membrane Plasma Membrane UTR Urotensin II Receptor (UTR) Gq Gαq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Urotensin_II Urotensin II Urotensin_II->UTR Activates SB611812 This compound SB611812->UTR Inhibits Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Effectors (PKC, MAPK, etc.) Ca_release->Downstream Activates

Caption: Urotensin II Receptor Signaling Pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Preparation & Storage start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issue reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_cells Assess Cell Health & Passage Number cells_ok Cells OK check_cells->cells_ok No Issue cell_issue Use New Cell Stock (Low Passage) check_cells->cell_issue Issue Found check_protocol Review Assay Protocol protocol_ok Protocol OK check_protocol->protocol_ok No Issue protocol_issue Standardize Protocol Parameters check_protocol->protocol_issue Issue Found reagent_ok->check_cells cells_ok->check_protocol reagent_issue->start cell_issue->start protocol_issue->start

References

Technical Support Center: Assessing SB-611812 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of SB-611812 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an antagonist of the urotensin II receptor (UTR)[1]. Its primary mechanism of action is the inhibition of the UTR, which has been investigated for its potential therapeutic effects in cardiovascular diseases[1]. While its primary target is the UTR, it is crucial to assess its potential cytotoxic effects in various cell types to understand its overall safety profile.

Q2: Which cell lines should I use for testing this compound cytotoxicity?

A2: The choice of cell line will depend on your specific research question. Consider using cell lines that endogenously express the urotensin II receptor to assess on-target cytotoxicity. It is also advisable to include a panel of cell lines from different tissues (e.g., liver, kidney, cardiac cells) to evaluate off-target toxicity. A non-cancerous cell line should be included to assess general cytotoxicity.

Q3: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?

A3: For an initial screening, a wide range of concentrations is recommended, for example, from 0.01 µM to 100 µM. A logarithmic serial dilution is often a good starting point. The optimal concentration range should be determined empirically for each cell line.

Q4: What are the most common assays to measure cytotoxicity?

A4: Commonly used cytotoxicity assays include MTT, XTT, and other tetrazolium-based assays that measure metabolic activity. Lactate (B86563) dehydrogenase (LDH) release assays measure membrane integrity. Apoptosis assays, such as those using Annexin V/Propidium Iodide staining, can determine the mode of cell death. It is often recommended to use at least two different types of assays to confirm your results[2].

Q5: How should I dissolve this compound for my experiments?

A5: According to its technical information, this compound is soluble in DMSO at a concentration of 10 mM[1]. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO itself can be cytotoxic at higher concentrations.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently pipette the suspension up and down multiple times. For adherent cells, ensure even distribution across the well.[2]
Pipetting Errors Use calibrated pipettes and fresh tips for each replicate. For small volumes, consider preparing a master mix of the treatment solution.
Edge Effects The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[3]
Incomplete Dissolution of Reagents Ensure complete solubilization of assay reagents, such as MTT formazan (B1609692), by gentle mixing or using a plate shaker.[2]

Issue 2: High Background Signal in Negative Control Wells

Potential Cause Recommended Solution
Contamination Regularly check cell cultures for microbial contamination. Use aseptic techniques and sterile reagents.[4][5]
Unhealthy Cells Use cells that are in the exponential growth phase and have high viability (>95%). Ensure proper cell culture conditions are maintained.[2]
Reagent Interference Some compounds can directly react with assay reagents. Include a "compound-only" control (wells with the compound in cell-free media) to measure any intrinsic absorbance or fluorescence of this compound.[3][6]

Issue 3: Unexpected Dose-Response Curve (e.g., Bell-Shaped Curve)

Potential Cause Recommended Solution
Compound Precipitation At higher concentrations, this compound might precipitate in the culture medium, leading to inaccurate readings. Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent system.[6]
Off-Target Effects At high concentrations, compounds can have off-target effects that may lead to unexpected biological responses. Correlate your findings with mechanistic studies.
Assay Artifacts Some assays may have limitations at very high compound concentrations. Consider using an alternative assay to confirm the results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_viability Calculate % Cell Viability/ Cytotoxicity read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UTR Urotensin II Receptor (UTR) PLC Phospholipase C (PLC) UTR->PLC Activates SB611812 This compound SB611812->UTR Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Apoptosis Apoptosis/Cell Death Downstream->Apoptosis Potential Cytotoxic Effect Urotensin_II Urotensin II Urotensin_II->UTR Binds & Activates

References

Technical Support Center: SB-611812 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of SB-611812 stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A datasheet from Cayman Chemical indicates solubility in DMSO at a concentration of 10 mM.[1] For most in vitro experiments, DMSO is a suitable solvent as it can be diluted to low concentrations in aqueous media, minimizing potential toxicity to cells.

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.

  • Warming: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.

  • Sonication: Brief sonication in an ultrasonic bath can help break up any clumps of powder and enhance solubility.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can reduce the solubility of hydrophobic compounds.

Q3: Can I use other solvents like ethanol (B145695) or water to dissolve this compound?

A3: While DMSO is the recommended solvent, other polar aprotic solvents may be viable. However, this compound is likely to have very low solubility in aqueous solutions like water or PBS. If you must use a solvent other than DMSO, it is crucial to perform a small-scale solubility test first. Dissolving in ethanol may be possible, but its suitability will depend on the final application and the required concentration.

Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Use a Surfactant: Including a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your final medium can help maintain the solubility of the compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.

  • DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (typically below 0.5%) to minimize solvent effects on your biological system.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A supplier datasheet suggests that this compound is stable for at least four years when stored properly.[1] Before use, allow the aliquot to thaw completely and bring it to room temperature.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Molecular Weight 491.7 g/mol PubChem[2]
Solubility in DMSO 10 mMCayman Chemical[1]
Storage Temperature -20°C to -80°CGeneral Recommendation
Long-term Stability ≥ 4 yearsCayman Chemical[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 491.7 g/mol .[2]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 491.7 g/mol

      • Mass (mg) = 4.917 mg

  • Weigh the this compound powder:

    • Carefully weigh out 4.917 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube tightly and vortex the solution until the powder is completely dissolved. If necessary, use gentle warming or brief sonication as described in the troubleshooting section. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate_Mass Calculate Mass of This compound Weigh_Powder Weigh this compound Powder Calculate_Mass->Weigh_Powder 4.917 mg for 1 mL of 10 mM Add_Solvent Add Anhydrous DMSO Weigh_Powder->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Troubleshoot Optional: Warm / Sonicate Vortex->Troubleshoot If not fully dissolved Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Once dissolved Troubleshoot->Vortex Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

Urotensin_II_Signaling Urotensin_II Urotensin II UTR Urotensin II Receptor (UTR) Urotensin_II->UTR Binds G_protein Gq/11 UTR->G_protein Activates SB_611812 This compound SB_611812->UTR Antagonist PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Urotensin II receptor signaling pathway antagonism by this compound.

References

Validation & Comparative

A Comparative Guide to Urotensin II Receptor Antagonists: SB-611812 vs. Palosuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent non-peptide urotensin II (UT) receptor antagonists, SB-611812 and palosuran (B1678358). Urotensin II is recognized as the most potent vasoconstrictor identified to date and its receptor, UT, is implicated in a variety of cardiovascular and renal diseases.[1][2] Consequently, the development of effective UT receptor antagonists is a significant area of research for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decisions in research and development.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and palosuran based on available in vitro and in vivo data. These values provide a snapshot of their potency and efficacy as UT receptor antagonists.

ParameterThis compoundPalosuranSpeciesAssay TypeReference
IC50 8.0 nM323 ± 67 nMHumanCalcium Flux Assay (CHO cells)[1][3]
Ki Not explicitly stated5 ± 1 nMHumanRadioligand Binding (recombinant cell membranes)[3]
Ki Not explicitly stated4 ± 1 nMMonkeyRadioligand Binding (recombinant cell membranes)[3]
Ki Not explicitly stated>1 µMRodent/FelineRadioligand Binding (recombinant cell membranes)[3]
In Vivo Efficacy Attenuated cardiac remodeling and dysfunctionPrevented postischemic renal vasoconstrictionRatIschemic Heart Disease Model / Renal Ischemia Model[1][4]
In Vivo Efficacy 60% less intimal thickening (30 mg/kg/day)No significant effect on albuminuria or blood pressureRat / HumanBalloon Angioplasty Model / Diabetic Nephropathy Clinical Trial[1][5]

Urotensin II Signaling Pathway

Urotensin II binding to its G protein-coupled receptor (UT receptor) activates several downstream signaling cascades. The primary pathway involves the Gαq subunit, which stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. Additionally, the UT receptor can couple to other pathways, such as the RhoA/ROCK and MAPK pathways, which are involved in cellular processes like actin cytoskeleton organization and gene expression.[6][7][8][9]

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin II UTR UT Receptor (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates RhoA RhoA/ROCK UTR->RhoA Activates MAPK MAPK (ERK1/2, p38) UTR->MAPK Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates CellularResponse Cellular Responses (Vasoconstriction, Proliferation, Hypertrophy) Ca2->CellularResponse PKC->CellularResponse RhoA->CellularResponse MAPK->CellularResponse SB611812 This compound SB611812->UTR Inhibits Palosuran Palosuran Palosuran->UTR Inhibits

Caption: Urotensin II signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize UT receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the UT receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or other species' UT receptor.

  • Incubation: A fixed concentration of a radiolabeled urotensin II analog (e.g., [125I]hU-II) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or palosuran).

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10][11]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block urotensin II-induced increases in intracellular calcium concentration.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human UT receptor (hUT-CHO) are cultured.

  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or palosuran) for a defined period.

  • Agonist Stimulation: Urotensin II is added to the cells to stimulate an increase in intracellular calcium.

  • Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the urotensin II-induced calcium response (IC50) is calculated.[3][12]

In Vivo Models

Rat Model of Ischemic Heart Disease:

  • Induction: Myocardial infarction is induced in rats by permanent ligation of the left anterior descending coronary artery.

  • Treatment: Animals are treated daily with the antagonist (e.g., this compound at 30 mg/kg/day via gavage) or vehicle, starting shortly before or after the ligation.

  • Evaluation: After a set period (e.g., 8 weeks), cardiac function is assessed using echocardiography, and cardiac remodeling (e.g., fibrosis) is evaluated through histological analysis of heart tissue.[4]

Rat Model of Renal Ischemia:

  • Induction: Renal ischemia is induced by clamping the renal artery for a defined period.

  • Treatment: The antagonist (e.g., palosuran) or vehicle is administered before or after the ischemic event.

  • Evaluation: Renal function parameters, such as renal blood flow and glomerular filtration rate, are monitored. Histological examination of the kidney is performed to assess tissue damage.[13]

Experimental Workflow for Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel UT receptor antagonist.

Antagonist_Evaluation_Workflow Start Compound Synthesis /Acquisition InVitro In Vitro Screening Start->InVitro BindingAssay Radioligand Binding Assay (Determine Ki) InVitro->BindingAssay FunctionalAssay Calcium Mobilization Assay (Determine IC50) InVitro->FunctionalAssay SelectivityAssay Selectivity Profiling (vs. other receptors) InVitro->SelectivityAssay LeadCandidate Lead Candidate Selection BindingAssay->LeadCandidate FunctionalAssay->LeadCandidate SelectivityAssay->LeadCandidate InVivo In Vivo Efficacy Studies LeadCandidate->InVivo Tox Toxicology Studies LeadCandidate->Tox DiseaseModel1 Animal Model of Cardiovascular Disease InVivo->DiseaseModel1 DiseaseModel2 Animal Model of Renal Disease InVivo->DiseaseModel2 PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Clinical Clinical Trials DiseaseModel1->Clinical DiseaseModel2->Clinical PKPD->Clinical Tox->Clinical

Caption: Preclinical evaluation workflow for UT receptor antagonists.

Discussion and Conclusion

Both this compound and palosuran have demonstrated antagonist activity at the urotensin II receptor. Based on the available data, this compound appears to be a more potent antagonist in functional cellular assays (calcium flux) compared to palosuran.[1][3] In vivo, this compound has shown efficacy in a rat model of ischemic heart disease, suggesting a potential therapeutic role in cardiovascular remodeling.[4]

Palosuran, while showing high affinity in membrane binding assays for primate UT receptors, exhibited significantly lower potency in intact cells and in functional vascular tissue assays.[3] This discrepancy between binding affinity and functional activity may offer a potential explanation for its limited efficacy in a clinical trial for diabetic nephropathy, where it did not significantly affect albuminuria or blood pressure.[3][5]

The choice between these or other UT receptor antagonists for research or development purposes will depend on the specific application and the desired pharmacological profile. The experimental protocols and workflows described in this guide provide a framework for the continued evaluation and comparison of novel UT receptor antagonists. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the pharmacological profiles of this compound and palosuran.

References

A Head-to-Head Comparison of SB-611812 and Urantide for Urotensin-II Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent antagonists for the urotensin-II (UT) receptor: the non-peptide antagonist SB-611812 and the peptidic antagonist urantide (B549374). This analysis is supported by experimental data on their binding affinities and functional blockade, complete with detailed experimental protocols and signaling pathway visualizations.

The urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR), and its ligand, urotensin-II, are significant players in a variety of physiological processes, particularly in the cardiovascular system. Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date.[1] Consequently, the development of effective UT receptor antagonists is a key area of interest for therapeutic interventions in cardiovascular diseases. This guide focuses on a comparative analysis of two such antagonists: this compound and urantide.

Quantitative Comparison of Antagonist Performance

The following tables summarize the binding affinity and functional potency of this compound and urantide for the UT receptor. The data, compiled from multiple studies, facilitates a direct comparison of their pharmacological profiles.

Table 1: Binding Affinity (pKi) at the Human UT Receptor

CompoundpKiKi (nM)Cell LineReference(s)
Urantide 8.3 ± 0.04~0.5CHO/K1 cells[2][3][4]
This compound 6.6~251HEK293 cells[5]

Table 2: Functional Antagonism (pKB / pA2) in Rat Aorta

CompoundpKB / pA2Assay TypeReference(s)
Urantide 8.3 ± 0.09Aortic Ring Contraction[2][3][4]
This compound 6.59Aortic Ring Contraction[6]

UT Receptor Signaling Pathway

Activation of the UT receptor by its endogenous ligand, urotensin-II, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G protein.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event mediating the physiological effects of urotensin-II, such as vasoconstriction.

UT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT UT Receptor Gq Gq Protein UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UII Urotensin-II UII->UT Binds to SB611812 This compound SB611812->UT Blocks Urantide Urantide Urantide->UT Blocks IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Physiological_Effects Physiological Effects (e.g., Vasoconstriction) Ca2_release->Physiological_Effects Leads to

UT Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the UT receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow prep 1. Prepare Cell Membranes (Expressing UT Receptor) incubation 2. Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]U-II) - Competing Ligand (this compound or Urantide) prep->incubation separation 3. Separate Bound from Free Ligand (Rapid Filtration) incubation->separation quantification 4. Quantify Radioactivity (Scintillation Counting) separation->quantification analysis 5. Data Analysis (Calculate IC₅₀ and Ki) quantification->analysis

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human UT receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]U-II) and varying concentrations of the competitor compound (this compound or urantide).

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled urotensin-II.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Aortic Ring Contraction Assay

This ex vivo functional assay measures the ability of an antagonist to inhibit urotensin-II-induced vasoconstriction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and excise the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Antagonist Evaluation:

    • Pre-incubate the aortic rings with varying concentrations of the antagonist (this compound or urantide) for a set period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve for urotensin-II by adding it to the organ bath in a stepwise manner.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response to a standard vasoconstrictor (e.g., potassium chloride) against the logarithm of the urotensin-II concentration.

    • Determine the EC₅₀ of urotensin-II in the absence and presence of the antagonist.

    • Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[3]

Summary and Conclusion

Both this compound and urantide are effective antagonists of the UT receptor, however, they exhibit distinct pharmacological profiles. Urantide, a peptidic antagonist, demonstrates significantly higher binding affinity for the human UT receptor and greater functional potency in inhibiting urotensin-II-induced vasoconstriction in the rat aorta compared to the non-peptide antagonist this compound.[2][3][4][5][6]

The choice between these two antagonists will depend on the specific research application. Urantide's high potency makes it a valuable tool for in vitro studies requiring potent and specific UT receptor blockade. This compound, as a non-peptide small molecule, may offer advantages in terms of oral bioavailability and pharmacokinetic properties for in vivo studies.

This guide provides a foundational comparison to aid researchers in selecting the appropriate UT receptor antagonist for their experimental needs. The detailed protocols and signaling pathway diagrams are intended to support the design and execution of further research in this critical area of cardiovascular pharmacology.

References

A Comparative Guide to Non-Peptide and Peptide Urotensin II Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urotensin II (U-II) system, comprising the peptide ligand U-II and its G protein-coupled receptor (UT receptor, also known as GPR14), has emerged as a significant area of interest in cardiovascular research and drug development. U-II is recognized as the most potent endogenous vasoconstrictor identified to date and has been implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[1][2][3] Consequently, the development of UT receptor antagonists is a promising therapeutic strategy. These antagonists are broadly classified into two major categories: non-peptide and peptide-based compounds. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Performance Comparison of Urotensin II Antagonists

The efficacy and potency of urotensin II antagonists are primarily evaluated through their binding affinity to the UT receptor and their functional inhibition of U-II-induced cellular responses. The following tables summarize key quantitative data for prominent non-peptide and peptide antagonists.

Non-Peptide Urotensin II Antagonists: Quantitative Data

Non-peptide antagonists are small molecule compounds that offer potential advantages in terms of oral bioavailability and metabolic stability.

CompoundReceptor SpeciesAssay TypeParameterValueReference(s)
Palosuran (B1678358) (ACT-058362) HumanRadioligand BindingKi5 nM[4]
HumanCalcium MobilizationIC50323 ± 67 nM[4]
RatRadioligand BindingKi>1000 nM[4]
RatVasoconstriction (Aorta)pD'25.2[5]
SB-611812 HumanRadioligand BindingpKi~7.5[2]
GSK1440235 HumanRadioligand BindingpKi7.34–8.64[6]
RatVasoconstriction (Aorta)pA25.59–7.71[6]
KR-36996 HumanRadioligand BindingKi4.44 ± 0.67 nM[7]
HumanCell ProliferationIC503.5 nM[6]
GSK1562590 HumanRadioligand BindingpKi9.14–9.66[6]
RatVasoconstriction (Aorta)pKb8.93–10.12[6]
Peptide Urotensin II Antagonists: Quantitative Data

Peptide antagonists are often derived from the structure of U-II itself and typically exhibit high potency and selectivity.

CompoundReceptor SpeciesAssay TypeParameterValueReference(s)
Urantide HumanRadioligand BindingpKi8.3 ± 0.04[8]
RatVasoconstriction (Aorta)pKB8.3 ± 0.09[8]
BIM-23127 RatRadioligand BindingKi~1 nM[2]
HumanCalcium MobilizationIC50~10 nM[2]
SB-710411 HumanRadioligand BindingKi130-1400 nM[9]

Urotensin II Receptor Signaling Pathways

Activation of the UT receptor by urotensin II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the G protein.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase (ERK), is activated, leading to cellular responses such as vasoconstriction, hypertrophy, and proliferation.[12][14][15]

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin II UTR UT Receptor (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ IP3->Ca Releases Cellular_Response Cellular Response (Vasoconstriction, Proliferation, Hypertrophy) Ca->Cellular_Response Contributes to PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates ERK ERK MAPK_cascade->ERK Phosphorylates ERK->Cellular_Response Leads to

Urotensin II Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the UT receptor by measuring the displacement of a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing UT receptor incubate Incubate membranes with radiolabeled U-II ([¹²⁵I]U-II) and varying concentrations of antagonist prep->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki or IC50 values measure->analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human UT receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.[16] The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a 96-well plate, a fixed amount of membrane protein is incubated with a constant concentration of radiolabeled urotensin II (e.g., [¹²⁵I]U-II) and a range of concentrations of the antagonist being tested.[1][17] The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[1][18]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[1][18]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled U-II and is subtracted from the total binding to obtain specific binding. The data are then analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit U-II-induced increases in intracellular calcium concentration.

Calcium_Mobilization_Assay_Workflow load_cells Load cells expressing UT receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) pre_incubate Pre-incubate cells with varying concentrations of antagonist load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of U-II pre_incubate->stimulate measure Measure changes in intracellular calcium levels using a fluorescence plate reader stimulate->measure analyze Analyze data to determine IC50 values measure->analyze

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the UT receptor are cultured in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.[8][19]

  • Antagonist Incubation: The cells are then washed to remove excess dye and incubated with various concentrations of the antagonist for a specific period.[8]

  • Stimulation and Measurement: A fixed concentration of urotensin II is added to the wells to stimulate the UT receptor. The changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[16][20]

  • Data Analysis: The antagonist's inhibitory effect is quantified by the reduction in the U-II-induced calcium signal. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal response to U-II, is determined by non-linear regression analysis of the concentration-response curves.

Vasoconstriction Assay in Isolated Arteries

This ex vivo functional assay assesses the ability of an antagonist to inhibit U-II-induced contraction of arterial smooth muscle.

Vasoconstriction_Assay_Workflow prepare_tissue Isolate arterial rings (e.g., rat thoracic aorta) and mount in an organ bath equilibrate Equilibrate the tissue under optimal tension in a physiological salt solution prepare_tissue->equilibrate pre_incubate Pre-incubate the tissue with a fixed concentration of antagonist equilibrate->pre_incubate agonist_curve Generate a cumulative concentration-response curve to U-II pre_incubate->agonist_curve analyze Analyze the shift in the concentration-response curve to determine pA2 or pKb values agonist_curve->analyze

Vasoconstriction Assay Workflow

Detailed Methodology:

  • Tissue Preparation: Arterial rings, typically from the thoracic aorta of rats, are carefully dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[3][21][22] The endothelium may be removed by gentle rubbing of the intimal surface.

  • Equilibration: The arterial rings are allowed to equilibrate for a period under a resting tension.

  • Antagonist Incubation: The tissues are pre-incubated with a fixed concentration of the antagonist for a defined time.[22]

  • Concentration-Response Curve: A cumulative concentration-response curve to urotensin II is then generated by adding increasing concentrations of U-II to the organ bath and recording the resulting isometric contraction.

  • Data Analysis: The antagonist's effect is observed as a rightward shift in the U-II concentration-response curve. The potency of a competitive antagonist is quantified by the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a twofold increase in the agonist concentration to produce the same response. For non-competitive antagonists, the pKb value is determined.

Conclusion

Both non-peptide and peptide antagonists of the urotensin II receptor have demonstrated significant potential in preclinical studies. Non-peptide antagonists, such as palosuran and KR-36996, offer the promise of oral administration and improved pharmacokinetic profiles, although clinical trial results for palosuran have been mixed.[6][23] Peptide antagonists, like urantide, generally exhibit high potency and selectivity but may face challenges related to delivery and stability.[8] The choice between these classes of antagonists will depend on the specific therapeutic application and desired pharmacological properties. The experimental data and methodologies presented in this guide provide a foundation for the continued investigation and development of novel UT receptor antagonists for the treatment of cardiovascular and other related diseases.

References

Validating SB-611812 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategies to validate the in vivo target engagement of SB-611812, a urotensin-II receptor (UTR) antagonist. Due to the limited publicly available in vivo target engagement data for this compound, this document outlines established methodologies for G-protein coupled receptor (GPCR) antagonists and draws comparisons with other known UTR antagonists, such as palosuran (B1678358) and SB-657510.

Executive Summary

This compound is an antagonist of the urotensin-II receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including cardiovascular function.[1] Validating that a drug candidate like this compound reaches and binds to its intended target in a living organism is a critical step in drug development. This guide details experimental approaches to demonstrate target engagement, presents comparative data for known UTR antagonists, and provides visualizations of key pathways and workflows.

Urotensin-II Signaling Pathway

Urotensin-II (U-II) is a potent vasoconstrictor that mediates its effects through the UTR, a Gq-coupled GPCR.[2][3] Upon U-II binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to cellular responses like vasoconstriction and cell growth.

Urotensin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin-II UTR UTR (GPCR) UII->UTR Binds Gq Gq UTR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Gq->PLC Activates CaMKII CaMKII Ca_release->CaMKII Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cell_Response Cellular Response (e.g., Vasoconstriction) MAPK->Cell_Response CaMKII->Cell_Response SB611812 This compound SB611812->UTR Antagonizes

Figure 1: Urotensin-II Signaling Pathway and this compound's Point of Intervention.

Comparison of Urotensin-II Receptor Antagonists

CompoundTargetSpeciesAssay TypeAffinity (Ki/IC50)Reference
This compound Urotensin-II ReceptorRatRadioligand BindingKi: 121 nM[4]
Palosuran (ACT-058362) Urotensin-II ReceptorHumanRadioligand BindingLow nM range[5]
Urotensin-II ReceptorRatRadioligand Binding>100-fold lower than human[5]
Urotensin-II ReceptorHumanCa²⁺ MobilizationIC50: 323 nM[4]
SB-657510 Urotensin-II ReceptorHumanRadioligand BindingKi: 61 nM[4]
Urotensin-II ReceptorHumanCa²⁺ MobilizationIC50: 180 nM[4]

Experimental Protocols for In Vivo Target Engagement

Validating the in vivo target engagement of this compound would require demonstrating that the compound binds to the urotensin-II receptor in a dose-dependent manner in a living organism. Two primary methodologies are proposed: an ex vivo receptor occupancy assay and in vivo imaging with Positron Emission Tomography (PET).

Ex Vivo Receptor Occupancy Assay

This method indirectly measures the in vivo receptor binding by quantifying the number of available receptors in tissues after drug administration.

Experimental Workflow:

ExVivo_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase animal_dosing Administer this compound or Vehicle to Animals (e.g., Rats) tissue_harvest Harvest Tissues of Interest (e.g., Heart, Aorta) animal_dosing->tissue_harvest membrane_prep Prepare Tissue Homogenates and Membrane Fractions tissue_harvest->membrane_prep radioligand_incubation Incubate Membranes with a Radiolabeled UTR Ligand (e.g., [¹²⁵I]U-II) membrane_prep->radioligand_incubation separation Separate Bound and Free Radioligand radioligand_incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate Receptor Occupancy (% Inhibition of Radioligand Binding) quantification->data_analysis

Figure 2: Workflow for an Ex Vivo Receptor Occupancy Assay.

Detailed Methodology:

  • Animal Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered this compound at various doses, while a control group receives a vehicle.

  • Tissue Harvesting: At a predetermined time point post-administration, animals are euthanized, and tissues known to express UTR (e.g., heart, aorta, kidney) are rapidly excised and frozen.

  • Membrane Preparation: Tissues are homogenized in a suitable buffer and subjected to centrifugation to isolate the membrane fraction containing the UTRs.

  • Radioligand Binding Assay: The membrane preparations are incubated with a saturating concentration of a radiolabeled UTR agonist or antagonist (e.g., [¹²⁵I]U-II).

  • Separation and Quantification: The bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.

  • Data Analysis: The amount of radioligand binding in the tissues from the this compound-treated groups is compared to the vehicle-treated group. The percentage of receptor occupancy is calculated as the percent reduction in specific binding of the radioligand.

In Vivo Imaging with Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in real-time. This technique requires the development of a suitable PET radiotracer that specifically binds to the UTR.

Experimental Workflow:

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Protocol tracer_synthesis Synthesize and Validate a UTR-specific PET Radiotracer (e.g., [¹⁸F]labeled antagonist) baseline_scan Perform a Baseline PET Scan with the Radiotracer tracer_synthesis->baseline_scan drug_admin Administer this compound baseline_scan->drug_admin postdrug_scan Perform a Second PET Scan with the Radiotracer drug_admin->postdrug_scan data_analysis Quantify Changes in Radiotracer Uptake to Determine Receptor Occupancy postdrug_scan->data_analysis

Figure 3: Workflow for an In Vivo PET Imaging Study.

Detailed Methodology:

  • Radiotracer Development: A potent and selective UTR antagonist is labeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C). The resulting radiotracer must be validated for its specificity and pharmacokinetic properties.

  • Baseline PET Scan: An animal is anesthetized and injected with the UTR PET radiotracer. A dynamic PET scan is acquired to measure the baseline distribution and binding of the radiotracer in the target tissues.

  • Drug Administration: The animal is then administered a dose of this compound.

  • Post-treatment PET Scan: After a suitable time for drug distribution, a second PET scan is performed following another injection of the radiotracer.

  • Data Analysis: The PET images from the baseline and post-treatment scans are analyzed to quantify the reduction in radiotracer binding. This reduction is used to calculate the percentage of receptor occupancy by this compound.

Logical Comparison of Target Engagement Methodologies

The choice of methodology for validating in vivo target engagement depends on various factors, including the availability of reagents, the desired level of detail, and the stage of drug development.

Logic_Comparison start Validate In Vivo Target Engagement? decision_pet Is a Validated UTR PET Radiotracer Available? start->decision_pet pet_imaging PET Imaging decision_pet->pet_imaging Yes ex_vivo_assay Ex Vivo Receptor Occupancy Assay decision_pet->ex_vivo_assay No pet_advantages Advantages: - Non-invasive - Real-time, longitudinal studies - Provides pharmacokinetic data pet_imaging->pet_advantages pet_disadvantages Disadvantages: - Requires specialized facilities - Radiotracer development is complex - Lower throughput pet_imaging->pet_disadvantages exvivo_advantages Advantages: - Does not require a PET tracer - Higher throughput than PET - Uses standard lab equipment ex_vivo_assay->exvivo_advantages exvivo_disadvantages Disadvantages: - Invasive (terminal procedure) - Provides a single time point per animal - Potential for post-mortem artifacts ex_vivo_assay->exvivo_disadvantages

Figure 4: Decision Tree for Selecting a Target Engagement Methodology.

Conclusion

While direct in vivo target engagement data for this compound is not extensively published, this guide provides a framework for its validation. By employing established techniques such as ex vivo receptor occupancy assays or PET imaging, researchers can quantitatively assess the binding of this compound to the urotensin-II receptor in a physiological context. The comparative data on other UTR antagonists offers a benchmark for evaluating the potency and potential of this compound. Successful demonstration of in vivo target engagement is a crucial milestone in the preclinical development of this and other novel therapeutics.

References

Comparative Analysis of SB-611812's Downstream Effects via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the Western blot analysis of downstream signaling events modulated by the urotensin-II receptor antagonist, SB-611812, in comparison to other selective antagonists.

This guide provides an objective comparison of the product's performance with alternative compounds, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Urotensin-II Signaling

This compound is a selective antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) that, upon binding its ligand urotensin-II (U-II), triggers a cascade of intracellular signaling events. U-II is recognized as the most potent endogenous vasoconstrictor and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular remodeling, fibrosis, and cell proliferation.

Activation of the UTR predominantly couples to the Gαq subunit of heterotrimeric G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of these events, several key signaling pathways are activated, including the mitogen-activated protein kinase (MAPK) cascades (specifically ERK1/2 and p38), the RhoA/ROCK pathway, and the PI3K/AKT pathway. These pathways converge to regulate gene expression and cellular responses, such as the synthesis of extracellular matrix proteins like collagen I and collagen III, which are hallmarks of fibrosis.

This compound, by blocking the initial ligand-receptor interaction, is designed to attenuate these downstream effects. This guide will focus on the Western blot analysis of key markers within these pathways to compare the efficacy of this compound with other UTR antagonists.

Urotensin-II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of urotensin-II to its receptor and the points of downstream analysis.

UTR_Signaling_Pathway UII Urotensin-II UTR UTR (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates RhoA RhoA/ROCK UTR->RhoA PI3K PI3K/AKT UTR->PI3K SB611812 This compound (Antagonist) SB611812->UTR Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺↑ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates ERK p-ERK1/2 MAPK_cascade->ERK p38 p-p38 MAPK_cascade->p38 Transcription Gene Transcription ERK->Transcription p38->Transcription Collagen Collagen I & III Expression Transcription->Collagen

Caption: Urotensin-II Receptor (UTR) Signaling Pathway.

Comparison of UTR Antagonists on Downstream Signaling

The following table summarizes the inhibitory effects of this compound and alternative urotensin-II receptor antagonists on key downstream signaling molecules, as determined by Western blot analysis. Data has been compiled from various studies to provide a comparative overview.

AntagonistTarget ProteinCell/Tissue TypeU-II ConcentrationAntagonist Concentration% Inhibition of U-II EffectReference
This compound Collagen I:III RatioRat Myocardium (in vivo)N/A (Ischemia Model)30 mg/kg/daySignificant Reduction[1]
KR-36996 p-ERK1/2Human Aortic SMCs50 nM1 nM36.9 ± 2.8%[2]
10 nM70.1 ± 3.4%[2]
100 nM97.6 ± 5.7%[2]
GSK-1440115 p-ERK1/2Human Aortic SMCs50 nM100 nM51.7 ± 3.0%[2]
SB657510 p-ERKTSC2-deficient cells10 nMNot SpecifiedReverses U-II induced phosphorylation[3]
Urantide U-II and GPR14 expressionRat Vascular SMCsN/A10⁻⁶ mol/LSignificant Inhibition[4]

SMC: Smooth Muscle Cells

Experimental Protocols

Detailed methodologies for the Western blot analysis of key downstream targets are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell/Tissue Samples protein_extraction 1. Protein Extraction (Lysis Buffer with Protease/Phosphatase Inhibitors) start->protein_extraction quantification 2. Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sds_page 3. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 5. Blocking (e.g., 5% BSA or Non-fat Milk in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p-ERK, anti-Collagen I) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection imaging 9. Image Acquisition (Chemidoc System) detection->imaging analysis 10. Densitometry Analysis (Quantify Band Intensity) imaging->analysis end End: Comparative Data analysis->end

Caption: General workflow for Western blot analysis.
Protocol 1: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

  • Sample Preparation:

    • Culture cells to desired confluency and serum-starve overnight.

    • Pre-treat with this compound or alternative antagonists at various concentrations for 1-2 hours.

    • Stimulate cells with urotensin-II for 5-15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

    • Quantify band intensities using densitometry software.

Protocol 2: Western Blot for Phosphorylated p38 MAPK (p-p38)
  • Sample Preparation:

    • Follow the same cell culture, treatment, and lysis steps as for p-ERK1/2, using a known p38 activator (e.g., Anisomycin) as a positive control.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Detect with ECL substrate and capture the image.

    • Normalize the p-p38 signal to total p38 and a loading control (e.g., GAPDH or β-actin).

Protocol 3: Western Blot for Collagen I and Collagen III
  • Sample Preparation:

    • For cell culture, treat cells with U-II and antagonists for a longer duration (e.g., 24-48 hours) to allow for protein synthesis.

    • For tissue samples, homogenize in RIPA buffer with protease inhibitors.

    • Protein extraction for collagens may require specific buffers (e.g., containing 4M urea) and should be performed at low temperatures to prevent degradation. Boiling of samples should be avoided.

  • SDS-PAGE and Transfer:

    • Use a 6% acrylamide (B121943) gel for Collagen I and III.

    • Load equal amounts of protein and perform electrophoresis.

    • Transfer to a PVDF membrane. The addition of 0.1% SDS to the transfer buffer can improve the transfer of these larger proteins.

  • Immunoblotting:

    • Block with 3% BSA in TBST.

    • Incubate with primary antibodies for Collagen I or Collagen III overnight at 4°C.

    • Wash extensively with TBST (e.g., four times for 15 minutes each).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again as described above.

  • Detection and Analysis:

    • Detect with ECL substrate.

    • Quantify band intensities and normalize to a loading control.

Conclusion

The Western blot data presented provides a comparative framework for evaluating the efficacy of this compound against other urotensin-II receptor antagonists in mitigating downstream signaling events. The provided protocols offer a starting point for researchers to design and execute their own comparative studies. The inhibition of ERK1/2 phosphorylation and the reduction in collagen expression are key indicators of the potential therapeutic benefit of UTR antagonism in diseases characterized by fibrosis and abnormal cell proliferation. Further head-to-head studies with this compound are warranted to fully elucidate its comparative potency and efficacy.

References

Unveiling the Activity of SB-611812: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to confirm the activity of SB-611812, a urotensin-II receptor (UTR) antagonist. We delve into the experimental data, comparing its performance with other notable alternatives, and offer detailed protocols for key experiments.

This compound is a selective antagonist of the urotensin-II receptor, a G-protein coupled receptor implicated in a range of physiological processes, including cardiovascular function.[1] Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date.[2][3] The antagonism of its receptor by compounds like this compound presents a therapeutic target for various cardiovascular diseases.[1][4] This guide will explore the functional assays used to characterize the activity of this compound and compare it with other urotensin-II antagonists such as Urantide, Palosuran, and SB-706375.

Comparative Performance of UTR Antagonists

The efficacy of this compound and its alternatives is typically quantified through various in vitro assays that measure their binding affinity and functional inhibition of the urotensin-II receptor. The following table summarizes key quantitative data from published studies.

CompoundAssay TypeSpeciesSystemKey ParameterValue
This compound VasoconstrictionRatIsolated AortapA26.59
Urantide VasoconstrictionRatAortapA28.24
Calcium MobilizationHumanCHO cells (recombinant hUT)pEC50 (agonist activity)8.11
SB-706375 Radioligand BindingHumanSJRH30 cells (native UT)Ki5.4 nM
Radioligand BindingRodent, Feline, PrimateRecombinant UT receptorsKi4.7 - 20.7 nM
VasoconstrictionRatIsolated AortapKb7.47
Calcium MobilizationHumanHEK293 cells (recombinant hUT)pKb7.29 - 8.00
Palosuran Radioligand BindingHuman--Interacts poorly with non-human UT receptors and loses affinity in intact cell and tissue-based assays.[1]

Key Functional Assays and Experimental Protocols

To assess the antagonist activity of compounds like this compound, three primary functional assays are commonly employed: Radioligand Binding Assays, Calcium Mobilization Assays, and Vasoconstriction Assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the urotensin-II receptor by competing with a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human urotensin-II receptor (HEK293-hUTR) are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled urotensin-II analog (e.g., [¹²⁵I]hU-II).

    • Add varying concentrations of the test compound (e.g., this compound) to compete for binding to the receptor.

    • Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the urotensin-II-induced increase in intracellular calcium, a key step in the signaling cascade.[5][6]

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Plate HEK293-hUTR cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Agonist Stimulation and Measurement:

    • Stimulate the cells with a fixed concentration of urotensin-II (agonist).

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Determine the inhibitory effect of the antagonist on the urotensin-II-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

    • Calculate the pA₂ or Kb value to quantify the antagonist potency.

Vasoconstriction Assay

This ex vivo assay assesses the ability of an antagonist to inhibit the contraction of isolated blood vessels induced by urotensin-II.[7][8]

Experimental Protocol:

  • Tissue Preparation:

    • Isolate a segment of an artery (e.g., rat thoracic aorta) and cut it into rings.

    • Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate under a resting tension for a period of time.

    • Test the viability of the tissue by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).

  • Antagonist Incubation:

    • Add a specific concentration of the antagonist (e.g., this compound) to the organ bath and incubate for a defined period.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of urotensin-II to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Construct concentration-response curves for urotensin-II in the absence and presence of the antagonist.

    • Determine the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).

    • Calculate the pA₂ value from the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

Urotensin_II_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR Binds Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/ROCK Pathway Gq->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 [Ca²⁺]i ↑ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Contraction Vasoconstriction/ Cell Proliferation RhoA->Contraction MAPK->Contraction SB611812 This compound (Antagonist) SB611812->UTR Blocks

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Functional_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_vaso Vasoconstriction Assay B1 Prepare UTR-expressing cell membranes B2 Incubate membranes with [¹²⁵I]U-II and antagonist B1->B2 B3 Separate bound/unbound ligand via filtration B2->B3 B4 Measure radioactivity B3->B4 B5 Calculate Ki B4->B5 C1 Culture UTR-expressing cells and load with calcium dye C2 Pre-incubate with antagonist C1->C2 C3 Stimulate with U-II and measure fluorescence C2->C3 C4 Calculate IC₅₀ C3->C4 V1 Isolate and mount arterial rings in organ bath V2 Incubate with antagonist V1->V2 V3 Generate U-II concentration-response curve V2->V3 V4 Measure tension V3->V4 V5 Calculate pA₂ V4->V5 Start Select Functional Assay cluster_binding cluster_binding Start->cluster_binding Binding Affinity cluster_calcium cluster_calcium Start->cluster_calcium Cellular Function cluster_vaso cluster_vaso Start->cluster_vaso Tissue Function

Caption: Workflow for key functional assays to characterize UTR antagonists.

References

Comparative Analysis of SB-611812 for Urotensin-II Receptor Research: A Guide to Negative Control Experiments and Alternative Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SB-611812, a selective antagonist of the urotensin-II receptor (UTR), with alternative compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations to aid in the design and interpretation of experiments, with a particular focus on establishing robust negative controls.

Introduction to this compound

This compound is a non-peptide, selective antagonist of the urotensin-II receptor (UTR), a G-protein coupled receptor implicated in a variety of physiological processes, including cardiovascular function. Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date. The specificity of antagonists like this compound is crucial for elucidating the precise roles of the urotensin-II signaling pathway in health and disease.

Negative Control Experiments: Demonstrating Specificity

A critical aspect of utilizing a pharmacological tool like this compound is the implementation of appropriate negative control experiments to ensure that the observed effects are indeed due to the specific inhibition of the urotensin-II receptor. While an ideal negative control would be a structurally similar but biologically inactive molecule, such a compound for this compound is not readily described in the public domain. However, specificity can be rigorously demonstrated through a combination of approaches:

  • Off-Target Screening: The selectivity of a compound is often established by screening it against a broad panel of other receptors, ion channels, and enzymes. A close analog of this compound, SB-706375 , has been shown to be highly selective for the UTR, with greater than 100-fold selectivity against a panel of 86 other molecular targets. This provides strong evidence for the specificity of this chemical series.

  • Cell Lines Lacking the Target Receptor: A definitive negative control involves using cell lines that do not express the urotensin-II receptor. This compound should not elicit a biological response in these cells.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound's close analog, SB-657510, and the alternative UTR antagonist, palosuran (B1678358). This data highlights the binding affinities and functional potencies of these compounds.

Table 1: Comparative Binding Affinities (Ki) of UTR Antagonists in Membrane Preparations

CompoundHuman UTR (Ki, nM)Rat UTR (Ki, nM)
SB-657510 6165
Palosuran 5>1000

Data sourced from studies on recombinant receptors.

Table 2: Comparative Binding Affinities (Ki) in Whole Cell vs. Membrane Preparations (Human UTR)

CompoundMembrane Binding (Ki, nM)Whole Cell Binding (Ki, nM)Fold Difference
SB-657510 61460.8
Palosuran 527655.2

This table illustrates the significant discrepancy in palosuran's affinity between isolated membranes and intact cells, a factor to consider in experimental design.

Table 3: Functional Antagonist Potency (IC50/Kb)

CompoundAssaySpeciesPotency (nM)
SB-706375 Calcium Mobilization (IC50)Human180
SB-706375 Aortic Ring Contraction (Kb)Rat49-79
Palosuran Calcium Mobilization (IC50)Human323
Palosuran Aortic Ring ContractionRat>10000

SB-706375 is a close analog of this compound. The data indicates that while palosuran has high affinity for the human UTR in membrane preparations, its functional potency in cellular and tissue-based assays is considerably lower, particularly in rat tissues.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the urotensin-II receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-urotensin-II) from the urotensin-II receptor.

Materials:

  • Cell membranes prepared from cells expressing the urotensin-II receptor (e.g., HEK293-UTR cells).

  • Radioligand: [¹²⁵I]-urotensin-II.

  • Test compound (this compound) and comparator (palosuran) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, combine cell membranes, [¹²⁵I]-urotensin-II (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled urotensin-II.

  • Incubate the plate (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This is a functional assay to measure the antagonist activity of a compound by assessing its ability to block urotensin-II-induced intracellular calcium release.

Objective: To determine the potency of a test compound in inhibiting the urotensin-II-mediated increase in intracellular calcium.

Materials:

  • A cell line expressing the urotensin-II receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Urotensin-II (agonist).

  • Test compound (this compound) and comparator (palosuran).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescent plate reader and initiate kinetic reading.

  • Add a fixed concentration of urotensin-II (agonist, typically at its EC80) to all wells.

  • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the IC50 value of the antagonist by measuring the inhibition of the agonist-induced calcium response at different antagonist concentrations.

Visualizing Experimental Design and Pathways

To facilitate a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_workflow Negative Control Experimental Workflow start Start with a biological system (e.g., cells, tissue) exp_group Experimental Group: Treat with this compound start->exp_group neg_ctrl_1 Negative Control 1: Treat with Vehicle (e.g., DMSO) start->neg_ctrl_1 neg_ctrl_2 Negative Control 2: Use cells not expressing UTR and treat with this compound start->neg_ctrl_2 comparator Comparator Group: Treat with an alternative antagonist (e.g., Palosuran) start->comparator measure Measure Biological Endpoint (e.g., Calcium flux, Gene expression) exp_group->measure neg_ctrl_1->measure neg_ctrl_2->measure comparator->measure analyze Analyze and Compare Results measure->analyze

Caption: Workflow for a well-controlled experiment using this compound.

G cluster_pathway Urotensin-II Signaling Pathway UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR Binds to Gq Gq protein UTR->Gq Activates SB611812 This compound SB611812->UTR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction, Cell Proliferation) PKC->Downstream

Caption: Simplified Urotensin-II signaling cascade and the point of inhibition by this compound.

Unveiling Urotensin Receptor Expression: A Comparative Guide to In Situ Hybridization and the Antagonist SB-611812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of in situ hybridization (ISH) for detecting Urotensin-II receptor (UT receptor) expression, alongside a pharmacological comparison of the selective UT receptor antagonist, SB-611812, and other relevant compounds. This document is intended to assist researchers in designing experiments to investigate the functional roles of the urotensin system in various physiological and pathological contexts.

Introduction to the Urotensin System

The urotensin-II (U-II) system, consisting of the peptide ligand U-II and its G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), has emerged as a significant area of research due to its potent physiological effects.[1][2] U-II is considered one of the most potent endogenous vasoconstrictors discovered to date.[3][4] The U-II/UT receptor system is implicated in a range of biological processes, including cardiovascular function, stress responses, and renal physiology.[2][4] Consequently, understanding the precise localization of UT receptor expression and the pharmacological tools to modulate its activity is crucial for elucidating its role in health and disease.

In Situ Hybridization for UT Receptor mRNA Detection

In situ hybridization is a powerful technique that allows for the visualization of specific mRNA sequences within the morphological context of tissues, providing cellular-level resolution of gene expression.[5][6] Several studies have successfully employed ISH to map the distribution of UT receptor (GPR14) mRNA in various tissues. For instance, early studies identified GPR14 expression in motor neurons of the spinal cord, smooth muscle cells of the bladder, and cardiac muscle cells in rats using this technique.[7] More recent studies have confirmed and expanded upon these findings, demonstrating UT receptor expression in cardiovascular and renal tissues.[8]

Experimental Protocol: In Situ Hybridization for UT Receptor mRNA

The following protocol is a generalized procedure for non-radioactive in situ hybridization for UT receptor mRNA on cryosections, based on established methodologies.[9][10][11][12][13]

1. Tissue Preparation:

  • Immediately following dissection, fix tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Cryoprotect the fixed tissues by incubation in 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.

  • Embed the tissue in Optimal Cutting Temperature (OCT) compound, freeze, and cut 10-20 µm thick sections using a cryostat.

  • Mount sections on positively charged slides and allow them to air dry. Slides can be stored at -80°C.

2. Pre-hybridization Treatment:

  • Bring slides to room temperature.

  • Post-fix in 4% PFA/PBS for 10 minutes.

  • Wash twice in PBS for 5 minutes each.

  • Permeabilize tissues by incubation in 0.2 M HCl for 20 minutes, followed by treatment with Proteinase K (2.5 µg/ml) for a duration optimized for the specific tissue type.

  • Postfix again in 4% PFA for 10-15 minutes.

  • Wash with PBS.

3. Hybridization:

  • Prepare a hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL yeast tRNA, 1% blocking reagent, 0.1% Tween-20, 50 µg/mL heparin).

  • Dilute a digoxigenin (B1670575) (DIG)-labeled antisense UT receptor riboprobe in the hybridization buffer (a sense probe should be used as a negative control).

  • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for the probe (typically 55-65°C).

4. Post-hybridization Washes:

  • Perform a series of stringent washes to remove the unbound probe. This typically involves washes with decreasing concentrations of SSC and may include an RNase A treatment to reduce non-specific background.

5. Immunodetection and Visualization:

  • Block non-specific binding sites using a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT).

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or another reporter enzyme.

  • Wash thoroughly to remove the unbound antibody.

  • Develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a colored precipitate at the site of probe hybridization.

  • Stop the color reaction by washing with PBS.

  • Counterstain with a nuclear stain if desired, dehydrate, and mount.

This compound: A Selective UT Receptor Antagonist

This compound is a non-peptidic, selective antagonist of the UT receptor.[14] It has been instrumental in elucidating the pathophysiological roles of the U-II system, particularly in the context of cardiovascular disease.

Mechanism of Action and Pharmacological Properties

This compound acts by competitively binding to the UT receptor, thereby preventing the binding of the endogenous ligand U-II and inhibiting its downstream signaling.[14] Studies have shown that this compound can attenuate cardiac remodeling and dysfunction in animal models of ischemic heart disease.[15] Specifically, it has been demonstrated to reduce myocardial interstitial fibrosis and inhibit the proliferation of cardiac fibroblasts induced by U-II.[15]

Comparison with Other UT Receptor Antagonists

While this compound is a well-characterized UT receptor antagonist, other compounds with varying properties have also been developed. A comparative overview of their pharmacological data is presented below.

CompoundTypeTarget SpeciesBinding Affinity (Ki)Functional Assay (pA2)Reference
This compound Non-peptide antagonistRat121 nM6.59 (rat aorta)[14]
SB-706375 Non-peptide antagonistHuman, Rat, Mouse, MonkeyPotent, species-dependent-[16]
GSK248451 Peptide antagonistHuman, Rat, Cat, Monkey1.7–95.3 nMPotent antagonist[17]
Urantide (B549374) Peptide partial agonistHuman, Rat, Cat, Monkey5.3–58.2 nMLow-efficacy agonist[17]
SB-710411 Peptide partial agonistHuman, Rat, Cat, Monkey130–1400 nMLow-efficacy agonist[17]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams illustrate the UT receptor signaling pathway and a proposed experimental workflow combining in situ hybridization with antagonist treatment.

UT_Receptor_Signaling_Pathway UII Urotensin-II (U-II) UTR UT Receptor (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release downstream Cellular Responses (e.g., Vasoconstriction, Hypertrophy) Ca2_release->downstream MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK MAPK->downstream SB611812 This compound SB611812->UTR Inhibits

Caption: UT Receptor Signaling Pathway and the inhibitory action of this compound.

ISH_Antagonist_Workflow start Animal Model of Disease (e.g., Ischemic Heart Disease) treatment Treatment Groups start->treatment control Vehicle Control treatment->control sb_treatment This compound Treatment treatment->sb_treatment tissue Tissue Collection and Processing (Fixation, Cryosectioning) control->tissue sb_treatment->tissue ish In Situ Hybridization for UT Receptor mRNA tissue->ish imaging Microscopy and Image Acquisition ish->imaging quant Quantitative Analysis (Signal Intensity, Cell Counting) imaging->quant comparison Comparison of UT Receptor Expression between Treatment Groups quant->comparison functional Correlation with Functional Outcomes (e.g., Fibrosis, Cardiac Function) comparison->functional

Caption: Experimental workflow combining in vivo antagonist treatment with ex vivo in situ hybridization.

Conclusion

The combination of in situ hybridization to localize UT receptor expression and the use of selective antagonists like this compound provides a powerful approach to dissect the functional roles of the urotensin system. While this guide offers a framework, it is essential to optimize protocols for specific tissues and experimental questions. The data presented herein should serve as a valuable resource for researchers aiming to explore the therapeutic potential of targeting the U-II/UT receptor pathway.

References

Comparative Efficacy of Urotensin-II Receptor Antagonists in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of SB-611812, a selective urotensin-II (U-II) receptor antagonist, in relation to other compounds targeting the U-II system in various preclinical models of cardiovascular disease. The data presented is compiled from multiple studies to offer a comprehensive, though indirect, comparison of these potential therapeutic agents.

Introduction to Urotensin-II and its Role in Disease

Urotensin-II (U-II) is a potent vasoconstrictor peptide that mediates its effects through the G-protein coupled urotensin-II receptor (UTR). The U-II/UTR system is implicated in the pathophysiology of several cardiovascular disorders, including heart failure, hypertension, and atherosclerosis. Its activation can lead to detrimental effects such as cardiac hypertrophy, fibrosis, and inflammation, making the UTR a promising therapeutic target. This guide focuses on the comparative preclinical efficacy of this compound and other notable UTR antagonists.

Comparative Efficacy of UTR Antagonists in Cardiac Disease Models

The following tables summarize the in vivo efficacy of this compound and other UTR antagonists in rodent models of heart disease. It is important to note that the data are derived from separate studies, and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Ischemic Heart Failure

ParameterVehicle ControlThis compound (30 mg/kg/day)Percentage Improvement
Mortality High (not specified)Significantly Reduced-
Cardiomyocyte Hypertrophy IncreasedReduced by 54%54%
Ventricular Dilatation IncreasedReduced by 79%79%
Pulmonary Edema IncreasedReduced by 71%71%
Left Ventricular End-Diastolic Pressure IncreasedReduced by 72%72%
Right Ventricular Systolic Pressure IncreasedReduced by 92%92%
Central Venous Pressure IncreasedReduced by 59%59%
Myocardial & Endocardial Fibrosis IncreasedSignificantly Attenuated-
Collagen Deposition IncreasedReduced-

Table 2: Efficacy of Other UTR Antagonists in Various Cardiovascular Disease Models

CompoundDisease ModelKey FindingsReference
Urantide Doxorubicin-induced cardiotoxicity (Rat)Reduced myocardial fibrosis and apoptosis; Improved cardiac function.[1][1]
Palosuran Portal hypertension in cirrhotic ratsReduced portal pressure and increased splanchnic vascular resistance.[2][2]
DS37001789 Pressure-overload heart failure (Mouse)Ameliorated mortality, improved cardiac function, and inhibited cardiac enlargement.[3]
SB-657510 Pressure-overload cardiac hypertrophy (Mouse)Inefficient effects on cardiac hypertrophy and dysfunction.[3][3]

Experimental Protocols

Detailed Methodology for this compound in Ischemic Heart Failure Rat Model [3]

  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction and subsequent heart failure. Sham-operated animals served as controls.

  • Treatment: this compound was administered orally at a dose of 30 mg/kg/day. Treatment was initiated before LAD ligation and continued for 8 weeks. A vehicle group received the carrier solution.

  • Efficacy Assessment:

    • Hemodynamic Measurements: Left ventricular end-diastolic pressure, right ventricular systolic pressure, and central venous pressure were measured to assess cardiac function.

    • Histological Analysis: Heart tissues were stained to evaluate cardiomyocyte hypertrophy, ventricular dilatation, and interstitial fibrosis.

    • Mortality: Survival rates were monitored throughout the 8-week study period.

Urotensin-II Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of urotensin-II to its receptor, leading to downstream cellular responses relevant to cardiovascular disease.

UrotensinII_Signaling cluster_receptor cluster_downstream cluster_pathways cluster_outcomes UII Urotensin-II UTR Urotensin-II Receptor (UTR/GPR14) UII->UTR Binds Gq11 Gαq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC RhoA_ROCK RhoA/ROCK Pathway Gq11->RhoA_ROCK PI3K_AKT PI3K/AKT Pathway Gq11->PI3K_AKT PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Vasoconstriction Vasoconstriction RhoA_ROCK->Vasoconstriction Hypertrophy Cardiomyocyte Hypertrophy MAPK->Hypertrophy Fibrosis Cardiac Fibrosis (Collagen Synthesis) MAPK->Fibrosis Inflammation Inflammation MAPK->Inflammation PI3K_AKT->Hypertrophy SB611812 This compound (Antagonist) SB611812->UTR Inhibits

References

Urotensin II Receptor Antagonists in Clinical Trials: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical progression of urotensin II receptor antagonists reveals a challenging landscape. Despite the potent physiological effects of the urotensin II system and promising preclinical data, clinical trials have yet to deliver a breakthrough therapeutic. This guide provides a comprehensive comparison of the key antagonists that have entered clinical evaluation, summarizing the available quantitative data, outlining the experimental protocols used in their assessment, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Urotensin II (U-II) is a potent vasoactive peptide that exerts its effects through the G-protein coupled urotensin II receptor (UT). The U-II/UT system is implicated in a variety of physiological processes, including cardiovascular homeostasis, renal function, and metabolic regulation. Dysregulation of this system has been linked to several pathologies, such as heart failure, hypertension, diabetic nephropathy, and atherosclerosis, making the UT receptor a compelling target for therapeutic intervention. This has led to the development of several UT receptor antagonists, with a few advancing into clinical trials. This review focuses on the clinical trial data available for these pioneering compounds.

Urotensin II Receptor Signaling Pathway

Urotensin II binding to its receptor (UT), a Gq/11 protein-coupled receptor, initiates a signaling cascade that primarily involves the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.

Urotensin II Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space U-II Urotensin II UT UT Receptor (GPCR) U-II->UT Gq11 Gq/11 UT->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (Vasoconstriction, Proliferation, etc.) Ca2->Response PKC->Response

Urotensin II Receptor Signaling Cascade.

Comparative Analysis of Urotensin II Receptor Antagonists in Clinical Trials

To date, the clinical development of UT receptor antagonists has been limited, with palosuran (B1678358) (ACT-058362) and GSK1440115 being the most prominently studied.

Palosuran (ACT-058362)

Palosuran is an orally active, selective, and competitive antagonist of the human UT receptor. It has been investigated in patients with diabetic nephropathy and type 2 diabetes.

Clinical Trial & Indication Dosage Key Efficacy Outcomes Safety & Tolerability
Hypertensive Patients with Type 2 Diabetic Nephropathy 125 mg twice daily for 4 weeks- No significant effect on 24-hour urinary albumin excretion.[1] - No significant effect on blood pressure.[1] - No significant effect on glomerular filtration rate (GFR) or renal plasma flow.[1]Generally well-tolerated.[1]
Diet-Treated Patients with Type 2 Diabetes Mellitus 125 mg twice daily for 4 weeks- No significant effect on second-phase insulin (B600854) response during hyperglycemic clamp (paired difference of -1.8 µU/mL, 95% CI: -7.8 to 4.2).[2] - No effect on first-phase insulin response, insulin secretion during a meal tolerance test, or HOMA-IR score.[2]Well-tolerated, with an adverse event profile similar to placebo.[3]
GSK1440115

GSK1440115 is another UT receptor antagonist that has been evaluated in early-phase clinical trials for asthma.

Clinical Trial & Indication Dosage Key Efficacy Outcomes Safety & Tolerability
Phase I (Healthy Volunteers) Single doses up to 750 mg- Pharmacokinetic characterization. High variability in exposure was observed.Safe and well-tolerated.[4]
Phase Ib (Mild to Moderate Asthmatics) Single 750 mg dose- No significant bronchodilator effect (FEV1).[4] - Did not protect against methacholine-induced bronchoconstriction.[4]Safe and well-tolerated.[4]
Other Urotensin II Receptor Antagonists

Other UT receptor antagonists such as SB-611812 and piperazino-isoindolinone based antagonists have shown promise in preclinical studies.[5][6] However, to date, there is no publicly available information confirming their progression into human clinical trials.

Experimental Protocols

The clinical evaluation of UT receptor antagonists has employed several key experimental methodologies to assess their pharmacodynamic and clinical effects.

Hyperglycemic Glucose Clamp

This technique is used to assess pancreatic beta-cell function and insulin secretion.

Methodology:

  • An intravenous catheter is inserted for glucose and insulin infusion, and another for blood sampling.

  • A priming dose of glucose is administered to rapidly raise blood glucose to a predetermined hyperglycemic level (e.g., 125 mg/dL above basal).

  • The hyperglycemic state is maintained for a specified period (e.g., 2 hours) by a variable glucose infusion.

  • Blood samples are collected at regular intervals to measure plasma glucose and insulin concentrations.

  • The glucose infusion rate required to maintain hyperglycemia provides an index of insulin secretion and glucose metabolism.[2]

24-Hour Urinary Albumin Excretion

This is a standard method to quantify the amount of albumin excreted in the urine over a 24-hour period, a key marker of kidney damage, particularly in diabetic nephropathy.

Methodology:

  • The patient begins the collection at a specific time by emptying their bladder and discarding the urine.

  • All subsequent urine is collected in a special container for the next 24 hours.

  • The final collection is the first void on the morning of the second day.

  • The total volume of urine is measured, and the albumin concentration is determined in a laboratory.[1]

Urotensin II Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the UT receptor.

Methodology:

  • Cell membranes expressing the human UT receptor are prepared.

  • A radiolabeled U-II ligand (e.g., ¹²⁵I-U-II) is incubated with the cell membranes.

  • Increasing concentrations of the antagonist compound are added to compete with the radioligand for binding to the receptor.

  • The amount of bound radioactivity is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.[7]

Functional Cell-Based Assays (e.g., Calcium Mobilization)

These assays measure the ability of an antagonist to block the functional response induced by U-II in cells expressing the UT receptor.

Methodology:

  • Cells engineered to express the human UT receptor are loaded with a calcium-sensitive fluorescent dye.

  • The cells are stimulated with U-II in the presence of varying concentrations of the antagonist.

  • The change in intracellular calcium concentration is measured using a fluorometric plate reader.

  • The ability of the antagonist to inhibit the U-II-induced calcium mobilization is quantified to determine its potency (IC₅₀).[7]

Experimental Workflow for Antagonist Evaluation

The preclinical and clinical development of a UT receptor antagonist typically follows a structured workflow.

Experimental Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Discovery Compound Discovery & Synthesis Binding Receptor Binding Assays (Ki, IC₅₀) Discovery->Binding Functional Functional Cell-Based Assays (e.g., Calcium Flux) Binding->Functional Animal In Vivo Animal Models (e.g., Disease Models) Functional->Animal Phase1 Phase I (Safety, PK in Healthy Volunteers) Animal->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Drug Development Workflow for UT Antagonists.

Conclusion

The clinical development of urotensin II receptor antagonists has been met with significant challenges. While preclinical studies have consistently highlighted the therapeutic potential of targeting the U-II/UT system, the translation of these findings into clinical efficacy has been disappointing. The lead clinical candidate, palosuran, failed to demonstrate significant clinical benefit in patients with diabetic nephropathy and type 2 diabetes. Similarly, GSK1440115 did not show efficacy in asthma. The lack of publicly available clinical trial data for other promising preclinical candidates, such as this compound, further underscores the difficulties in this field.

Future research may need to focus on developing antagonists with improved pharmacokinetic and pharmacodynamic properties, or on identifying patient populations that are more likely to respond to UT receptor blockade. A deeper understanding of the complex role of the urotensin II system in different disease states will be crucial for the successful clinical development of this class of drugs. For now, the promise of urotensin II receptor antagonism as a therapeutic strategy remains unfulfilled.

References

Safety Operating Guide

Navigating the Disposal of SB-611812: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like SB-611812 are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general principles for handling research chemicals of unknown toxicity. This information is intended to supplement, not replace, the disposal protocols mandated by your institution's Environmental Health and Safety (EHS) department.

This compound is a potent antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor involved in various physiological processes. Due to its biological activity and the lack of comprehensive safety data, it should be handled with care, and all waste generated should be considered hazardous.

Chemical and Physical Properties

A summary of the known identifiers for this compound is provided below. The absence of specific hazard data underscores the need for cautious handling and disposal.

PropertyValue
Chemical Name N-(3-(2-(dimethylamino)ethoxy)-4-chlorophenyl)-2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
CAS Number 345892-71-9
Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃S
Molecular Weight 491.7 g/mol
Physical State Solid
Solubility Soluble in DMSO
Hazard Data Not available. Treat as hazardous waste.

Proper Disposal Procedures

Given the absence of a specific Safety Data Sheet (SDS), all this compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste. Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Liquid Waste: Collect all solutions containing this compound, including experimental residues and rinsing from contaminated glassware, in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and its CAS number (345892-71-9) must be written on the label.

    • Indicate the major components and their approximate concentrations, especially for liquid waste.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

    • Keep containers sealed at all times, except when adding waste.

  • Disposal Request:

    • Once a waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. A standard procedure involves rinsing with an appropriate solvent (one in which this compound is soluble, like DMSO, followed by rinses with ethanol (B145695) and then water). The initial solvent rinses must be collected as hazardous liquid waste.

Urotensin-II Receptor Signaling Pathway

This compound acts as an antagonist to the urotensin-II receptor (UTR). Urotensin-II binding to its G protein-coupled receptor (GPCR) primarily activates the Gαq subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream effectors such as Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38, and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately mediating the physiological effects of urotensin-II.

UrotensinII_Signaling_Pathway UII Urotensin-II UTR Urotensin-II Receptor (GPCR) UII->UTR Binds Gq Gαq UTR->Gq Activates SB611812 This compound SB611812->UTR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Response Cellular Responses MAPK->Response CaMKII->Response

Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.